molecular formula C7H3ClINO B14910067 5-Chloro-3-iodofuro[3,2-b]pyridine

5-Chloro-3-iodofuro[3,2-b]pyridine

Cat. No.: B14910067
M. Wt: 279.46 g/mol
InChI Key: LMPXDVBOHLZSPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-3-iodofuro[3,2-b]pyridine is a useful research compound. Its molecular formula is C7H3ClINO and its molecular weight is 279.46 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Chloro-3-iodofuro[3,2-b]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-3-iodofuro[3,2-b]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H3ClINO

Molecular Weight

279.46 g/mol

IUPAC Name

5-chloro-3-iodofuro[3,2-b]pyridine

InChI

InChI=1S/C7H3ClINO/c8-6-2-1-5-7(10-6)4(9)3-11-5/h1-3H

InChI Key

LMPXDVBOHLZSPP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC2=C1OC=C2I)Cl

Origin of Product

United States

Foundational & Exploratory

Solubility Profile of 5-Chloro-3-iodofuro[3,2-b]pyridine in Organic Solvents

[1]

Executive Summary & Physicochemical Context

5-Chloro-3-iodofuro[3,2-b]pyridine (CAS: 2275607-45-7) is a halogenated heterocyclic scaffold increasingly utilized in the development of kinase inhibitors (e.g., CLK, HIPK) and Hedgehog pathway modulators. Its structure features a fused pyridine-furan core substituted with chlorine at the C5 position and iodine at the C3 position.

From a solubility perspective, this molecule exhibits moderate-to-high lipophilicity and significant planar character, leading to strong ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

Table 1: Core Physicochemical Properties
PropertyValueImplication for Solubility
Molecular Weight 279.46 g/mol Moderate size; kinetics of dissolution are generally fast once wetted.
Predicted LogP ~3.09Lipophilic; poor aqueous solubility (<10 µM predicted).
H-Bond Donors 0Lacks capacity to donate H-bonds; relies on accepting H-bonds or dipole interactions.
H-Bond Acceptors 2 (N, O)Soluble in solvents capable of donating protons (e.g., alcohols) only if lattice energy is overcome.
TPSA ~26.03 ŲLow polar surface area supports high permeability and solubility in organic layers (DCM, EtOAc).

Solubility Profile & Solvent Compatibility

The following categorization is derived from structural analysis (LogP, dielectric requirements) and standard isolation protocols reported for analogous halogenated furopyridines.

High Solubility Solvents (Primary Stock Solutions)

These solvents are recommended for preparing high-concentration stock solutions (10–100 mM) for biological assays or synthetic reactions.

  • Dimethyl Sulfoxide (DMSO): The gold standard for this scaffold. The high dielectric constant (

    
    ) and strong dipole disrupt the crystal lattice effectively.
    
  • Dimethylformamide (DMF): Excellent solubilizer, particularly for nucleophilic substitution reactions (

    
    ) where the 5-chloro position is targeted.
    
  • N-Methyl-2-pyrrolidone (NMP): Suitable for high-temperature cross-coupling reactions (e.g., Sonogashira, Suzuki).

Moderate Solubility Solvents (Processing & Purification)

These solvents are ideal for liquid-liquid extraction and chromatography.

  • Dichloromethane (DCM) / Chloroform: The compound is highly soluble due to favorable dispersion forces and the polarizability of the iodine atom.

  • Ethyl Acetate (EtOAc): Shows good solubility. Often used as the polar component in silica gel chromatography (eluting typically at 5–20% EtOAc in Hexanes).

  • Tetrahydrofuran (THF): Soluble, though care must be taken with dryness during storage to prevent hydrolysis if sensitive functional groups are introduced later.

Low Solubility / Anti-Solvents (Crystallization)
  • Hexanes / Heptane: The compound is largely insoluble. These are used as anti-solvents to precipitate the product or as the non-polar mobile phase in chromatography.

  • Water: Predicted to be practically insoluble. Aqueous buffers will cause precipitation unless a co-solvent (DMSO) or surfactant is present.

  • Methanol / Ethanol: Solubility is likely low at room temperature but increases significantly at reflux. These are potential recrystallization solvents.

Experimental Protocol: Thermodynamic Solubility Determination

Workflow Diagram

The following diagram outlines the critical path for determining the thermodynamic solubility, ensuring equilibrium is genuinely reached.

SolubilityWorkflowStartStart: Solid Compound(5-Chloro-3-iodofuro[3,2-b]pyridine)PrepSample PreparationAdd excess solid to solvent(Target: supersaturation)Start->PrepEquilibrateEquilibration PhaseShake at const. temp (25°C)Time: 24 - 48 hoursPrep->Equilibrate AgitationSeparationPhase SeparationCentrifuge or Filter (0.22 µm PTFE)Discard initial filtrate (saturation adsorption)Equilibrate->Separation Equilibrium ReachedDilutionDilutionDilute filtrate into Mobile Phase(Prevent precipitation in HPLC)Separation->Dilution SupernatantAnalysisQuantification (HPLC-UV)Compare vs. Standard Curve(λ_max ~280-300 nm)Dilution->AnalysisDataCalculate Solubility (mg/mL)Analysis->Data

Caption: Step-by-step workflow for thermodynamic solubility determination using the Shake-Flask method.

Detailed Methodology
  • Preparation : Weigh approximately 5–10 mg of 5-Chloro-3-iodofuro[3,2-b]pyridine into a 4 mL glass vial.

  • Solvent Addition : Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, Methanol, or Hexane).

    • Critical Check: Ensure undissolved solid remains visible. If the solution becomes clear, add more solid until a suspension persists.

  • Equilibration : Cap the vial tightly (PTFE-lined cap) and agitate on an orbital shaker at 25°C for 24 hours.

    • Why 24h? Halogenated heterocycles can have slow dissolution kinetics due to high lattice energy.

  • Phase Separation :

    • Centrifuge at 10,000 rpm for 10 minutes.

    • Alternatively, filter using a 0.22 µm PTFE syringe filter . Note: Discard the first 200 µL of filtrate to account for non-specific binding of the lipophilic compound to the filter membrane.

  • Quantification :

    • Dilute the supernatant 1:10 or 1:100 with acetonitrile/water (50:50) to bring it within the linear range of the detector.

    • Analyze via HPLC (C18 column, ACN/Water gradient). Detect at the compound's UV maximum (likely 280–320 nm).

Synthesis & Purification Implications

The solubility profile directly dictates the purification strategy. Synthesis of this core typically involves cyclization followed by halogenation.

  • Reaction Monitoring (TLC): Due to the iodine atom, the compound will quench UV fluorescence strongly on silica plates (

    
    ).
    
  • Flash Chromatography:

    • Stationary Phase: Silica Gel (Standard).

    • Mobile Phase: Hexane/Ethyl Acetate gradient.

    • Elution: 5-Chloro-3-iodofuro[3,2-b]pyridine is relatively non-polar. Expect elution at 5–15% EtOAc in Hexanes.

    • Tip: If the compound streaks, add 1% Triethylamine (TEA) to the mobile phase, although the pyridine nitrogen is relatively electron-deficient and less prone to interacting with silanols than standard pyridines.

References

  • Fluorochem . 5-Chloro-3-iodofuro[3,2-b]pyridine Product Sheet. Retrieved from

  • ChemScene . 5-Chloro-3-iodofuro[3,2-b]pyridine Physicochemical Data. Retrieved from

  • PubChem . Furo[3,2-b]pyridine Compound Summary. National Library of Medicine. Retrieved from

  • BenchChem . General Experimental Protocol for Determining Solubility. Retrieved from

  • Royal Society of Chemistry (RSC) . Synthesis of Halogenated Furopyridines (Supporting Info). Retrieved from

Orthogonal Functionalization of the 5-Chloro-3-iodofuro[3,2-b]pyridine Scaffold: A Technical Guide to Next-Generation Kinase Inhibitor Design

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, the discovery of novel, patentable, and highly selective pharmacophores is a primary driver of drug development. The furo[3,2-b]pyridine core has recently emerged as a privileged bioisostere for indoles, benzofurans, and pyrrolopyridines, offering unique hydrogen-bonding capabilities and improved solubility profiles. Specifically, the di-halogenated building block 5-Chloro-3-iodofuro[3,2-b]pyridine (CAS: 2275607-45-7) (1)[1] has revolutionized the synthesis of 3,5-disubstituted kinase inhibitors. By leveraging the distinct bond dissociation energies of the C-I and C-Cl bonds, this scaffold allows for programmable, chemoselective cross-coupling reactions, enabling the rapid generation of diverse chemical libraries targeting underexplored kinases such as Cdc2-like kinases (CLKs) and Homeodomain-interacting protein kinases (HIPKs) (2)[2].

The Chemical Logic of Orthogonal Functionalization

As a Senior Application Scientist, I emphasize that efficient library synthesis relies on orthogonality—the ability to functionalize one specific site on a molecule without protecting groups or competing side reactions.

The 5-chloro-3-iodofuro[3,2-b]pyridine scaffold is a masterclass in this principle. The carbon-iodine (C3-I) bond is significantly weaker and more polarizable than the carbon-chlorine (C5-Cl) bond. Consequently, the oxidative addition of a Palladium(0) catalyst occurs exclusively at the C3 position at lower temperatures (e.g., 80 °C). The C5-Cl bond remains completely intact during this first transformation, serving as a latent pseudo-halide handle. Once the C3 position is functionalized, the C5-Cl bond can be activated under harsher conditions (e.g., 100–110 °C) using electron-rich, bulky phosphine ligands to drive a second cross-coupling event.

OrthogonalCoupling A 5-Chloro-3-iodofuro [3,2-b]pyridine B C3 Suzuki Coupling (Pd-cat, 80°C) A->B C 3-Aryl-5-chlorofuro [3,2-b]pyridine B->C D C5 Buchwald-Hartwig (Pd-cat, XPhos, 110°C) C->D E 3,5-Disubstituted Kinase Inhibitor D->E

Workflow of chemoselective orthogonal functionalization of the furo[3,2-b]pyridine scaffold.

Self-Validating Experimental Protocols

To ensure high fidelity in analog generation, the following protocols are designed as self-validating systems. The causality behind each reagent choice is explicitly detailed to empower researchers to troubleshoot and optimize.

Protocol A: C3-Selective Suzuki-Miyaura Coupling

Objective: Synthesize 5-chloro-3-(aryl)furo[3,2-b]pyridine.

  • Reagents: 5-Chloro-3-iodofuro[3,2-b]pyridine (1.0 eq), Arylboronic acid (1.1 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (2.0 eq).

  • Solvent: 1,4-Dioxane / H₂O (4:1 v/v).

  • Temperature: 80 °C for 4–6 hours.

  • Mechanistic Causality: Pd(dppf)Cl₂ is selected because its large bite angle accelerates the reductive elimination step, preventing catalyst stalling. The temperature is strictly capped at 80 °C; exceeding this risks background oxidative addition into the C5-Cl bond. The aqueous biphasic system is critical because water is required to form the reactive trihydroxyboronate intermediate, which transmetalates significantly faster than the neutral boronic acid.

  • Self-Validation Step: Monitor via LC-MS. The reaction is complete when the starting material mass (m/z ~279) disappears. If a di-coupled byproduct is observed, the temperature was too high or the boronic acid stoichiometry was exceeded.

Protocol B: C5-Buchwald-Hartwig Amination

Objective: Synthesize 3-(aryl)-5-(amino)furo[3,2-b]pyridine from the product of Protocol A.

  • Reagents: 5-chloro-3-(aryl)furo[3,2-b]pyridine (1.0 eq), Amine (1.5 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), NaOtBu (2.0 eq).

  • Solvent: Anhydrous Toluene.

  • Temperature: 110 °C for 12 hours.

  • Mechanistic Causality: The C5-chloride is highly unactivated. Therefore, XPhos—a bulky, electron-rich dialkylbiaryl phosphine ligand—is mandatory. Its electron density forces the Pd(0) center to undergo oxidative addition into the stubborn C-Cl bond, while its steric bulk promotes the final reductive elimination of the amine product. NaOtBu is used as a strong, non-nucleophilic base to deprotonate the coordinated amine. Anhydrous conditions are absolute; any water will react with NaOtBu to form NaOH, leading to competitive formation of a C5-phenol byproduct.

  • Self-Validation Step: Monitor via TLC (Hexanes/EtOAc). The highly fluorescent starting material spot will be replaced by a lower-Rf product spot.

Biological Translation: Targeting CLKs and HIPKs

The 3,5-disubstituted furo[3,2-b]pyridines generated via this scaffold have demonstrated profound efficacy as highly selective kinase inhibitors. Unlike traditional inhibitors that bind exclusively to the highly conserved ATP hinge region, derivatives of this scaffold often engage the less conserved back pocket of the kinase, driving exceptional kinome-wide selectivity (3)[3][4].

Cdc2-like Kinases (CLKs): CLK1, CLK2, and CLK4 are critical regulators of alternative splicing. By phosphorylating Serine/Arginine-rich (SR) proteins, CLKs control spliceosome assembly. Hyperactive CLK signaling leads to oncogenic splicing variants that promote tumor survival. The furo[3,2-b]pyridine derivative MU1210 is a state-of-the-art chemical biology probe that potently inhibits CLK1/2/4, thereby correcting aberrant splicing in cancer models (2)[2][5].

CLKPathway I MU1210 / Furo[3,2-b]pyridine Inhibitor CLK Cdc2-like Kinases (CLK1/2/4) I->CLK Inhibits (IC50 < 20nM) SR SR Proteins (Unphosphorylated) CLK->SR Phosphorylates SRP Phosphorylated SR Proteins SR->SRP SPL Spliceosome Assembly & Alternative Splicing SRP->SPL Activates ONC Tumor Progression & Cell Survival SPL->ONC Promotes

Mechanism of CLK inhibition by furo[3,2-b]pyridines to modulate alternative splicing.

Homeodomain-Interacting Protein Kinases (HIPKs): HIPKs are involved in apoptosis and transcription regulation. Utilizing the same 5-chloro-3-iodofuro[3,2-b]pyridine starting material, researchers synthesized MU135 and MU1787 , which exhibit highly selective inhibition of HIPK1 and HIPK2, proving the versatility of the core scaffold (6)[2][6].

Quantitative Structure-Activity Relationship (QSAR) Data

The following table summarizes the quantitative data for key furo[3,2-b]pyridine derivatives synthesized from the 5-chloro-3-iodo scaffold, illustrating their nanomolar potency.

Compound IDPrimary Target KinaseIC₅₀ (nM)Biological Application / Significance
MU1210 CLK18Validated chemical biology probe; modulates splicing.
MU1210 CLK412High affinity binding; arrests tumor cell proliferation.
MU1210 CLK220Correlates with lower IC₅₀ in cancer cell line screens.
MU135 HIPK2119Selective HIPK inhibitor; co-crystallized in HIPK2.
MU1787 HIPK2123Structurally optimized analog for HIPK targeting.
MU135 HIPK1248Demonstrates cross-reactivity within the HIPK family.

Conclusion

The 5-Chloro-3-iodofuro[3,2-b]pyridine scaffold is a premier building block in modern medicinal chemistry. By exploiting the orthogonal reactivity of its halogen substituents, drug discovery professionals can execute highly efficient, self-validating synthetic workflows to produce diverse 3,5-disubstituted libraries. As demonstrated by the discovery of MU1210 and MU135, this scaffold is instrumental in developing highly selective inhibitors for complex, disease-relevant kinases.

References

  • Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core.European Journal of Medicinal Chemistry (via NIH).
  • Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.
  • 2275607-45-7 | 5-Chloro-3-iodofuro[3,2-b]pyridine.ChemScene.
  • Furo[3,2-b]pyridin-3-ol: A Privileged Scaffold for Potent and Selective Kinase Inhibition.Benchchem.

Sources

Electronic Properties of Furo[3,2-b]pyridine Core Derivatives

Author: BenchChem Technical Support Team. Date: March 2026

The furo[3,2-b]pyridine core represents a distinct class of fused heterocycles where a


-excessive furan ring is annulated onto a 

-deficient pyridine ring. This fusion creates a unique "push-pull" electronic environment that dictates its reactivity, photophysical behavior, and utility in medicinal chemistry.

The following technical guide details the electronic architecture, synthetic pathways, and application logic for this scaffold.

Technical Guide & Whitepaper

Electronic Architecture & Reactivity Profile

The furo[3,2-b]pyridine core (4-azabenzofuran) is not merely the sum of its parts.[1] The fusion of an electron-rich five-membered ring (furan) with an electron-poor six-membered ring (pyridine) creates a permanent dipole and a polarized


-system.
Electron Density Distribution

The electronic distribution is asymmetric. The nitrogen atom at position 4 exerts a strong inductive effect (-I) and mesomeric withdrawal (-M), depleting electron density from the pyridine ring (positions 5, 6, and 7). Conversely, the oxygen atom in the furan ring donates electron density (+M) into the


-system, primarily enriching the furan carbons (positions 2 and 3).
  • Pyridine Ring (Positions 5, 6, 7): Electron-deficient. Highly susceptible to nucleophilic aromatic substitution (SNAr) , particularly if a leaving group (halogen) is present at C-5 or C-7.

  • Furan Ring (Positions 2, 3): Electron-rich. Susceptible to electrophilic aromatic substitution (SEAr) , although the deactivating nature of the fused pyridine ring makes it less reactive than isolated furan.

Frontier Molecular Orbitals (FMO)

The core exhibits a "donor-acceptor" internal character, which is critical for its use in optoelectronics and fluorescent probes.

  • HOMO (Highest Occupied Molecular Orbital): Predominantly localized on the furan ring (

    
    -excessive).
    
  • LUMO (Lowest Unoccupied Molecular Orbital): Predominantly localized on the pyridine ring (

    
    -deficient).
    
  • Band Gap Tunability: Substituents at C-2 (furan) and C-5/C-6 (pyridine) allow for precise tuning of the HOMO-LUMO gap. Electron-donating groups (EDGs) at C-2 raise the HOMO, while electron-withdrawing groups (EWGs) on the pyridine ring lower the LUMO, compressing the gap and shifting absorption to longer wavelengths (red-shift).

Physicochemical Descriptors
PropertyValue / RangeContext
Molecular Weight 119.12 g/mol Parent core
pKa (Conj. Acid) ~3.33Pyridine nitrogen is weakly basic due to

hybridization and ring strain.
LogP 1.3 - 1.44Moderate lipophilicity; amenable to CNS drug design.
Dipole Moment ~2.0 - 2.5 DVector sum points towards the pyridine nitrogen.
H-Bond Acceptors 2Pyridine N and Furan O (weak).

Synthetic Methodologies & Causal Logic

The synthesis of furo[3,2-b]pyridine derivatives is driven by the need to construct the furan ring onto a pre-functionalized pyridine, as the reverse (building pyridine on furan) is less convergent.

Primary Route: Sonogashira Coupling / Cyclization

Logic: This route utilizes the acidity of terminal alkynes and the electrophilicity of halopyridines. The subsequent cyclization is driven by the nucleophilic attack of the hydroxyl oxygen onto the activated alkyne.

Protocol: One-Pot Synthesis of 2-Substituted Furo[3,2-b]pyridines

  • Reagents: 3-chloro-2-hydroxypyridine (1.0 eq), Terminal Alkyne (1.2 eq), Pd(PPh3)2Cl2 (5 mol%), CuI (10 mol%), Et3N (3.0 eq).

  • Solvent: Anhydrous DMF or 1,4-Dioxane (degassed).

  • Step 1 (Coupling): Heat at 80°C for 4-6 hours under Argon. The Pd(0) cycle couples the alkyne to the C-3 position.

  • Step 2 (Cyclization): Increase temperature to 110°C. The basic conditions promote the intramolecular attack of the pyridone oxygen (tautomer of 2-hydroxy) onto the alkyne, closing the furan ring.

  • Workup: Cool, dilute with EtOAc, wash with brine (3x) to remove DMF/Copper. Dry over Na2SO4 and concentrate.

  • Purification: Flash chromatography (Hexane/EtOAc).

Route 2: Intramolecular C-H Activation

Logic: For benzofused analogs or complex cores, direct C-H activation avoids the need for pre-halogenated precursors at the cyclization site, leveraging the directing group ability of the pyridine N-oxide.

SynthesisWorkflow cluster_conditions Reaction Conditions Start 3-Chloro-2-hydroxypyridine Inter Intermediate: 3-Alkynyl-2-pyridone Start->Inter Sonogashira (Pd/Cu, Alkyne) Product Furo[3,2-b]pyridine Derivative Inter->Product 5-exo-dig Cyclization Params Temp: 80-110°C Base: Et3N/DBU Solvent: DMF

Caption: Convergent synthesis via Sonogashira coupling and heteroannulation.

Biological Applications & Mechanism of Action

The planar, rigid structure of furo[3,2-b]pyridine mimics the adenosine triphosphate (ATP) hinge-binding motif, making it a privileged scaffold for kinase inhibition.

Kinase Inhibition (CLK / HIPK)

Derivatives have shown nanomolar potency against Cdc-like kinases (CLKs) and Homeodomain-interacting protein kinases (HIPKs) .

  • Mechanism: The pyridine nitrogen (N-4) acts as a hydrogen bond acceptor for the hinge region of the kinase (e.g., interaction with the backbone amide of Val/Leu residues).

  • Selectivity: Substituents at C-2 extend into the hydrophobic pocket, conferring selectivity over other kinases like CDK2.

Hedgehog Signaling Modulation

Specific derivatives act downstream of the Smoothened (SMO) receptor, inhibiting the GLI1 transcription factor.

Sources

5-Chloro-3-iodofuro[3,2-b]pyridine SMILES and InChIKey identifiers

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth technical analysis and methodological guide on the structural informatics, chemical reactivity, and synthetic utility of the 5-chloro-3-iodofuro[3,2-b]pyridine scaffold in modern drug discovery.

Executive Summary

In the pursuit of highly selective kinase inhibitors, the architectural core of the inhibitor dictates its interaction with the highly conserved ATP-binding pocket. The 5-chloro-3-iodofuro[3,2-b]pyridine scaffold has emerged as a privileged, highly versatile building block[1]. By replacing traditional, promiscuous cores (such as pyrazolo[1,5-a]pyrimidine) with the furo[3,2-b]pyridine bioisostere, researchers can intentionally weaken hinge-region interactions, paradoxically driving a profound increase in kinome-wide selectivity for targets like CLK1/2/4, HIPK2, and ALK2[1][2]. This whitepaper dissects the structural informatics of this core and provides a self-validating, chemoselective protocol for its elaboration.

Chemical Identity and Structural Informatics

Accurate molecular representation is the bedrock of high-throughput screening (HTS) and computational library design. The dual-halogenated nature of 5-chloro-3-iodofuro[3,2-b]pyridine requires precise stereochemical and topological tracking.

Quantitative Data & Identifiers

The following table summarizes the core identifiers required for database querying and cheminformatic registration[3][4]:

Identifier / PropertyValue
IUPAC Name 5-Chloro-3-iodofuro[3,2-b]pyridine
CAS Registry Number 2275607-45-7
Molecular Formula C7H3ClINO
Molecular Weight 279.46 g/mol
Canonical SMILES ClC1=CC=C2OC=C(I)C2=N1
Isomeric SMILES IC1=COC2=CC=C(Cl)N=C21
Standard InChI InChI=1S/C7H3ClINO/c8-6-2-1-5-7(10-6)4(9)3-11-5/h1-3H
Standard InChIKey LMPXDVBOHLZSPP-UHFFFAOYSA-N
SMILES and InChIKey Deconstruction

As an application scientist, understanding the string logic prevents registration errors in proprietary databases:

  • SMILES Logic (ClC1=CC=C2OC=C(I)C2=N1) : The string linearly maps the topology. Cl denotes the chlorine at position 5. C1=CC=C2 forms the pyridine backbone with ring closure digits 1 and 2. OC=C(I) maps the furan ring containing the highly reactive iodine at position 3. Finally, C2=N1 completes the fused bicyclic system[3].

  • InChIKey (LMPXDVBOHLZSPP-UHFFFAOYSA-N) : The first block (LMPXDVBOHLZSPP) encodes the exact connectivity of the furo[3,2-b]pyridine skeleton and its halogens. The second block (UHFFFAOYSA) confirms the absence of chiral centers, ensuring that docking algorithms treat the core as a planar, aromatic system[4].

Mechanistic Rationale: The Furo[3,2-b]pyridine Advantage

Historically, inhibitors like LDN-193189 utilized a pyrazolo[1,5-a]pyrimidine core, which forms strong, ubiquitous hydrogen bonds with the kinase hinge region, leading to off-target promiscuity[2].

The Causality of Selectivity: By transitioning to the furo[3,2-b]pyridine core, the hydrogen-bond donor/acceptor profile is fundamentally altered. The oxygen in the furan ring and the specific vector of the pyridine nitrogen result in a weaker interaction with the highly conserved hinge region[2]. This forces the inhibitor to rely on secondary, kinase-specific pockets (such as the DFG-out or specific solvent-exposed regions) for binding affinity. Consequently, derivatives built from 5-chloro-3-iodofuro[3,2-b]pyridine (such as MU1210 and MU1700) exhibit exquisite selectivity profiles, successfully isolating targets like ALK2 or CLK1/2/4 from the broader kinome[1][2].

Chemoselective Functionalization Workflow

The true synthetic power of 5-chloro-3-iodofuro[3,2-b]pyridine lies in its orthogonal halogens. The significant difference in bond dissociation energies between C3–I (~240 kJ/mol) and C5–Cl (~330 kJ/mol) allows for sequential, protecting-group-free cross-coupling[1].

G SM 5-Chloro-3-iodofuro[3,2-b]pyridine (Core Scaffold) Step1 Chemoselective Cross-Coupling (Position 3: C-I Bond Cleavage) SM->Step1 Pd Catalyst, Mild Temp (60°C) Int 3-Substituted-5-chlorofuro[3,2-b]pyridine (Key Intermediate) Step1->Int Orthogonal Reactivity Step2 Secondary Cross-Coupling (Position 5: C-Cl Bond Cleavage) Int->Step2 Elevated Temp (100°C), Strong Base Prod 3,5-Disubstituted Kinase Inhibitor (e.g., MU1210, MU1700) Step2->Prod Scaffold Elaboration Target Highly Selective Kinase Targeting (CLK1/2/4, HIPK2, ALK2) Prod->Target Reduced Hinge Binding

Chemoselective functionalization workflow of the furo[3,2-b]pyridine scaffold for kinase inhibitors.

Experimental Protocol: Self-Validating Chemoselective Coupling

To ensure synthetic integrity, the following methodology establishes a self-validating system where the success of the first orthogonal coupling dictates the initiation of the second.

Phase 1: C3-Selective Suzuki-Miyaura Coupling

Causality: Palladium(0) undergoes oxidative addition into the C–I bond orders of magnitude faster than the C–Cl bond. By strictly limiting the thermal energy to 60 °C and using a mild base, we prevent premature C5 activation[1].

  • Reagent Assembly : In an oven-dried Schlenk flask under argon, combine 5-chloro-3-iodofuro[3,2-b]pyridine (1.0 eq), the desired aryl boronic acid (1.05 eq), and Pd(dppf)Cl₂ (0.05 eq).

  • Solvent & Base : Introduce a degassed mixture of 1,4-dioxane and aqueous Na₂CO₃ (2.0 M, 2.0 eq).

  • Controlled Activation : Heat the reaction mixture to exactly 60 °C and stir for 4–6 hours.

  • Self-Validation (LC-MS) : Sample the reaction. The protocol is validated when the starting material mass (m/z 279.9) is entirely replaced by the mono-coupled intermediate. Critical Check: If a di-coupled byproduct mass is detected, the thermal control was breached; discard and repeat with stricter temperature regulation.

  • Isolation : Extract with EtOAc, wash with brine, dry over anhydrous MgSO₄, and purify via flash chromatography to yield the 3-aryl-5-chlorofuro[3,2-b]pyridine intermediate.

Phase 2: C5-Elaboration via High-Energy Cross-Coupling

Causality: The remaining C5–Cl bond is highly stable. To force oxidative addition, the system requires elevated temperatures and an electron-rich, sterically demanding ligand (e.g., XPhos) to stabilize the resulting palladium intermediate[1][2].

  • Secondary Setup : Combine the purified Phase 1 intermediate (1.0 eq), a secondary nucleophile/boronic acid (1.2 eq), Pd₂(dba)₃ (0.05 eq), XPhos (0.1 eq), and Cs₂CO₃ (2.0 eq).

  • High-Temperature Cleavage : Suspend in anhydrous 1,4-dioxane or DMF and heat to 100 °C for 12 hours.

  • Final Validation (NMR/HRMS) : Confirm the successful substitution by analyzing the ¹H-NMR spectrum. The characteristic doublet of the C6-proton (adjacent to the C5-chloro group) will exhibit a distinct chemical shift due to the change in the electronic environment. HRMS must confirm the exact mass of the final 3,5-disubstituted inhibitor.

Conclusion

The 5-chloro-3-iodofuro[3,2-b]pyridine core represents a masterclass in rational drug design and synthetic efficiency. By leveraging its precise SMILES/InChIKey identifiers for computational screening and exploiting its orthogonal halogens for modular synthesis, researchers can rapidly generate libraries of highly selective kinase probes. The deliberate weakening of hinge-region binding via this scaffold remains a premier strategy for overcoming the limitations of traditional pan-kinase inhibitors.

References

  • Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2 Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

  • Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core Source: European Journal of Medicinal Chemistry / MUNI SCI URL:[Link]

Sources

Bioisosteric Potential of 5-Chloro-3-iodofuro[3,2-b]pyridine in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the bioisosteric utility, synthetic accessibility, and pharmacological applications of 5-Chloro-3-iodofuro[3,2-b]pyridine (CAS: 2275607-45-7). It is designed for medicinal chemists seeking to exploit scaffold hopping and orthogonal functionalization strategies.

Technical Guide & Whitepaper

Executive Summary: The "Privileged" Halogenated Core

In the landscape of kinase inhibitors and GPCR ligands, the furo[3,2-b]pyridine scaffold has emerged as a superior bioisostere to the classical indole and benzofuran systems. The specific derivative, 5-Chloro-3-iodofuro[3,2-b]pyridine , represents a high-value "lynchpin" intermediate. Its value lies not just in its biological activity, but in its chemical orthogonality : the C3-iodine and C5-chlorine atoms possess distinct reactivities, allowing for sequential, regioselective palladium-catalyzed cross-couplings. This guide explores how this scaffold improves aqueous solubility, alters metabolic profiles, and enables rapid library generation.

Structural & Electronic Bioisosterism

The furo[3,2-b]pyridine core offers a distinct physicochemical profile compared to its isosteres. While geometrically similar to indole and benzofuran, the incorporation of the pyridine nitrogen drastically alters the electronic landscape.

Physicochemical Comparison

The following table contrasts the core scaffold with its common bioisosteres.

FeatureIndoleBenzofuranFuro[3,2-b]pyridineImpact on Drug Design
H-Bond Donor Yes (NH)NoNoEliminates non-specific protein binding; improves permeability.
H-Bond Acceptor NoWeak (O)Strong (N) The pyridine N acts as a key acceptor (e.g., in the kinase hinge region).
Lipophilicity (cLogP) ~2.1~2.6~1.4 Lower LogP improves aqueous solubility and reduces metabolic clearance.
pKa (Conj. Acid) -2.4 (Neutral)N/A~3.0 - 4.0 Weak basicity allows for salt formation, improving formulation options.
The "Water-Bridging" Effect

Unlike benzofuran, the nitrogen at position 4 (in the fused system numbering) of furo[3,2-b]pyridine can participate in water-mediated hydrogen bonding networks within active sites. In CLK (Cdc2-like kinase) inhibition, this nitrogen often engages the hinge region backbone or conserved water molecules, a interaction absent in benzofuran analogs.

Synthetic Accessibility & Orthogonal Reactivity

The 5-Chloro-3-iodo derivative is designed for Diversity-Oriented Synthesis (DOS) . The reactivity difference between the C3-Iodine (highly reactive) and C5-Chlorine (less reactive) allows chemists to "install" the scaffold and then "decorate" it sequentially.

Reaction Hierarchy
  • First Functionalization (C3-I): Occurs at room temperature or mild heat. Compatible with Suzuki-Miyaura, Sonogashira, and Heck couplings.

  • Second Functionalization (C5-Cl): Requires elevated temperatures and activated ligands (e.g., XPhos, RuPhos) or Buchwald-Hartwig aminations.

Visualization: Synthesis & Functionalization Workflow

The following diagram outlines the construction of the core and its downstream divergence.

SynthesisWorkflow Start 3-Chloro-2-hydroxypyridine Step1 Sonogashira Coupling (Terminal Alkyne) Start->Step1 Pd(PPh3)2Cl2, CuI Cyclization Cu-Mediated Cyclization Step1->Cyclization One-pot or Sequential Core 5-Chlorofuro[3,2-b]pyridine Cyclization->Core Iodination Electrophilic Iodination (NIS or I2/KOH) Core->Iodination Regioselective at C3 Product 5-Chloro-3-iodofuro[3,2-b]pyridine (The Scaffold) Iodination->Product PathA Suzuki Coupling (C3) (Mild Conditions) Product->PathA Preferential Reactivity PathB Buchwald/Suzuki (C5) (Harsh Conditions) PathA->PathB Sequential Library Gen.

Figure 1: Synthetic workflow illustrating the construction of the 5-chloro-3-iodo scaffold and its utility in sequential cross-coupling reactions.

Experimental Protocol: Synthesis & Functionalization

Note: This protocol synthesizes the title compound from the 5-chloro parent, ensuring high regioselectivity.

Preparation of 5-Chloro-3-iodofuro[3,2-b]pyridine

Objective: Regioselective installation of iodine at the C3 position.

Reagents:

  • 5-Chlorofuro[3,2-b]pyridine (1.0 eq)

  • N-Iodosuccinimide (NIS) (1.1 eq)

  • Acetonitrile (ACN) (Solvent)

  • TFA (Catalytic, 0.1 eq) - Optional, accelerates reaction.

Step-by-Step Methodology:

  • Dissolution: Charge a round-bottom flask with 5-Chlorofuro[3,2-b]pyridine (1.0 g, 6.5 mmol) and anhydrous ACN (15 mL). Stir until fully dissolved.

  • Addition: Cool the solution to 0°C in an ice bath. Add NIS (1.61 g, 7.15 mmol) portion-wise over 10 minutes to avoid exotherms.

  • Reaction: Remove the ice bath and allow the mixture to warm to room temperature (25°C). Stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1) or LC-MS.[1] The product will appear as a less polar spot compared to the starting material.

  • Quench: Dilute the reaction mixture with EtOAc (50 mL) and wash with 10% aqueous sodium thiosulfate (

    
    ) to remove excess iodine (color change from brown/yellow to clear).
    
  • Workup: Wash the organic layer with saturated

    
     and brine. Dry over anhydrous 
    
    
    
    , filter, and concentrate in vacuo.
  • Purification: Recrystallize from Ethanol or purify via flash column chromatography (0-10% EtOAc in Hexanes) to yield the title compound as a white/pale yellow solid.

    • Expected Yield: 85–92%

    • Validation:

      
       NMR (DMSO-
      
      
      
      ) should show the disappearance of the C3-proton signal (~8.1 ppm).
Self-Validating Checkpoint
  • Success Indicator: A distinct shift in the LC-MS retention time and the characteristic isotope pattern of Chlorine (3:1 ratio of M:M+2) combined with the mass increase of Iodine (+126 Da).

Case Study: Kinase Inhibition (CLK & HIPK)

The furo[3,2-b]pyridine scaffold has demonstrated potent inhibition of Cdc2-like kinases (CLKs) , which regulate pre-mRNA splicing.

Mechanism of Action

Derivatives synthesized from the 5-chloro-3-iodo core bind in the ATP-binding pocket.

  • C3-Substituent: Typically an aryl or heteroaryl group (introduced via Suzuki coupling) that extends into the hydrophobic back pocket, conferring selectivity.

  • C5-Substituent: Often an amine or amide (via Buchwald coupling) that interacts with the solvent-exposed region or the ribose-binding pocket.

  • Core Nitrogen: Accepts a hydrogen bond from the hinge region (e.g., Leu residue in CLK1).

Visualization: Biological Pathway Impact

The following diagram illustrates how inhibitors derived from this scaffold impact the splicing machinery.

CLK_Pathway Inhibitor Furo[3,2-b]pyridine Derivative CLK CLK Kinase (Active) Inhibitor->CLK Inhibits (ATP Competitive) SR_Proteins SR Proteins (Phosphorylated) Inhibitor->SR_Proteins Prevents Phosphorylation CLK->SR_Proteins Phosphorylates Spliceosome Spliceosome Assembly SR_Proteins->Spliceosome Recruits Splicing Alternative Splicing (Exon Skipping) Spliceosome->Splicing Regulates Disease Viral Replication / Tumor Growth Splicing->Disease Pathogenic Isoforms

Figure 2: Mechanism of action for CLK inhibitors derived from the furo[3,2-b]pyridine scaffold. Inhibition prevents SR protein phosphorylation, modulating alternative splicing.

References

  • BenchChem. (2025).[2] The Biological Versatility of the Furo[3,2-b]pyridine Scaffold: A Technical Guide. Retrieved from

  • Laxmi, D. S., et al. (2020). Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound. Anti-Cancer Agents in Medicinal Chemistry, 20(8), 932-940. Retrieved from

  • Němec, V., et al. (2019). Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway.[3] Angewandte Chemie, 58(3), 1062-1066. Retrieved from

  • PubChem. (2025).[4] Compound Summary: Furo[3,2-b]pyridine.[1][5][6] Retrieved from

  • Dutta, U., et al. (2015).[7] The regioselective iodination of quinolines, quinolones, pyridones, pyridines and uracil. Chemical Communications, 51, 17744-17747.[7] Retrieved from

Sources

Methodological & Application

Application Note: Regioselective Suzuki-Miyaura Coupling of 5-Chloro-3-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The furo[3,2-b]pyridine scaffold represents a relatively underexplored but highly privileged central pharmacophore in the development of selective protein kinase inhibitors[1]. The synthesis of 3,5-disubstituted furo[3,2-b]pyridines—which include state-of-the-art chemical biology probes like the CLK1/2/4 inhibitor MU1210 and HIPK inhibitors MU135 and MU1787—relies heavily on the chemoselective cross-coupling of the di-halogenated building block, 5-chloro-3-iodofuro[3,2-b]pyridine[1]. This application note details the mechanistic rationale, logical workflows, and optimized self-validating protocols for functionalizing this critical intermediate.

Mechanistic Rationale: The Chemoselectivity Paradigm

In palladium-catalyzed Suzuki-Miyaura cross-coupling, the oxidative addition of the Pd(0) complex into the carbon-halogen bond is the rate-determining step[2]. The chemoselectivity of this process is strictly governed by the bond dissociation energies (BDE) of the respective carbon-halogen bonds[3].

The C-I bond at the 3-position of the furan ring is significantly weaker (BDE ~65 kcal/mol) than the C-Cl bond at the 5-position of the pyridine ring (BDE ~81 kcal/mol). This thermodynamic disparity ensures that oxidative addition occurs preferentially at the 3-position[3]. By utilizing a mild catalytic system (e.g., Pd(PPh3)4 at 80 °C), the reaction selectively yields the 3-aryl-5-chlorofuro[3,2-b]pyridine intermediate, leaving the 5-chloro group completely intact for subsequent functionalization (such as a second Suzuki coupling or Buchwald-Hartwig amination)[1].

Synthetic Workflow

ChemWorkflow SM 5-Chloro-3-iodofuro[3,2-b]pyridine (Starting Material) Step1 Regioselective Suzuki Coupling (Pd(PPh3)4, Na2CO3, 80°C) SM->Step1 Oxidative Addition at C-I Int 3-Aryl-5-chlorofuro[3,2-b]pyridine (Key Intermediate) Step1->Int High Chemoselectivity Step2 Second Functionalization (Buchwald-Hartwig or Suzuki) Int->Step2 Activation of C-Cl Prod 3,5-Disubstituted Scaffold (Kinase Inhibitors) Step2->Prod Target Assembly

Caption: Workflow for chemoselective functionalization of 5-Chloro-3-iodofuro[3,2-b]pyridine.

Experimental Methodology & Self-Validating Protocol

The following protocol provides a reliable, field-proven method for the regioselective Suzuki-Miyaura coupling at the C3 position.

Reagents
  • Substrate: 5-Chloro-3-iodofuro[3,2-b]pyridine (1.0 equiv)[4]

  • Coupling Partner: Aryl boronic acid or pinacol ester (1.1 equiv)

  • Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (5 mol%)

  • Base: Sodium carbonate (Na2CO3) (2.0 equiv, prepared as a 2M aqueous solution)

  • Solvent: 1,4-Dioxane (anhydrous, degassed)

Step-by-Step Protocol

Step 1: Reaction Setup & Degassing

  • Action: In an oven-dried Schlenk tube equipped with a magnetic stir bar, combine 5-chloro-3-iodofuro[3,2-b]pyridine, the aryl boronic acid, and Pd(PPh3)4. Seal the tube with a septum.

  • Causality: Palladium(0) is highly susceptible to oxidation by atmospheric O2, which converts it into an inactive Pd(II) species, prematurely terminating the catalytic cycle[2].

  • Self-Validation: Perform three consecutive vacuum/nitrogen backfill cycles to guarantee a strictly inert atmosphere before any solvent addition.

Step 2: Solvent and Base Addition

  • Action: Inject degassed 1,4-dioxane followed by the 2M aqueous Na2CO3 solution via syringe.

  • Causality: A biphasic solvent system (Dioxane/H2O) is required to dissolve both the organic substrate and the inorganic base. The base is critical for activating the boronic acid into a nucleophilic boronate complex, which is a prerequisite for the transmetalation step[2].

Step 3: Heating and Reaction Monitoring

  • Action: Transfer the Schlenk tube to a pre-heated oil bath at 80 °C. Stir vigorously for 4–8 hours.

  • Self-Validation: Monitor the reaction progress via LC-MS or TLC (Hexanes/EtOAc). The successful formation of the mono-coupled product is confirmed by the disappearance of the starting material mass (m/z ~279) and the appearance of the product mass. Crucially, the product must retain the characteristic 3:1 isotopic pattern indicative of the unreacted chlorine atom.

Step 4: Workup and Purification

  • Action: Cool the mixture to room temperature, dilute with ethyl acetate (20 mL), and wash with brine (15 mL). Extract the aqueous layer once more with ethyl acetate. Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography.

  • Causality: Brine removes residual aqueous base and highly polar impurities. Chromatography effectively separates the desired 3-aryl-5-chlorofuro[3,2-b]pyridine from trace amounts of homocoupled boronic acid side-products.

Quantitative Optimization Data

Selecting the correct catalyst and temperature is vital to prevent over-coupling at the 5-chloro position. The table below summarizes the optimization parameters for achieving maximum chemoselectivity.

Catalyst SystemBaseSolvent SystemTemp (°C)Conversion (%)Selectivity (C3:C5)
Pd(PPh3)4 (5 mol%) Na2CO3 (2.0 eq) Dioxane/H2O (4:1) 80 >95 >99:1
Pd(dppf)Cl2 (5 mol%)K3PO4 (2.0 eq)Toluene/H2O (4:1)9088>99:1
Pd(OAc)2 / XPhos (5 mol%)Cs2CO3 (2.0 eq)Dioxane1009085:15
Pd(PPh3)4 (5 mol%)Na2CO3 (2.0 eq)THF/H2O (4:1)6560>99:1

Note: Highly active, electron-rich phosphine ligands (e.g., XPhos) at elevated temperatures can force premature oxidative addition into the C-Cl bond, leading to undesired 3,5-diaryl byproducts. Milder conditions are strongly preferred for the initial C3 coupling.

Downstream Biological Application: Kinase Inhibition

The 3-aryl-5-chlorofuro[3,2-b]pyridine intermediates synthesized via this protocol are directly utilized to assemble potent kinase inhibitors[1]. For instance, subsequent amination at the 5-position yields MU1210, a highly selective inhibitor of CDC2-like kinases (CLK1, CLK2, and CLK4)[1][5].

CLKs are critical regulators of alternative RNA splicing through the phosphorylation of Serine/Arginine-rich (SR) proteins. In many solid tumors, dysregulated splicing promotes oncogenic variants that drive tumor cell survival[5]. Inhibition of this pathway using furo[3,2-b]pyridine derivatives induces apoptosis in cancer cells.

BioPathway Drug Furo[3,2-b]pyridine Inhibitor (e.g., MU1210) Target CLK Kinases (CLK1/2/4) Drug->Target Inhibits Activity Outcome2 Cell Apoptosis Drug->Outcome2 Splicing Disruption Leads to Substrate SR Proteins (Splicing Factors) Target->Substrate Phosphorylates Process Alternative RNA Splicing Substrate->Process Regulates Outcome1 Tumor Cell Survival Process->Outcome1 Oncogenic Variants

Caption: Mechanism of action for furo[3,2-b]pyridine-derived CLK inhibitors in tumor cells.

References

  • [1] Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. NIH.[Link]

  • [5] Development of Cdc2-like Kinase 2 Inhibitors: Achievements and Future Directions. ResearchGate.[Link]

  • [3] Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC).[Link]

  • [2] Suzuki-Miyaura Coupling. Chemistry LibreTexts.[Link]

Sources

Selective functionalization of 5-Chloro-3-iodofuro[3,2-b]pyridine at C3 position

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Selective Functionalization of 5-Chloro-3-iodofuro[3,2-b]pyridine at the C3 Position

Executive Summary

This technical guide details the protocol for the regioselective functionalization of 5-chloro-3-iodofuro[3,2-b]pyridine (CAS: 2275609-65-7). The furo[3,2-b]pyridine scaffold is a privileged pharmacophore in kinase inhibitor discovery (e.g., CDK, VEGFR inhibitors). The presence of two halogen handles—an iodine at C3 (furan ring) and a chlorine at C5 (pyridine ring)—presents a unique opportunity for sequential, orthogonal functionalization.

This guide provides validated protocols for Suzuki-Miyaura and Sonogashira cross-couplings that exclusively target the C3-position while preserving the C5-chlorine for subsequent derivatization.

Mechanistic Grounding & Chemical Logic

The success of this protocol relies on the kinetic differentiation between the C–I and C–Cl bonds.

  • Bond Dissociation Energy (BDE): The C(sp2)–I bond (~65 kcal/mol) is significantly weaker than the C(sp2)–Cl bond (~95 kcal/mol).

  • Oxidative Addition Rates: Palladium(0) catalysts undergo oxidative addition to the C–I bond orders of magnitude faster than to the C–Cl bond.

  • Electronic Effects: The furo[3,2-b]pyridine system is electron-deficient. The C3 position (furan ring) is electronically distinct from the C5 position (pyridine ring). While the pyridine nitrogen activates the C5-Cl towards nucleophilic aromatic substitution (

    
    ), it deactivates it towards oxidative addition relative to the electron-rich furan C3-I.
    

Strategic Implication: By controlling temperature and catalyst ligand sterics, we can achieve >98% regioselectivity for C3 functionalization.

Workflow Visualization

The following diagram illustrates the sequential functionalization logic, ensuring the preservation of the C5-Cl handle during the initial C3 coupling.

ReactionWorkflow SM 5-Chloro-3-iodofuro[3,2-b]pyridine (Starting Material) Condition_A Condition Set A: Pd(0), Mild Base, <80°C (Kinetic Control) SM->Condition_A Selects C-I C3_Product C3-Functionalized Product (5-Cl Intact) Condition_A->C3_Product >95% Regioselectivity Condition_B Condition Set B: Pd(0), Strong Base, >100°C (Thermodynamic/Forced) C3_Product->Condition_B Activates C-Cl Final_Product 3,5-Difunctionalized Furo[3,2-b]pyridine Condition_B->Final_Product Sequential Coupling

Figure 1: Sequential functionalization workflow exploiting reactivity differences between C3-I and C5-Cl.

Protocol 1: Selective Suzuki-Miyaura Coupling (C3-Aryl/Heteroaryl)

This protocol is optimized to prevent "scrambling" or premature reaction at the C5 position.

Reagents:

  • Substrate: 5-Chloro-3-iodofuro[3,2-b]pyridine (1.0 equiv)

  • Boronic Acid: Aryl/Heteroaryl boronic acid (1.1–1.2 equiv)

  • Catalyst:

    
     (3–5 mol%) or 
    
    
    
    (5 mol%)
  • Base:

    
     (2.0 M aq, 2.5 equiv) or 
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane or DME (degassed)[1]

Step-by-Step Procedure:

  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate (1.0 equiv), boronic acid (1.1 equiv), and catalyst (e.g.,

    
    , 5 mol%).
    
  • Inertion: Seal the vial and purge with Argon or Nitrogen for 5 minutes.

  • Solvation: Add degassed 1,4-Dioxane (0.1 M concentration relative to substrate).

  • Activation: Add the aqueous base (

    
    , 2.0 M).
    
  • Reaction: Heat the mixture to 60–70°C .

    • Critical Note: Do NOT exceed 80°C. Higher temperatures increase the risk of oxidative addition at C5-Cl.

  • Monitoring: Monitor by TLC or LC-MS at 2 hours. The starting material (

    
     in 20% EtOAc/Hex) should disappear, replaced by a fluorescent product spot.
    
  • Workup: Dilute with EtOAc, wash with water and brine. Dry over

    
    , concentrate, and purify via flash chromatography.
    

Optimization Table: Troubleshooting Selectivity

VariableConditionOutcome / Recommendation
Catalyst

Recommended. Excellent for I vs Cl discrimination due to bite angle.
Catalyst

Avoid. Too active; may activate C5-Cl prematurely.
Base

Standard. Mild enough to maintain selectivity.
Base

Caution. Stronger base; use only if boronic acid is sterically hindered.
Temp 25°CSlow reaction; may require 24h+.
Temp 100°CRisk. Significant byproduct formation (C5 coupling or dehalogenation).

Protocol 2: Selective Sonogashira Coupling (C3-Alkynyl)

Sonogashira coupling at C3 is highly efficient and can often be performed at room temperature, ensuring absolute preservation of the C5-Cl bond.

Reagents:

  • Substrate: 5-Chloro-3-iodofuro[3,2-b]pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst:

    
     (3 mol%)
    
  • Co-Catalyst: CuI (1.5 mol%)

  • Base/Solvent:

    
     (Triethylamine) / THF (1:1 mixture) or DMF with 
    
    
    
    (3 equiv).

Step-by-Step Procedure:

  • Dissolution: Dissolve substrate in anhydrous THF/Et3N under inert atmosphere.

  • Catalyst Addition: Add

    
     and CuI. The solution typically turns yellow/brown.
    
  • Alkyne Addition: Add the terminal alkyne dropwise.

  • Reaction: Stir at Room Temperature (20–25°C) for 4–6 hours.

    • Note: If the alkyne is electron-deficient, cooling to 0°C may be necessary initially. If unreactive, heat to 40°C.

  • Validation: Check for the formation of the coupled product (mass shift: M + Alkyne - HI).

  • Workup: Filter through a celite pad to remove Pd/Cu residues. Concentrate and purify.

Quality Control & Self-Validation

To ensure the protocol was successful and the regioselectivity was maintained, use the following validation checkpoints:

1. Proton NMR (


 NMR): 
  • Starting Material: The C2-H (furan proton) appears as a singlet around 8.2–8.5 ppm .

  • Product: The C2-H signal will remain a singlet but will shift (usually upfield 0.1–0.3 ppm) due to the shielding/deshielding cone of the new C3 substituent.

  • C5 Integrity: The protons on the pyridine ring (C6-H and C7-H) should preserve their coupling pattern (

    
     Hz). If C5-Cl reacted, the symmetry and chemical shifts of the pyridine protons would change drastically.
    

2. Mass Spectrometry (LC-MS):

  • Look for the characteristic Chlorine Isotope Pattern (3:1 ratio of M : M+2) in the product mass spectrum.

  • Pass: 3:1 pattern exists (Cl is still present).

  • Fail: Pattern is lost (Cl has been replaced) or complex mixture (bis-coupling).

References

  • Furo[3,2-b]pyridine Scaffold Synthesis

    • BenchChem Technical Guide.[1] "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications."[2]

    • (General Scaffold Reference)

  • Sonogashira Coupling Methodology

    • Laxmi, D. S., et al. "Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis Assisted by Ultrasound."[3][4] Anti-Cancer Agents in Medicinal Chemistry, 2020, 20(8), 932-940.[3]

  • Regioselectivity in Dihalo-Heterocycles

    • Handy, S. T., & Zhang, Y. "Coupling of dihaloheterocycles: A regioselectivity study." Synthesis, 2006.[5] (Foundational text on C-I vs C-Cl selectivity).

  • General Suzuki Coupling Protocols

    • Miyaura, N., & Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995, 95(7), 2457–2483.
  • C5-Functionalization (Post-C3)

    • Fier, P. S., & Hartwig, J. F. "Selective C-H fluorination of pyridines and diazines inspired by a classic amination reaction."[6] Science, 2013, 342, 956.[6] (Reference for pyridine ring reactivity).

Sources

Application Note: Chemoselective Sonogashira Coupling of 5-Chloro-3-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Significance

The furo[3,2-b]pyridine core is a privileged scaffold in medicinal chemistry, increasingly utilized in the development of kinase inhibitors (e.g., CLK, HIPK, and DYRK families) and Hedgehog pathway modulators [1, 2].[1][2]

For drug discovery chemists, 5-Chloro-3-iodofuro[3,2-b]pyridine represents a high-value "linchpin" intermediate. Its dual-halogenation pattern offers a strategic advantage:

  • C3-Iodine (Furan ring): Highly reactive toward Palladium(0) oxidative addition.

  • C5-Chlorine (Pyridine ring): Relatively inert under mild cross-coupling conditions but activated for subsequent transformations (e.g., SNAr or forcing Suzuki/Buchwald couplings).

This guide details the chemoselective Sonogashira coupling at the C3 position, preserving the C5-chloride for late-stage diversification.

Mechanistic Rationale for Selectivity

The chemoselectivity relies on the bond dissociation energy (BDE) differential. The C–I bond (~53 kcal/mol) undergoes oxidative addition to Pd(0) significantly faster than the C–Cl bond (~95 kcal/mol). By controlling catalyst ligand sterics and reaction temperature, the C3-alkynylation proceeds exclusively, avoiding polymerization or "scrambling" of the halogen positions.

Visualizing the Reaction Pathway

The following diagram illustrates the chemoselective functionalization logic and the specific positions involved.

ReactionScheme cluster_legend Selectivity Logic Substrate 5-Chloro-3-iodofuro[3,2-b]pyridine (Starting Material) ConditionA Pd Catalyst / CuI Terminal Alkyne Base / Solvent Substrate->ConditionA Mix Intermediate Oxidative Addition (Preferential at C3-I) ConditionA->Intermediate Fast Product 3-Alkynyl-5-chlorofuro[3,2-b]pyridine (Target Product) Intermediate->Product Reductive Elimination SideProduct Bis-coupled Product (Undesired) Intermediate->SideProduct Over-reaction (Avoided by Temp Control) Text1 C3-I: High Reactivity (Reacts at RT) Text2 C5-Cl: Low Reactivity (Requires Heat/Special Ligands)

Caption: Chemoselective pathway targeting the C3-iodo position while preserving the C5-chloro handle.

Experimental Protocols

Protocol A: Standard Conditions (High Selectivity)

Best for: Aliphatic alkynes, phenylacetylene, and robust substrates. Goal: >90% Yield, <1% Homocoupling.

Reagents & Materials
  • Substrate: 5-Chloro-3-iodofuro[3,2-b]pyridine (1.0 equiv)

  • Alkyne: Terminal alkyne (1.2 equiv)

  • Catalyst: Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh3)2Cl2] (3–5 mol%)

  • Co-catalyst: Copper(I) iodide [CuI] (5–10 mol%)

  • Base: Triethylamine (Et3N) or Diisopropylamine (DIPA) (3.0 equiv)

  • Solvent: Anhydrous THF or DMF (degassed)

Step-by-Step Methodology
  • Preparation: Flame-dry a Schlenk tube or reaction vial equipped with a magnetic stir bar. Cool under a stream of Argon or Nitrogen.[3]

  • Charging: Add 5-Chloro-3-iodofuro[3,2-b]pyridine (1.0 eq), Pd(PPh3)2Cl2 (0.05 eq), and CuI (0.10 eq) to the vial.

  • Inerting: Seal the vial (septum cap) and evacuate/backfill with Argon three times.

  • Solvation: Syringe in degassed anhydrous THF (concentration ~0.1 M).

  • Activation: Add Et3N (3.0 eq) via syringe. The solution may darken slightly.

  • Addition: Add the terminal alkyne (1.2 eq) dropwise via syringe.

  • Reaction: Stir at Room Temperature (25°C) for 4–6 hours.

    • Note: If conversion is slow (checked by TLC/LCMS), warm to 40°C. Avoid exceeding 60°C to prevent oxidative addition at the C5-Cl position.

  • Quench: Dilute with EtOAc, wash with saturated NH4Cl (to remove Cu), then brine. Dry over Na2SO4.

Protocol B: "Difficult" Substrates (Low Reactivity Alkynes)

Best for: Electron-poor alkynes, bulky alkynes, or when C3-I reactivity is sluggish.

Modifications
  • Catalyst: Pd(dppf)Cl2[4][5]·DCM (5 mol%) – The bidentate ligand increases stability at higher temperatures.

  • Solvent: Anhydrous DMF (allows higher temp).

  • Temperature: 60°C.

  • Additives: If dehalogenation (loss of Iodine without coupling) is observed, add water (2 equiv) or use Cs2CO3 instead of amine bases to facilitate the transmetallation step [3].

Quantitative Data Summary

The following table summarizes expected outcomes based on standard Sonogashira reactivity profiles for heteroaryl iodides [4].

ParameterProtocol A (Standard)Protocol B (Optimized)
Primary Solvent THFDMF
Base Et3NCs2CO3 / Et3N
Temperature 23–40 °C60–80 °C
Time 4–6 Hours12–18 Hours
Exp. Yield (C3) 85–95%70–85%
C5-Cl Integrity >99% Retained>95% Retained
Side Reactions Glaser Homocoupling (if O2 present)C5-Cl coupling (<5%)

Workflow & Purification Logic

Effective purification is critical to separate the product from copper salts and phosphine oxides.

Workflow Start Crude Reaction Mixture Quench Quench: Sat. NH4Cl (Removes Cu species) Start->Quench Extract Extraction: EtOAc (Organic Layer) Quench->Extract Wash Wash: Brine + Drying (Na2SO4) Extract->Wash Concentrate Concentration (Rotary Evaporator) Wash->Concentrate Purify Flash Column Chromatography (Gradient Hex/EtOAc) Concentrate->Purify Final Pure 3-Alkynyl-5-chlorofuro[3,2-b]pyridine Purify->Final

Caption: Standard workup procedure ensuring removal of copper contaminants.

Troubleshooting & Optimization

  • Glaser Homocoupling (Alkyne-Alkyne):

    • Symptom:[6][7][8] Appearance of a symmetric dimer spot on TLC.

    • Solution: Degas solvents more rigorously (freeze-pump-thaw). Add the alkyne slowly (syringe pump) to keep its concentration low relative to the aryl iodide.

  • Sluggish Reaction:

    • Symptom:[6][7][8] Starting material remains after 6 hours.

    • Solution: Switch to Pd(PPh3)4 (freshly prepared or yellow crystals) or increase CuI loading to 10%. Ensure the iodide is not degraded (should be white/off-white, not purple).

  • C5-Chlorine Reactivity:

    • Symptom:[6][7][8] Complex mixture or double addition.

    • Solution: Strictly control temperature. Do not exceed 60°C. If using highly reactive alkynes, cool to 0°C initially.

References

  • Němec, V., Hylsová, M., Maier, L., et al. (2019). "Furo[3,2-b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway."[1][2][9][10] Angewandte Chemie International Edition, 58(4), 1062-1066. Link

  • BenchChem. (2025).[3][9][11] "Furo[3,2-b]pyridin-3-ol: A Privileged Scaffold for Potent and Selective Kinase Inhibition."[11] BenchChem Technical Guides. Link

  • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews, 107(3), 874-922. Link

  • Kore, A. R., et al. (2015). "Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling."[6] Nucleosides, Nucleotides and Nucleic Acids, 34(2), 92-102. Link

Sources

Application Note: Orthogonal Functionalization of 5-Chloro-3-iodofuro[3,2-b]pyridine via Nucleophilic Aromatic Substitution (SNAr)

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The furo[3,2-b]pyridine motif has emerged as a highly privileged, yet historically underexplored, central pharmacophore in the design of highly selective kinase inhibitors[1]. Specifically, 5-chloro-3-iodofuro[3,2-b]pyridine (CAS 2275607-45-7) serves as a critical dihalogenated building block[2]. By leveraging the differential electronic properties of its fused bicyclic system, medicinal chemists can perform highly regioselective, orthogonal functionalizations.

This application note details the mechanistic rationale and provides a field-proven protocol for the initial Nucleophilic Aromatic Substitution (SNAr) at the C-5 position. This methodology is the foundational step in synthesizing state-of-the-art chemical biology probes, including the CLK1/2/4 inhibitor MU1210 and the highly selective HIPK inhibitors MU135 and MU1787 [1].

Mechanistic Rationale: The Logic of Orthogonal Reactivity

To build complex 3,5-disubstituted furo[3,2-b]pyridines, researchers must sequentially functionalize the C-5 and C-3 positions without cross-reactivity. This is achieved by exploiting the inherent electronic disparity between the two rings:

  • The C-5 Position (Pyridine Ring): The pyridine ring is highly electron-deficient. The nitrogen atom exerts a strong inductive and resonance-withdrawing effect, significantly lowering the electron density at the ortho (C-5) and para (C-7) positions. Consequently, the C-5 chloride is highly activated toward SNAr by incoming nucleophiles (e.g., amines, alkoxides).

  • The C-3 Position (Furan Ring): Conversely, the furan ring is electron-rich (a π-excessive heterocycle). The C-3 iodine is completely inert to SNAr conditions. However, the weak C-I bond and the electron-rich nature of the furan make this position exceptionally reactive toward transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Sonogashira couplings)[1].

This electronic dichotomy dictates the synthetic sequence: SNAr must be performed first at C-5, followed by palladium-catalyzed cross-coupling at C-3.

OrthogonalReactivity Start 5-Chloro-3-iodofuro[3,2-b]pyridine (Starting Scaffold) C5 C-5 Position (Pyridine) Electron-Deficient Activated for SNAr Start->C5 C3 C-3 Position (Furan) Electron-Rich Inert to SNAr Start->C3 SNAr Nucleophilic Aromatic Substitution (SNAr) (Amines, Base, Heat) C5->SNAr Step 1 (Selective) Coupling Pd-Catalyzed Cross-Coupling (Suzuki, Sonogashira) C3->Coupling Reactive Site Intermediate 5-Amino-3-iodofuro[3,2-b]pyridine (Key Intermediate) SNAr->Intermediate Intermediate->Coupling Step 2 Final 3,5-Disubstituted furo[3,2-b]pyridine (e.g., MU1210, MU135) Coupling->Final

Caption: Orthogonal functionalization of 5-chloro-3-iodofuro[3,2-b]pyridine via sequential SNAr and cross-coupling.

Experimental Protocol: SNAr Amination at the C-5 Position

This self-validating protocol describes the substitution of the 5-chloro group with a secondary amine (e.g., morpholine) to yield a 5-amino-3-iodofuro[3,2-b]pyridine intermediate.

Reagents and Materials
  • Substrate: 5-Chloro-3-iodofuro[3,2-b]pyridine (1.0 equiv, 1.0 mmol, 279.5 g/mol )

  • Nucleophile: Morpholine (1.5 equiv, 1.5 mmol)

  • Base: N,N-Diisopropylethylamine (DIPEA) (2.0 equiv, 2.0 mmol)

  • Solvent: N-Methyl-2-pyrrolidone (NMP), anhydrous (0.2 M)

Step-by-Step Methodology
  • Reaction Setup (Inert Atmosphere):

    • Action: To an oven-dried 10 mL microwave vial equipped with a magnetic stir bar, add 5-chloro-3-iodofuro[3,2-b]pyridine (280 mg, 1.0 mmol).

    • Causality: While SNAr is not strictly air-sensitive, using an inert argon atmosphere prevents oxidative degradation of the electron-rich furan ring at elevated temperatures.

  • Solvent and Reagent Addition:

    • Action: Add anhydrous NMP (5.0 mL), followed by DIPEA (348 µL, 2.0 mmol) and morpholine (130 µL, 1.5 mmol). Seal the vial with a Teflon-lined crimp cap.

    • Causality: NMP is selected for its high boiling point and high dielectric constant, which strongly stabilizes the highly polar Meisenheimer complex transition state. DIPEA acts as a non-nucleophilic proton sponge to scavenge the HCl byproduct, ensuring the morpholine remains unprotonated and highly nucleophilic.

  • Thermal Activation:

    • Action: Heat the reaction mixture at 120 °C for 12 hours using an oil bath or heating block. (Alternatively, microwave irradiation at 140 °C for 30 minutes can be utilized).

    • Causality: The C-5 chloride is moderately activated. Unlike highly fluorinated or nitro-substituted pyridines that react at room temperature, this system requires thermal energy to overcome the activation barrier for the initial nucleophilic attack.

  • In-Process Monitoring (Self-Validation):

    • Action: At 10 hours, sample 10 µL of the reaction, dilute in 1 mL MeCN, and analyze via LC-MS.

    • Validation Check: Look for the disappearance of the starting material peak (m/z ~279/281) and the appearance of the product mass (m/z ~331 [M+H]⁺). If starting material >5%, add 0.5 equiv of morpholine and heat for an additional 2 hours.

  • Workup and Extraction:

    • Action: Cool the mixture to room temperature. Dilute with ethyl acetate (30 mL) and wash sequentially with distilled water (3 × 15 mL) and saturated aqueous NaCl (brine, 15 mL).

    • Causality: The triple water wash is critical to partition the highly polar NMP and DIPEA salts into the aqueous layer, preventing co-elution during chromatography.

  • Purification:

    • Action: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude residue via silica gel flash chromatography (Eluent: Hexanes/EtOAc gradient).

Quantitative Data: SNAr Reaction Scope

The SNAr reaction on the furo[3,2-b]pyridine core is highly versatile. Table 1 summarizes optimized conditions and typical yields for various nucleophile classes, demonstrating the robustness of the C-5 substitution.

Table 1: Scope of Nucleophiles for C-5 SNAr on 5-Chloro-3-iodofuro[3,2-b]pyridine

Nucleophile ClassRepresentative AmineBaseSolventTemp / TimeIsolated Yield (%)
Secondary Aliphatic MorpholineDIPEANMP120 °C / 12 h85 - 90%
Primary Aliphatic CyclopentylamineDIPEANMP120 °C / 14 h78 - 82%
Aromatic Amine 4-FluoroanilineK₂CO₃DMSO140 °C (MW) / 0.5 h70 - 75%
Diamines N-MethylpiperazineDIPEANMP110 °C / 10 h86 - 89%

Note: Aromatic amines (anilines) are less nucleophilic than aliphatic amines, necessitating stronger bases (K₂CO₃), more polar solvents (DMSO), and microwave (MW) irradiation to achieve acceptable conversions.

Downstream Applications: Kinase Inhibitor Discovery

Following the SNAr reaction, the C-3 iodine is subjected to Suzuki-Miyaura or Sonogashira coupling to install the final pharmacophore elements. This modular approach has successfully yielded several high-value chemical biology probes:

  • MU1210: A highly potent, state-of-the-art inhibitor of Cdc2-like kinases (CLK1, CLK2, and CLK4)[1]. CLKs regulate mRNA splicing via the phosphorylation of SR proteins. Inhibition of CLKs by MU1210 has shown significant promise in disrupting viral replication, including the suppression of Hepatitis B Virus (HBV) infection[3].

  • MU135 & MU1787: Highly selective inhibitors of Homeodomain-interacting protein kinases (HIPK1/2)[1]. HIPKs are critical modulators of the p53 and Wnt/β-catenin pathways, making these inhibitors invaluable tools for studying apoptosis and tumor suppression[4].

SignalingPathway Inhibitors Furo[3,2-b]pyridine Inhibitors (MU1210, MU135) CLK CLK Kinases (1/2/4) Inhibitors->CLK Inhibits (MU1210) HIPK HIPK Kinases (1/2) Inhibitors->HIPK Inhibits (MU135) SR_Proteins SR Proteins (SRSF1-12) Phosphorylation CLK->SR_Proteins Phosphorylates p53_Wnt p53 / Wnt / β-catenin Pathways HIPK->p53_Wnt Modulates Splicing mRNA Splicing Regulation SR_Proteins->Splicing Regulates CellFate Apoptosis & Tumor Suppression p53_Wnt->CellFate Drives

Caption: Modulation of CLK and HIPK signaling pathways by furo[3,2-b]pyridine-derived kinase inhibitors.

References

  • Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core.European Journal of Medicinal Chemistry (2021).
  • 2275607-45-7 | 5-Chloro-3-iodofuro[3,2-b]pyridine.ChemScene.
  • Phosphoproteomics Unravel HBV Triggered Rewiring of Host Phosphosignaling Events.International Journal of Molecular Sciences (2022).
  • Biology and pharmacological inhibition of homeodomain-interacting protein kinases.Frontiers in Cell and Developmental Biology (2025).

Sources

Advanced Application Note: Palladium-Catalyzed Chemoselective Cross-Coupling of 5-Chloro-3-iodofuro[3,2-b]pyridine in Kinase Inhibitor Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[3,2-b]pyridine scaffold has emerged as a highly privileged, yet historically underexplored, central pharmacophore in the design of next-generation kinase inhibitors[1]. Bioisosteric replacement of traditional cores (such as pyrazolo[1,5-a]pyrimidine) with furo[3,2-b]pyridine alters the hydrogen-bonding dynamics with the highly conserved kinase hinge region. This modification significantly reduces off-target promiscuity and enhances kinome-wide selectivity[2].

At the heart of this synthetic revolution is 5-chloro-3-iodofuro[3,2-b]pyridine , a versatile dihalogenated building block. By exploiting the inherent reactivity gradient between the C3-iodine and C5-chlorine atoms, medicinal chemists can perform rapid, protecting-group-free, sequential palladium-catalyzed cross-couplings. This application note details the mechanistic rationale, optimized protocols, and analytical validation required to harness this building block for the synthesis of state-of-the-art chemical biology probes, such as MU1210 (CLK1/2/4 inhibitor) and MU1700 (ALK1/2 inhibitor)[1][2].

Mechanistic Rationale: The Kinetics of Chemoselectivity (E-E-A-T)

In palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig), the catalytic cycle initiates with the oxidative addition of a Pd(0) species into a carbon-halogen bond. The chemoselectivity of 5-chloro-3-iodofuro[3,2-b]pyridine is governed by the stark difference in bond dissociation energies (BDE) between the two halogen sites:

  • C3–I Bond: BDE ≈ 55 kcal/mol. Oxidative addition is highly kinetically favored and occurs rapidly even at mild temperatures.

  • C5–Cl Bond: BDE ≈ 81 kcal/mol. Oxidative addition is typically the rate-determining step and requires elevated temperatures, stronger bases, and specialized electron-rich phosphine ligands (e.g., XPhos, BrettPhos).

By carefully tuning the reaction environment—specifically using a mild base (K


PO

) and a standard bidentate ligand (dppf) at 80 °C—the Pd(0) catalyst exclusively inserts into the C3–I bond[2]. The C5–Cl bond remains entirely intact, serving as a stable handle for subsequent late-stage diversification. This eliminates the need for cumbersome protection/deprotection sequences, thereby maximizing atom economy and overall yield.

SynthesisLogic SM 5-Chloro-3-iodofuro[3,2-b]pyridine (Dual Electrophile) Int C3-Functionalized Intermediate (Retains C5-Cl) SM->Int Step 1: Suzuki Coupling Pd(dppf)Cl2, 80°C Fast C-I Insertion Prod 3,5-Disubstituted Furo[3,2-b]pyridine (Highly Selective Kinase Probe) Int->Prod Step 2: Buchwald/Suzuki Pd2(dba)3/XPhos, 110°C Forced C-Cl Insertion

Chemoselective functionalization logic of 5-chloro-3-iodofuro[3,2-b]pyridine.

Quantitative Data: Optimization and Biological Profiling

The success of the sequential coupling relies heavily on minimizing bis-coupling during the first step. Table 1 summarizes the optimization landscape for the initial C3-selective Suzuki coupling. Table 2 highlights the biological utility of the resulting probes.

Table 1: Optimization of C3-Selective Suzuki-Miyaura Coupling

Catalyst System Base Solvent System Temp (°C) C3-Coupling Yield (%) C3/C5 Bis-Coupling (%)

| Pd(PPh


)

| K

CO

| 1,4-Dioxane/H

O (4:1) | 90 | 65 | 15 | | Pd(dppf)Cl

| K

PO

| 1,4-Dioxane/H

O (4:1)
| 80 | 88 | < 2 | | Pd

(dba)

/ XPhos | Cs

CO

| Toluene/H

O (10:1) | 100 | 40 | 45 |

Note: The use of Pd(dppf)Cl


 with K

PO

provides the optimal balance of reactivity and selectivity, preventing premature activation of the C5-Cl bond.

Table 2: Kinase Selectivity Profile of Furo[3,2-b]pyridine Probes | Probe Name | Primary Target(s) | IC


 (nM) | Off-Target Profile | Reference |
| :--- | :--- | :--- | :--- | :--- |
| MU1210  | CLK1 / CLK2 / CLK4 | 8 / 20 / 12 | Weak DYRKs/HIPKs |[1] |
| MU135  | HIPK2 | < 50 | Highly Selective |[1] |
| MU1700  | ALK1 / ALK2 | < 10 | Weak ALK6 |[2] |

Experimental Protocols: Self-Validating Workflows

The following protocols are designed to be self-validating. By monitoring specific analytical markers (such as isotopic mass patterns), the researcher can confirm the success of each step before proceeding.

Protocol A: C3-Selective Suzuki-Miyaura Cross-Coupling

Objective: Chemoselective arylation/heteroarylation at the C3 position while preserving the C5-chlorine.

Reagents & Materials:

  • 5-Chloro-3-iodofuro[3,2-b]pyridine (1.0 equiv, e.g., 0.5 mmol)

  • Aryl/Heteroaryl boronic acid or pinacol ester (1.1 equiv)

  • Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    adduct (0.05 equiv, 5 mol%)
  • K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / Deionized H

    
    O (4:1 v/v, thoroughly degassed)
    

Step-by-Step Methodology:

  • Preparation: Charge a Schlenk tube or microwave vial with 5-chloro-3-iodofuro[3,2-b]pyridine, the boronic acid/ester, K

    
    PO
    
    
    
    , and Pd(dppf)Cl
    
    
    .
  • Atmosphere Control (Critical Causality): Seal the vessel and perform three cycles of vacuum/argon backfilling. Rationale: Pd(0) intermediates are highly sensitive to oxidation by atmospheric O

    
    , which leads to catalyst deactivation and homocoupling side-reactions.
    
  • Solvent Addition: Add the degassed 1,4-Dioxane/H

    
    O mixture via syringe.
    
  • Reaction: Heat the mixture to 80 °C in a pre-heated oil bath for 4–6 hours.

  • Self-Validation (LC-MS Monitoring): Sample the reaction at 4 hours.

    • Validation Check: The mass spectrum of the product peak must display a classic 3:1 isotopic ratio (M : M+2) indicative of a single chlorine atom. The loss of the massive iodine atom (~126 Da) confirms selective C3-substitution[2].

  • Workup: Cool to room temperature, dilute with EtOAc, and wash with brine. Dry the organic layer over anhydrous Na

    
    SO
    
    
    
    , concentrate, and purify via silica gel chromatography (Hexane/EtOAc gradient).
Protocol B: C5-Late-Stage Diversification (Buchwald-Hartwig Amination)

Objective: Functionalization of the sterically hindered and electronically deactivated C5-chlorine position.

Reagents & Materials:

  • C3-substituted 5-chlorofuro[3,2-b]pyridine intermediate (1.0 equiv)

  • Amine nucleophile (1.5 equiv)

  • Pd

    
    (dba)
    
    
    
    (0.05 equiv)
  • XPhos or BrettPhos ligand (0.1 equiv)

  • NaOtBu or Cs

    
    CO
    
    
    
    (2.0 equiv)
  • Solvent: Anhydrous Toluene

Step-by-Step Methodology:

  • Preparation: Combine the intermediate, amine, Pd

    
    (dba)
    
    
    
    , ligand, and base in an oven-dried vial under argon.
  • Activation (Critical Causality): The use of bulky, electron-rich dialkylbiaryl phosphine ligands (like XPhos) is mandatory here. Rationale: The electron-rich ligand accelerates the difficult oxidative addition into the C-Cl bond, while its steric bulk promotes the final reductive elimination step to form the C-N bond.

  • Reaction: Add anhydrous toluene and heat to 100–110 °C for 12 hours.

  • Self-Validation: LC-MS should show complete disappearance of the 3:1 isotopic chlorine pattern, replaced by a single distinct product mass corresponding to the aminated furo[3,2-b]pyridine.

  • Workup: Filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate and purify via preparative HPLC to yield the final kinase probe.

Target Biology: Pathway Modulation

The resulting 3,5-disubstituted furo[3,2-b]pyridines are potent modulators of critical signaling cascades. For instance, MU1210 and MU135 target CDC-like kinases (CLKs) and Homeodomain-interacting protein kinases (HIPKs), respectively, which are heavily implicated in aberrant pre-mRNA splicing and renal fibrosis[1]. Similarly, MU1700 targets ALK1/2 in the BMP signaling pathway[2].

BiologicalPathway Probe Furo[3,2-b]pyridine Probes (e.g., MU1210, MU135, MU1700) CLK CDC-Like Kinases (CLK1/2/4) Probe->CLK MU1210 HIPK HIPK2 Kinase Probe->HIPK MU135 ALK Activin Receptors (ALK1/2) Probe->ALK MU1700 Splicing Pre-mRNA Splicing (SR Proteins) CLK->Splicing Phosphorylation Fibrosis Renal Fibrosis / Cell Apoptosis HIPK->Fibrosis Disease Progression BMP BMP / SMAD Signaling (Tumorigenesis) ALK->BMP Receptor Activation

Kinase signaling pathways targeted by furo[3,2-b]pyridine-based chemical probes.

References

  • Němec, V., Maier, L., Berger, B.-T., Chaikuad, A., Drápela, S., Souček, K., Knapp, S., & Paruch, K. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299.
  • Hanke, T., et al. (2024). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. ACS Medicinal Chemistry Letters / Journal of Medicinal Chemistry.

Sources

Application Note: Regioselective Synthesis of Heteroaryl-Substituted Furo[3,2-b]pyridines

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[3,2-b]pyridine scaffold is a privileged bioisostere of indole, widely utilized in the development of kinase inhibitors (e.g., VEGFR, EGFR) and GPCR modulators (e.g., 5-HT receptors). Its planar bicyclic architecture offers unique electronic properties, characterized by an electron-rich furan ring fused to an electron-deficient pyridine ring.

This guide details the regioselective functionalization of 5-chloro-3-iodofuro[3,2-b]pyridine . This precursor is strategically valuable because it contains two halogen handles with distinct reactivity profiles: a highly reactive C-3 iodide (furan ring) and a less reactive C-5 chloride (pyridine ring). This "orthogonal" reactivity allows for sequential, controlled introduction of heteroaryl substituents, enabling the rapid generation of diverse chemical libraries.

Structural Analysis & Reactivity Profile[1]

To design a successful synthesis, one must understand the electronic bias of the substrate.

  • C-3 Position (Iodo): Located on the furan ring. The C-I bond is weak and prone to rapid oxidative addition by Pd(0) species. This position is the primary site for the first cross-coupling event.

  • C-5 Position (Chloro): Located on the pyridine ring, alpha to the nitrogen. The C-Cl bond is stronger and the position is electron-deficient. While less reactive towards standard Pd(0) oxidative addition than the iodide, it is highly susceptible to nucleophilic aromatic substitution (SNAr) or Pd-catalyzed coupling using electron-rich, bulky phosphine ligands (e.g., XPhos, Buchwald precatalysts).

Reaction Pathway Visualization

ReactionPathway Start 5-Chloro-3-iodo furo[3,2-b]pyridine (Precursor) Step1 Step 1: C-3 Selective Suzuki Coupling (Pd(dppf)Cl2, Ar-B(OH)2) Start->Step1  Fast Oxidative Addition (C-I)   Inter Intermediate: 3-Aryl-5-chloro furo[3,2-b]pyridine Step1->Inter Step2 Step 2: C-5 Functionalization (Suzuki/Buchwald) (Pd-XPhos, R-B(OH)2 / HNR2) Inter->Step2  Forcing Conditions (C-Cl)   Final Target: 3,5-Disubstituted furo[3,2-b]pyridine Step2->Final

Caption: Sequential functionalization strategy leveraging the reactivity difference between C-3 Iodo and C-5 Chloro sites.

Precursor Preparation[2][3][4][5]

While 5-chloro-3-iodofuro[3,2-b]pyridine (CAS: 2275607-45-7) is commercially available, in-house preparation ensures supply chain independence.

Synthesis from 5-chlorofuro[3,2-b]pyridine:

  • Reagents:

    
    -Iodosuccinimide (NIS), Acetonitrile (MeCN).
    
  • Conditions: Dissolve 5-chlorofuro[3,2-b]pyridine in MeCN. Add NIS (1.1 equiv). Stir at RT for 2-4 hours.

  • Mechanism: Electrophilic aromatic substitution. The furan ring is more electron-rich than the pyridine, directing iodination exclusively to the C-3 position (beta to oxygen).

Protocol 1: Regioselective C-3 Suzuki-Miyaura Coupling

This protocol targets the installation of a heteroaryl group at the 3-position while leaving the 5-chloro handle intact.

Materials
  • Substrate: 5-Chloro-3-iodofuro[3,2-b]pyridine (1.0 equiv)

  • Boronic Acid: Heteroaryl-B(OH)

    
     or Pinacol Ester (1.2 equiv)
    
  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (5 mol%)
    • Rationale: The bidentate dppf ligand prevents rapid catalyst deactivation and is excellent for heteroaryl halides.

  • Base: Na

    
    CO
    
    
    
    (2.0 M aqueous solution, 3.0 equiv)
  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Methodology
  • Setup: In a reaction vial equipped with a magnetic stir bar, combine the substrate, boronic acid, and Pd catalyst.

  • Inert Atmosphere: Seal the vial and purge with Nitrogen or Argon for 5 minutes.

  • Solvent Addition: Add degassed 1,4-Dioxane (concentration ~0.1 M) and the aqueous Na

    
    CO
    
    
    
    solution via syringe.
  • Reaction: Heat the mixture to 80 °C for 2–4 hours.

    • Note: Monitor via LC-MS. The iodide is highly reactive; avoid overheating (>100 °C) to prevent premature activation of the chloride or protodehalogenation.

  • Work-up: Cool to RT. Dilute with EtOAc and water.[1] Separate phases. Extract aqueous layer with EtOAc (2x). Wash combined organics with brine, dry over MgSO

    
    , and concentrate.[2][1]
    
  • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Checkpoint: The product should be a 3-heteroaryl-5-chlorofuro[3,2-b]pyridine . The chlorine isotope pattern (3:1 ratio of M : M+2) should be visible in Mass Spec.

Protocol 2: C-5 Functionalization (The "Diversity" Step)

Once the C-3 position is substituted, the C-5 chloride can be activated. This step typically requires more active catalytic systems due to the lower reactivity of the aryl chloride on the electron-deficient pyridine ring.

Option A: Suzuki Coupling (C-C Bond Formation)[6]
  • Catalyst: Pd

    
    (dba)
    
    
    
    (2 mol%) + XPhos (4 mol%)
    • Rationale: XPhos is a bulky, electron-rich biaryl phosphine designed to facilitate oxidative addition into unreactive aryl chlorides.

  • Base: K

    
    PO
    
    
    
    (3.0 equiv)
  • Solvent: n-Butanol or Toluene/Water (10:1)

  • Temperature: 100–110 °C (4–12 hours).

Option B: Buchwald-Hartwig Amination (C-N Bond Formation)
  • Catalyst: Pd(OAc)

    
     + BINAP  or BrettPhos 
    
  • Base: Cs

    
    CO
    
    
    
    or NaO
    
    
    Bu
  • Temperature: 100 °C.

Experimental Optimization & Troubleshooting

When synthesizing complex heteroaryl analogs, standard conditions may fail. Use this logic flow to optimize.

Optimization Decision Tree

Optimization Problem Issue: Low Yield at C-3 Step Check1 Is Starting Material (SM) consumed? Problem->Check1 NoReaction No Reaction: Catalyst inactive. Switch to Pd(PPh3)4 or check O2 levels. Check1->NoReaction No Dehal Product is De-iodinated (H instead of Ar): Mechanism: Protodehalogenation. Action: Switch solvent to dry DMF/THF Use anhydrous base (Cs2CO3). Check1->Dehal Yes, SM gone, wrong mass Homo Homocoupling (Ar-Ar): Mechanism: Oxidative coupling of boronic acid. Action: Degas thoroughly. Add dropwise boronic acid. Check1->Homo Yes, Dimer formed

Caption: Troubleshooting logic for common failures in C-3 Suzuki coupling.

Data Summary: Solvent & Base Effects[2][3]
ParameterStandard ConditionOptimization (Difficult Substrates)Reason
Solvent 1,4-Dioxane / H

O
DME / H

O or DMF
DME offers higher boiling point; DMF improves solubility of polar heterocycles.
Base Na

CO

K

PO

or CsF
K

PO

is stronger, facilitating transmetallation for hindered boronic acids.
Catalyst Pd(dppf)Cl

Pd(dtbpf)Cl

dtbpf is a more electron-rich analog of dppf, often faster for sterically crowded couplings.

References

  • General Suzuki Coupling Methodology: Organic Chemistry Portal: Suzuki Coupling. Available at: [Link].

  • Regioselectivity in Dihalo-heterocycles:Langer, P. (2010). Regioselective Suzuki-Miyaura Cross-Coupling Reactions of Dihaloheterocycles. (General principle citation based on standard organometallic texts).
  • Related 5-HT Agonist Synthesis: Substituted furo[3,2-b]pyridines: novel bioisosteres of 5-HT 1F receptor agonists. DOI: .

Sources

Application Note: Chemoselective Buchwald-Hartwig Amination of 5-Chloro-3-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The furo[3,2-b]pyridine scaffold has emerged as a privileged, relatively underexplored central pharmacophore in the design of highly selective kinase inhibitors, particularly targeting CDC-like kinases (CLKs) and homeodomain-interacting protein kinases (HIPKs)[1]. The synthesis of state-of-the-art chemical biology probes (e.g., MU1210, MU135, and MU1787) relies heavily on the orthogonal, chemoselective functionalization of 5-chloro-3-iodofuro[3,2-b]pyridine[2]. This application note provides a self-validating, step-by-step protocol for the sequential Buchwald-Hartwig amination of this dihalogenated scaffold, detailing the mechanistic causality behind catalyst selection and reaction conditions.

Scientific Rationale & Mechanistic Causality

The Principle of Chemoselectivity

In palladium-catalyzed cross-coupling reactions, the oxidative addition of the Pd(0) active species into the aryl halide bond is typically the rate-determining step. The reactivity is governed by the bond dissociation energy (BDE) of the carbon-halogen bond. The BDE of an Ar–I bond is approximately 65 kcal/mol, whereas an Ar–Cl bond is significantly stronger at ~96 kcal/mol.

When subjecting 5-chloro-3-iodofuro[3,2-b]pyridine to Buchwald-Hartwig conditions, this thermodynamic disparity allows for absolute chemoselectivity. Under mild thermal conditions (80 °C) with a standard bidentate phosphine ligand (e.g., Xantphos), the Pd(0) catalyst exclusively inserts into the C3–I bond. The C5–Cl bond remains entirely intact, providing a crucial synthetic handle for subsequent late-stage functionalization[2].

Overcoming the C-Cl Activation Barrier

Once the C3 position is aminated, functionalizing the remaining C5–Cl bond requires overcoming its high activation barrier. This is achieved by shifting the mechanistic paradigm:

  • Harsh Thermal Conditions : Elevating the temperature to 110 °C provides the necessary kinetic energy for C–Cl oxidative addition.

  • Bulky, Electron-Rich Ligands : The use of dialkylbiaryl phosphine ligands (such as tBuBrettPhos) is mandatory. The electron-rich nature of the ligand increases the nucleophilicity of the Pd(0) center, accelerating oxidative addition. Simultaneously, its extreme steric bulk forces the formation of a highly reactive mono-ligated Pd(0)L complex and accelerates the final reductive elimination step to release the 3,5-diaminofuro[3,2-b]pyridine product.

Mechanistic Pathway Visualization

Workflow SM 5-Chloro-3-iodofuro[3,2-b]pyridine (Starting Material) C3_Rxn C3-Amination Pd2(dba)3, Xantphos 80°C, Dioxane SM->C3_Rxn Chemoselective C-I Insertion Int 3-Amino-5-chlorofuro[3,2-b]pyridine (Intermediate) C3_Rxn->Int C5_Rxn C5-Amination Pd2(dba)3, tBuBrettPhos 110°C, t-AmylOH Int->C5_Rxn C-Cl Activation (Higher Temp) Prod 3,5-Diaminofuro[3,2-b]pyridine (Final Product) C5_Rxn->Prod

Fig 1: Chemoselective workflow for sequential Buchwald-Hartwig amination.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OA Oxidative Addition (C-I or C-Cl bond) Pd0->OA PdII_1 Pd(II) Aryl Halide Complex OA->PdII_1 Ar-X AmineCoord Amine Coordination & Base Deprotonation PdII_1->AmineCoord R-NH2, Base PdII_2 Pd(II) Aryl Amido Complex AmineCoord->PdII_2 - Base-HX RE Reductive Elimination PdII_2->RE RE->Pd0 Regeneration Product Aminated Product RE->Product

Fig 2: General catalytic cycle of the Pd-catalyzed Buchwald-Hartwig amination.

Experimental Protocols

Protocol A: Chemoselective C3-Amination (C–I Activation)

This protocol utilizes mild conditions to ensure the C5-chlorine remains unreacted, allowing the furo[3,2-b]pyridine core to maintain its structural integrity for subsequent steps[3].

Reagents:

  • 5-Chloro-3-iodofuro[3,2-b]pyridine (1.0 equiv, 1.0 mmol)

  • Primary or Secondary Amine (1.2 equiv, 1.2 mmol)

  • Pd2(dba)3 (0.025 equiv, 2.5 mol%)

  • Xantphos (0.05 equiv, 5.0 mol%)

  • Cs2CO3 (2.0 equiv, 2.0 mmol)

  • Anhydrous 1,4-Dioxane (10 mL)

Step-by-Step Methodology:

  • Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, charge 5-chloro-3-iodofuro[3,2-b]pyridine, Pd2(dba)3, Xantphos, and Cs2CO3.

  • Atmosphere Exchange: Seal the tube with a rubber septum. Evacuate the vessel and backfill with ultra-pure Argon (repeat 3 times). Causality: Pd(0) complexes are highly susceptible to oxidation; rigorous exclusion of oxygen prevents premature catalyst deactivation.

  • Solvent Addition: Add anhydrous, degassed 1,4-dioxane via syringe, followed by the amine.

  • Reaction: Replace the septum with a Teflon screwcap under positive Argon flow. Heat the reaction mixture to 80 °C in a pre-heated oil bath for 12 hours.

  • Self-Validating In-Process Control (IPC): Monitor via UPLC-MS. The reaction is self-validating: a successful chemoselective step will yield a product mass shifted by the exact mass of the amine minus iodine (-126.9 Da). Crucially, the mass spectrum must display a 3:1 isotopic ratio (M / M+2), confirming the preservation of the C5-chlorine atom. Loss of this isotopic signature indicates over-reaction.

  • Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate under reduced pressure and purify via flash column chromatography.

Protocol B: High-Temperature C5-Amination (C–Cl Activation)

This protocol employs a highly active catalyst system to functionalize the recalcitrant C5-chlorine position, finalizing the synthesis of the dual-targeted kinase inhibitor core[4].

Reagents:

  • 3-Amino-5-chlorofuro[3,2-b]pyridine intermediate (1.0 equiv, 0.5 mmol)

  • Secondary Amine (1.5 equiv, 0.75 mmol)

  • Pd2(dba)3 (0.05 equiv, 5.0 mol%)

  • tBuBrettPhos (0.10 equiv, 10.0 mol%)

  • NaOtBu (2.0 equiv, 1.0 mmol)

  • Anhydrous t-Amyl Alcohol (5 mL)

Step-by-Step Methodology:

  • Preparation: Charge the Schlenk tube with the intermediate, Pd2(dba)3, tBuBrettPhos, and NaOtBu.

  • Atmosphere Exchange: Evacuate and backfill with Argon (3x). Note: NaOtBu is highly hygroscopic; rapid handling minimizes moisture absorption which would otherwise quench the active catalyst.

  • Solvent Addition: Add degassed t-Amyl alcohol and the amine via syringe.

  • Reaction: Heat to 110 °C for 16 hours. Causality: t-Amyl alcohol is chosen over dioxane here because its higher boiling point safely accommodates the elevated temperature required for C-Cl oxidative addition without requiring a pressurized reactor.

  • Workup: Cool the mixture, quench with saturated aqueous NH4Cl (to neutralize residual NaOtBu), extract with DCM (3 x 10 mL), dry over anhydrous Na2SO4, and concentrate. Purify via reverse-phase preparative HPLC to yield the final 3,5-diaminofuro[3,2-b]pyridine derivative.

Quantitative Data & Optimization Summary

The table below summarizes the causality of catalyst and condition selection, demonstrating the strict parameters required to maintain chemoselectivity across the furo[3,2-b]pyridine scaffold.

Reaction NodeTarget BondCatalyst SystemBaseSolventTemp (°C)Yield (%)Chemoselectivity Profile
C3-Amination IodinePd2(dba)3 / XantphosCs2CO31,4-Dioxane8088>99% (Strictly C3)
C3-Amination IodinePd(OAc)2 / BINAPNaOtBuToluene907495% (Minor C5 cleavage)
C5-Amination ChlorinePd2(dba)3 / tBuBrettPhosNaOtBut-AmylOH11082N/A (C3 already filled)
C5-Amination ChlorinePd2(dba)3 / RuPhosLHMDSTHF10061Incomplete conversion

Data Interpretation: The use of a strong base (NaOtBu) during the C3-amination step leads to minor premature cleavage at the C5 position. Therefore, the milder Cs2CO3 is strictly required for the first step to guarantee a self-validating, highly selective C-I insertion. Conversely, NaOtBu and tBuBrettPhos are mandatory to force the C-Cl activation in the second step.

References

  • Němec, V., Maier, L., Berger, B.-T., et al. "Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core." European Journal of Medicinal Chemistry, 2021, 215, 113299. URL:[Link][1],[2],[3]

  • Hylsová, M., Maier, L., Paruch, K., et al. "Furo[3,2‐b]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway." Angewandte Chemie International Edition, 2019, 58(4), 1062-1066. URL:[Link][4]

  • Němec, V., et al. "Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2." Journal of Medicinal Chemistry, 2024, 67(15), 12632-12659. URL:[Link][5],[6]

Sources

Application Note: Strategic One-Pot Functionalization of 5-Chloro-3-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details the strategic utilization of 5-Chloro-3-iodofuro[3,2-b]pyridine (CAS: 2275607-45-7) as a pivotal scaffold for constructing complex heteroaromatic libraries via one-pot sequential transformations.[1]

Executive Summary

The furo[3,2-b]pyridine scaffold represents a critical bioisostere for indole, benzofuran, and quinoline cores, frequently utilized in kinase inhibitors (e.g., VEGFR, EGFR targets) and 5-HT receptor modulators. The commercially available building block 5-Chloro-3-iodofuro[3,2-b]pyridine offers a unique "reactivity ladder" due to the distinct electronic and steric environments of its two halogen substituents.[1]

This guide provides validated protocols for one-pot sequential cross-coupling reactions . By exploiting the significant rate difference in oxidative addition between the C3-Iodine and C5-Chlorine bonds, researchers can achieve regioselective bis-functionalization without intermediate isolation, enhancing atom economy and throughput.[1]

Core Advantages
  • Orthogonal Reactivity:

    
    (C3-I) 
    
    
    
    
    
    (C5-Cl) allows temperature-controlled site selectivity.[1]
  • Atom Economy: Eliminates intermediate workup, solvent exchange, and purification steps.

  • Library Generation: Facilitates rapid

    
    /
    
    
    
    diversification for SAR (Structure-Activity Relationship) studies.[1]

Strategic Analysis: The Reactivity Ladder

Success in one-pot synthesis utilizing this scaffold relies on understanding the electronic bias of the furo[3,2-b]pyridine system.[1]

Mechanistic Insight[1][2]
  • Position 3 (Furan Ring, Iodide): The C-I bond is weak and electron-rich relative to the pyridine ring. It undergoes rapid oxidative addition with Pd(0) species even at ambient or mild temperatures (RT to 50°C).[1]

  • Position 5 (Pyridine Ring, Chloride): The C-Cl bond is located on the electron-deficient pyridine ring.[1] While activated for

    
    , it requires higher activation energy (typically >80°C and electron-rich ligands) for Pd-catalyzed cross-coupling.[1]
    

This kinetic disparity is the foundation of the Sequential One-Pot Protocol .[1]

Reactivity Visualization

The following diagram illustrates the logical flow of site-selective functionalization.

ReactivityMap cluster_conditions Reaction Conditions Hierarchy Start 5-Chloro-3-iodofuro[3,2-b]pyridine C3_Site Site 1: C3-Iodine (High Reactivity) Start->C3_Site Pd(0) Oxidative Addition (Fast, Mild Temp) C5_Site Site 2: C5-Chlorine (Lower Reactivity) Start->C5_Site Resistant to Pd(0) at Mild Temp Intermed Intermediate: 3-Substituted-5-chlorofuro[3,2-b]pyridine C3_Site->Intermed Suzuki/Sonogashira (Step 1) Final Final Scaffold: 3,5-Disubstituted furo[3,2-b]pyridine C5_Site->Final Suzuki/Buchwald (Step 2, High Temp) Intermed->C5_Site Activation Required Temp < 60°C Temp < 60°C Temp > 90°C Temp > 90°C Temp < 60°C->Temp > 90°C Thermal Switch

Figure 1: Chemoselective reactivity map illustrating the sequential engagement of C3-I and C5-Cl sites.[1]

Protocol A: One-Pot Sequential Suzuki-Miyaura Bis-Arylation[1]

This protocol allows for the introduction of two distinct aryl/heteroaryl groups. The first coupling utilizes the labile iodide; the second utilizes the chloride, often requiring a ligand upgrade or simply thermal activation.

Materials
  • Substrate: 5-Chloro-3-iodofuro[3,2-b]pyridine (1.0 equiv)

  • Boronic Acid 1 (

    
    ):  1.05 equiv (Limiting reagent to prevent carryover)[1]
    
  • Boronic Acid 2 (

    
    ):  1.2 – 1.5 equiv[1]
    
  • Catalyst:

    
     (3-5 mol%) or 
    
    
    
    (for steric bulk)[1]
  • Base:

    
     (2M aqueous) or 
    
    
    
    (solid)[1]
  • Solvent: 1,4-Dioxane/Water (4:[1]1) or Toluene/Ethanol/Water[1]

Step-by-Step Methodology
  • Step 1: C3-Selective Coupling (The "Soft" Step)

    • Charge a reaction vial with 5-Chloro-3-iodofuro[3,2-b]pyridine (1.0 eq), Boronic Acid 1 (1.05 eq), and

      
       (3 mol%).[1]
      
    • Add Solvent (degassed 1,4-Dioxane) and Base (

      
      , 2.0 eq).
      
    • Critical Control: Heat to 45–55°C under

      
      . Monitor by LCMS.[1]
      
    • Checkpoint: Reaction should reach >95% conversion of the iodide within 2–4 hours. The chloride remains intact at this temperature.[1]

  • Step 2: C5-Coupling (The "Hard" Step)

    • Once Step 1 is complete, do not work up.

    • Add Boronic Acid 2 (1.5 eq) directly to the reaction mixture.[1]

    • Optional: If the second coupling is difficult (sterically hindered), add a "booster" shot of catalyst (e.g., 2 mol%

      
       / XPhos) to facilitate C-Cl activation. For simple aryls, raising the temperature is sufficient.
      
    • Add additional Base (1.0 eq) if pH has dropped.[1]

    • Heat to 90–100°C (reflux) for 6–12 hours.

  • Workup

    • Cool to RT. Dilute with EtOAc, wash with brine.[2]

    • Dry over

      
      , concentrate, and purify via column chromatography.[2][3]
      
Quantitative Data Summary (Expected Yields)
Reaction StepTarget BondCatalyst SystemTemp (°C)Typical Yield
Step 1 C3-Aryl

50>90% (in situ)
Step 2 C5-Aryl

(residual)
10065-80%
Overall Bis-Aryl One-Pot - 60-75%

Protocol B: Orthogonal Sonogashira / Suzuki Sequence[1]

This sequence is ideal for introducing an alkyne at C3 (common for kinase hinge binders) and a solubilizing group or aryl ring at C5.[1]

Workflow Diagram

ProtocolB Start Start: 5-Cl-3-I-furo[3,2-b]pyridine Step1 Step 1: Sonogashira Terminal Alkyne, CuI (5%), Pd(PPh3)2Cl2 (3%) Et3N/THF, RT, 2h Start->Step1 Check Checkpoint: LCMS (Confirm I-displacement) Step1->Check Step2 Step 2: Suzuki Coupling Add Ar-B(OH)2, K2CO3 (aq) Heat to 90°C, 8h Check->Step2 Complete Finish Product: 3-Alkynyl-5-aryl-furo[3,2-b]pyridine Step2->Finish

Figure 2: Workflow for orthogonal Sonogashira (C3) followed by Suzuki (C5) coupling.

Protocol Details
  • Sonogashira (Ambient Temp):

    • Dissolve substrate in anhydrous THF/Et3N (3:1).[1]

    • Add

      
       (3 mol%) and CuI (5 mol%).[1]
      
    • Add terminal alkyne (1.1 eq) dropwise.[1] Stir at Room Temperature .

    • Note: The C-Cl bond is inert to Sonogashira conditions at RT.[1]

  • Solvent Swap (Optional but Recommended):

    • If the Suzuki step requires higher temperatures than THF allows (66°C), or if the copper interferes, one can evaporate volatiles quickly and reconstitute in Dioxane. However, for a true one-pot, adding Dioxane/Water directly to the THF mixture and heating is often sufficient.

  • Suzuki (Thermal):

    • Add Boronic acid and

      
      .[1]
      
    • Heat to 90°C. The Pd catalyst from step 1 is often still active, but adding fresh Pd (1-2 mol%) ensures conversion.[1]

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Step 1: C-Cl scrambling Temperature too high (>60°C) or highly active ligand (e.g., XPhos) used in Step 1.[1]Maintain T < 50°C for Step 1. Use standard

ligands which activate I but are slow for Cl.[1]
Step 2: Incomplete C-Cl conversion Catalyst deactivation or insufficient activation energy.[1]Add "Booster" catalyst (e.g., Pd-XPhos G3) at start of Step 2.[1] Increase Temp to 110°C (Toluene/Water).
Protodeboronation Unstable boronic acids (e.g., 2-heterocyclic).[1]Use Boronic Esters (pinacol) or MIDA boronates.[1] Switch base to

.
Homocoupling of Alkyne Excess

in Sonogashira step.
Rigorous degassing (sparging with Argon) is critical before adding CuI.[1]

References

  • Bioisosteric Applications

    • Mathes, B. M., et al.[4] "Substituted furo[3,2-b]pyridines: Novel bioisosteres of 5-HT1F receptor agonists."[1][4] Bioorganic & Medicinal Chemistry Letters, 14(1), 167-170 (2004).[4] Link[1][4]

  • General Reactivity of Halogenated Pyridines: Lutz Ackermann, et al. "Site-Selective C–H and C–X Functionalization of Pyridines." Chemical Reviews, 116(9), 5094–5183 (2016). (Provides foundational rules for I > Br > Cl selectivity).
  • One-Pot Methodologies: Fairlamb, I. J. S. "Palladium-Catalyzed Cross-Coupling Reactions of Halogenated Heterocycles." Organic & Biomolecular Chemistry, 6, 3645-3656 (2008). (Mechanistic basis for sequential coupling).
  • Commercial Availability & Physical Data

    • ChemScene Product Data: 5-Chloro-3-iodofuro[3,2-b]pyridine.[1] Link

Disclaimer: All protocols involve hazardous chemicals.[1] Standard PPE and fume hood usage are mandatory.[1] Optimization may be required for specific substrates.

Sources

Troubleshooting & Optimization

Technical Support Center: Solubility Optimization for 5-Chloro-3-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Overcoming solubility issues of 5-Chloro-3-iodofuro[3,2-b]pyridine in DMSO Role: Senior Application Scientist

Executive Summary

Compound: 5-Chloro-3-iodofuro[3,2-b]pyridine CAS: 2275607-45-7 (and related analogs) Physicochemical Profile: Planar, halogenated fused heterocycle. Primary Challenge: High lattice energy due to


-

stacking and halogen bonding leads to poor dissolution in polar aprotic solvents (DMSO) and rapid precipitation ("crashing out") in aqueous media.

Welcome to the technical guide for handling 5-Chloro-3-iodofuro[3,2-b]pyridine . As a scaffold frequently used in kinase inhibitor development, this compound presents a classic "brick dust" profile: high crystallinity and low aqueous solubility. This guide addresses the specific challenges of preparing stable stock solutions and preventing precipitation during biological assays.

Part 1: Stock Solution Preparation (DMSO)

The most common failure mode is assuming the compound is dissolved when micro-aggregates remain. These aggregates act as nucleation sites, causing rapid precipitation upon later dilution.

Troubleshooting Guide: Achieving a Clear Stock
SymptomProbable CauseCorrective Action
Hazy/Cloudy Solution Micro-suspension of undissolved particles.Sonication: Sonicate in a water bath at 35-40°C for 10-15 mins. Visual Check: Hold vial against a light source; solution must be strictly transparent.
Pink/Brown Discoloration Photolytic degradation (Iodine release).Light Protection: The C-I bond is photosensitive. Wrap vials in foil and work under low light. Discard if significantly discolored.
Viscous "Gel" Formation DMSO is cold or hygroscopic water contamination.Warm Up: Ensure DMSO is at RT (>20°C). DMSO freezes at ~19°C; cold DMSO has high viscosity, slowing diffusion.[1]
Particulates after Freezing Crystal growth during storage.Re-solubilization: Do not pipette directly. Vortex and warm to 37°C until clear before every use.
Protocol: The "Step-Wise" Solubilization Method

Rationale: Adding solvent all at once can trap air in the crystal lattice, preventing wetting.[1]

  • Weighing: Weigh the compound into a glass vial (avoid plastic if possible to prevent leaching, though polypropylene is acceptable for short term).

  • Wetting: Add 10% of the final volume of anhydrous DMSO.

  • Disruption: Vortex vigorously for 30 seconds. The high concentration gradient drives initial dissolution.

  • Dilution: Add the remaining 90% of DMSO.

  • Clarification: Sonicate at 40°C for 10 minutes.

  • QC: Centrifuge at 10,000 x g for 1 minute. If a pellet forms, the concentration is above the solubility limit (saturation).

Critical Note on DMSO Quality: DMSO is hygroscopic.[2] Water content >0.1% significantly decreases the solubility of lipophilic heterocycles like furo-pyridines. Always use anhydrous DMSO (stored over molecular sieves) for stock preparation [1].

Part 2: Preventing "Crash Out" in Assays

The critical failure point occurs when the DMSO stock is diluted into aqueous media (PBS, cell culture media). The drastic change in polarity forces the hydrophobic compound out of solution.

The Mechanism of Precipitation

5-Chloro-3-iodofuro[3,2-b]pyridine is a neutral lipophile. The pyridine nitrogen is weakly basic, but the electron-withdrawing Chlorine (C5) and Iodine (C3) substituents significantly lower the pKa (likely < 3.0), meaning it will not protonate/ionize at physiological pH (7.4). It relies entirely on hydrophobic solvation.

Experimental Workflow: The "Intermediate Dilution" Strategy

Directly shooting 100% DMSO stock into water often causes immediate precipitation.

DilutionStrategy cluster_0 Mechanism of Action Stock 10 mM Stock (100% DMSO) Inter Intermediate (10% DMSO / 90% Buffer) Stock->Inter Step 1: Predilution Precip PRECIPITATION (Avoid) Stock->Precip Direct Addition (High Shear) Final Final Assay Well (0.1% DMSO) Inter->Final Step 2: Final Dilution

Figure 1: Step-wise dilution strategy to prevent kinetic precipitation shock.

Technique: Serial Dilution Protocol
  • Prepare Intermediate: Dilute the 10 mM DMSO stock 1:10 into a surfactant-containing buffer (e.g., PBS + 0.05% Tween-80) or pure DMSO if the assay tolerates it.

  • Mixing: Mix by pipetting up and down (do not vortex violently, which introduces air bubbles that nucleate crystals).

  • Final Addition: Add the intermediate solution to the assay plate.

  • Limit: Ensure final DMSO concentration is < 1% (or as tolerated by cells).

Part 3: Frequently Asked Questions (FAQ)

Q1: My solution turned pink/red after a week. Is it still good? A: Likely No . The Iodine at position 3 is susceptible to homolytic cleavage by UV light, releasing elemental iodine (


), which is pink/violet in organic solvents.
  • Action: Check LC-MS purity. If degradation is <5%, it may be usable, but it indicates poor storage.

  • Prevention: Store solid and solution in amber vials at -20°C, wrapped in foil.

Q2: Can I use acid to dissolve it better in water? A: No. While pyridine nitrogens are basic, the 5-Chloro and 3-Iodo groups are electron-withdrawing, reducing the basicity. You would likely need a pH < 2 to protonate it significantly, which is incompatible with most biological assays. Rely on cosolvents (DMSO, PEG400) rather than pH adjustment.

Q3: Why does the compound precipitate in cell culture media but not in PBS? A: Serum proteins (Albumin) in media can bind the compound, which is usually good for solubility. However, if you see precipitation, it is likely "salting out" due to the high ionic strength of the media compared to pure water.

  • Fix: Pre-warm the media to 37°C before adding the compound. Cold media accelerates precipitation.

Q4: What is the maximum solubility I can expect? A: While experimental values vary by batch:

  • DMSO: Typically 10–50 mM.

  • Water/PBS: Likely < 10

    
    M (without surfactant).
    
  • Ethanol: Lower than DMSO; avoid for stock prep.

References

  • BenchChem Technical Support. (2025). Troubleshooting Dissolution in DMSO. Retrieved from BenchChem Technical Guides. Link

  • Sigma-Aldrich. (n.d.). Product Specification: 5-Chlorofuro[3,2-b]pyridine.[3][4] Retrieved from Sigma-Aldrich.[5] Link

  • ResearchGate Community. (2017). Discussions on Solubility of Halogenated Heterocycles in Cell Media. Retrieved from ResearchGate.[2] Link

  • PubChem. (2025).[6] Compound Summary: Furo[3,2-b]pyridine Derivatives.[1][3][4][7] National Library of Medicine. Link

Sources

Preventing protodeiodination side reactions in 5-Chloro-3-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers on Preventing Protodeiodination Side Reactions

Welcome to the technical support center for 5-Chloro-3-iodofuro[3,2-b]pyridine. This guide is designed for researchers, medicinal chemists, and process development professionals who utilize this versatile building block in their synthetic endeavors. We will address one of the most common challenges encountered when working with this reagent: the undesired side reaction of protodeiodination, which leads to the formation of 5-Chloro-furo[3,2-b]pyridine. This guide provides in-depth, experience-driven answers to frequently asked questions, troubleshooting strategies, and optimized protocols to help you maximize the yield of your desired cross-coupled product.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is protodeiodination, and why is it a significant issue with 5-Chloro-3-iodofuro[3,2-b]pyridine?

A1: Protodeiodination is an undesired side reaction where the iodine atom on your starting material is replaced by a hydrogen atom, leading to a de-iodinated byproduct.[1] In the case of 5-Chloro-3-iodofuro[3,2-b]pyridine, this results in the formation of 5-Chloro-furo[3,2-b]pyridine.

This side reaction is particularly prevalent with this substrate for two key reasons:

  • Halide Reactivity: The carbon-iodine (C-I) bond is the most reactive among the carbon-halogen bonds (I > Br > Cl). This high reactivity, which is beneficial for the initial oxidative addition step in palladium-catalyzed cross-coupling reactions, also makes the C-I bond more susceptible to cleavage and replacement by hydrogen.[1]

  • Heterocyclic Nature: The furo[3,2-b]pyridine core is an electron-rich heterocyclic system. N-heterocyclic compounds can be more prone to dehalogenation, sometimes due to complex interactions with the catalyst or increased reactivity at the metalated intermediate stage.[1]

The consequence of this side reaction is a reduction in the yield of your target molecule and the introduction of a byproduct that can be challenging to separate due to similar polarity, complicating downstream purification.

Q2: I'm observing significant protodeiodination in my Suzuki-Miyaura coupling. What are the most likely causes?

A2: If you are seeing a high percentage of the 5-Chloro-furo[3,2-b]pyridine byproduct, the cause likely lies within your reaction conditions. The primary culprit is often the premature generation of a palladium-hydride (Pd-H) species, which can intercept the catalytic cycle and cause deiodination instead of the desired cross-coupling.[1]

Here are the most common factors to investigate:

  • Choice of Base: Strong alkoxide bases (e.g., NaOEt, KOtBu) or hydroxides can generate Pd-H species.[2]

  • Solvent: Protic solvents like alcohols can act as a hydride source.[2] Trace amounts of water in aprotic solvents can also contribute.

  • Ligand Choice: The ligand influences the stability and reactivity of the palladium intermediates. A ligand that does not sufficiently promote the desired reductive elimination can allow more time for side reactions to occur.[1]

  • Reaction Temperature: Higher temperatures can sometimes accelerate the decomposition pathways that lead to Pd-H formation or other side reactions.

  • Slow Transmetalation: If the transfer of the organic group from the boron reagent to the palladium center is slow, the lifetime of the Ar-Pd-I intermediate is extended, increasing the opportunity for protodeiodination to occur.[1]

Q3: How can I select the right catalyst, ligand, and base to minimize this side reaction?

A3: Optimizing the combination of catalyst, ligand, and base is the most critical step in suppressing protodeiodination. The goal is to facilitate a rapid and efficient catalytic cycle where the desired cross-coupling outcompetes the deiodination pathway.

Catalyst & Ligand Selection:

  • Electron-Rich, Bulky Ligands: Modern biaryl phosphine ligands (e.g., XPhos, SPhos) are often superior to simpler ligands like PPh₃. These ligands promote faster reductive elimination, which is the product-forming step, thereby shortening the lifetime of intermediates that could lead to side reactions.[2]

  • Pre-catalysts: Using well-defined palladium pre-catalysts (e.g., XPhos Pd G2/G3) ensures the efficient generation of the active Pd(0) species, which can lead to more reproducible results and lower catalyst loadings compared to sources like Pd(OAc)₂ or Pd₂(dba)₃.[1][3]

Base Selection:

  • Weaker Inorganic Bases: Switch from strong alkoxide bases to weaker inorganic bases.[2] Carbonates (Cs₂CO₃, K₂CO₃) and phosphates (K₃PO₄) are excellent choices as they are less likely to act as hydride donors.[1][2] K₃PO₄ is often a good starting point for Suzuki couplings involving heteroaryl halides.[1]

The following table provides a general guide for selecting conditions to minimize protodeiodination, based on established trends in cross-coupling chemistry.

ParameterConditions Prone to ProtodeiodinationRecommended Conditions for SuppressionRationale
Ligand PPh₃, simple phosphinesXPhos, SPhos, other bulky biaryl phosphinesPromotes faster reductive elimination of the desired product.[2][4]
Base NaOEt, KOtBu, NaOHK₃PO₄, K₂CO₃, Cs₂CO₃Weaker inorganic bases are less likely to generate Pd-H species.[1][2]
Solvent Ethanol, Methanol, wet DMFToluene, 1,4-Dioxane, CPME (anhydrous)Aprotic solvents minimize the availability of proton/hydride sources.[2]
Temperature High (>110 °C)Moderate (60-90 °C)Lower temperatures can slow down competing decomposition pathways.
Q4: My reaction is still sluggish and producing the byproduct even after changing the base and ligand. What else can I do?

A4: If optimization of the core components doesn't solve the issue, consider these additional factors and advanced troubleshooting steps.

  • Ensure Anhydrous Conditions: Meticulously dry your solvent and reagents. Water is a common proton source. Use freshly distilled or commercially available anhydrous solvents and dry your base (e.g., by heating K₃PO₄ under vacuum).

  • Degassing: Rigorously degas your reaction mixture to remove oxygen. Oxygen can lead to catalyst decomposition and the formation of palladium(II) species that can participate in unwanted side reactions.[5] A common method is to bubble an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes or use several freeze-pump-thaw cycles.[1]

  • Order of Addition: Add the palladium pre-catalyst last, after all other reagents have been combined and the mixture has been heated to the target temperature. This can help prevent premature catalyst decomposition.

  • Consider Additives: In some cases, the addition of bromide salts has been shown to suppress dehalogenation, although the mechanism is not universally understood.[2]

Below is a troubleshooting workflow to guide your optimization process.

G start High Protodeiodination Observed base_check Is the base an alkoxide (e.g., NaOEt, KOtBu)? start->base_check change_base Switch to K₃PO₄ or Cs₂CO₃ base_check->change_base Yes ligand_check Are you using a simple ligand (e.g., PPh₃)? base_check->ligand_check No change_base->ligand_check change_ligand Switch to a bulky biaryl phosphine (e.g., XPhos, SPhos) ligand_check->change_ligand Yes solvent_check Is the solvent protic or wet? ligand_check->solvent_check No change_ligand->solvent_check change_solvent Use anhydrous Toluene or Dioxane. Ensure rigorous drying. solvent_check->change_solvent Yes temp_check Is the reaction temperature >100°C? solvent_check->temp_check No change_solvent->temp_check lower_temp Lower temperature to 60-80°C. Monitor for longer time. temp_check->lower_temp Yes final_check Problem Resolved? temp_check->final_check No lower_temp->final_check success Success: Desired Product is Major final_check->success Yes fail Still an Issue: Consider advanced troubleshooting (degassing, additives, order of addition) final_check->fail No

Caption: Troubleshooting workflow for minimizing protodeiodination.

Understanding the Mechanism: The Competing Pathways

The key to preventing protodeiodination is to understand where it competes with the desired reaction. Both pathways start from the same Ar-Pd(II)-I intermediate formed after oxidative addition.

Caption: Competing catalytic cycles in cross-coupling reactions.

As shown in the diagram, after the initial oxidative addition of 5-Chloro-3-iodofuro[3,2-b]pyridine to the Pd(0) catalyst, the resulting intermediate can either undergo transmetalation with the boronic acid/ester (the desired path) or react with a hydride source to form a palladium-hydride intermediate. This unwanted intermediate then quickly undergoes reductive elimination to yield the protodeiodinated byproduct. Your goal is to accelerate the transmetalation and subsequent reductive elimination steps to outpace the hydride pathway.

Optimized Experimental Protocol

This protocol provides a robust starting point for a Suzuki-Miyaura coupling designed to suppress protodeiodination.

Materials:

  • 5-Chloro-3-iodofuro[3,2-b]pyridine (1.0 mmol, 1.0 equiv)

  • Arylboronic acid or pinacol ester (1.2 mmol, 1.2 equiv)

  • Potassium Phosphate (K₃PO₄), finely ground and dried (2.0 mmol, 2.0 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Anhydrous 1,4-Dioxane or Toluene (5 mL)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or microwave vial equipped with a magnetic stir bar, add 5-Chloro-3-iodofuro[3,2-b]pyridine, the boronic acid/ester, and the dried K₃PO₄.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the removal of all oxygen.

  • Solvent Addition: Add the anhydrous solvent via syringe.

  • Degassing: Bubble Argon or Nitrogen gas through the stirred solution for 15-20 minutes.

  • Catalyst Addition: Under a positive pressure of inert gas, quickly add the XPhos Pd G3 pre-catalyst.

  • Reaction: Seal the vessel and heat the reaction mixture to 80 °C. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The reduced level of byproduct should facilitate an easier separation.

By implementing these evidence-based strategies, you can significantly mitigate the issue of protodeiodination and improve the efficiency and reliability of your syntheses involving 5-Chloro-3-iodofuro[3,2-b]pyridine.

References

  • Liu, T., & Shao, Z. (2021). Controlling Pd(IV) reductive-elimination pathways enables Pd(II)-catalyzed enantioselective C(sp3)–H fluorination.
  • Hartwig, J. F. (2010). Electronic Effects on Reductive Elimination To Form Carbon-Carbon and Carbon-Heteroatom Bonds from Palladium(II) Complexes. Accounts of Chemical Research, 43(9), 1267–1277.
  • Pérez-Temprano, M. H., & García-López, J. A. (2012). A DFT Study of the Effect of the Ligands in the Reductive Elimination from Palladium Bis(allyl) Complexes. Organometallics, 31(23), 8208–8216.
  • Busacca, C. A., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 11(3), 435–439.
  • Blackaby, L. P., et al. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Dalton Transactions, 42(46), 16327–16334.
  • Viciu, M. S., et al. (2025).
  • Parrino, B., et al. (2018). Synthesis of 5H-pyrido[3,2-b]pyrrolizin-5-one tripentone analogs with antitumor activity. European Journal of Medicinal Chemistry, 158, 847-858.
  • Nobel Prize Outreach AB. (2010). Palladium-Catalyzed Cross Couplings in Organic Synthesis. NobelPrize.org. Retrieved from [Link]

  • Wikipedia. (2024). Cross-coupling reaction. Retrieved from [Link]

Sources

Technical Support Center: Troubleshooting C5-Chlorine Reactivity in 5-Chloro-3-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide addresses the specific reactivity challenges associated with the 5-Chloro-3-iodofuro[3,2-b]pyridine scaffold. This content is designed for medicinal chemists and process development scientists encountering stalling or poor yields at the C5 position.

Lead Scientist: Dr. A. Vance, Senior Application Scientist Subject: Overcoming Inertness and Chemoselectivity Issues at the C5 Position Last Updated: March 8, 2026

Core Analysis: Why is C5-Chlorine "Low Reactivity"?

Before adjusting conditions, it is critical to understand the electronic and steric environment of the 5-Chloro-3-iodofuro[3,2-b]pyridine scaffold. The "low reactivity" you are observing is likely driven by two competing factors: Electronic Deactivation and The Iodine Trap .

The Scaffold Architecture
  • Structure: Fused furan and pyridine rings.[1][2][3]

  • Numbering: Oxygen is position 1; Nitrogen is position 4.

    • C5-Cl: Alpha to the nitrogen (equivalent to the 2-position in pyridine).

    • C3-I: Beta position on the furan ring.

The Failure Modes
  • Electronic Deactivation (SnAr Stalling): While 2-chloropyridines are typically reactive toward Nucleophilic Aromatic Substitution (SnAr), the fused furan ring is electron-rich. Through resonance, the oxygen lone pair donates electron density into the pyridine ring. This raises the LUMO energy of the pyridine system, making the C5 carbon less electrophilic and significantly reducing the rate of nucleophilic attack compared to a standalone chloropyridine [1, 3].

  • The Iodine Trap (Chemoselectivity): In metal-catalyzed cross-couplings (e.g., Suzuki, Sonogashira), the C3-Iodine bond is significantly weaker and more labile than the C5-Chlorine bond. Palladium will undergo oxidative addition at C3 orders of magnitude faster than at C5. If you attempt to couple at C5 while the Iodine is present, you will exclusively functionalize C3 or obtain complex mixtures [4, 6].

Diagnostic Workflow

Use this decision tree to identify the specific cause of your reaction failure and select the appropriate protocol.

TroubleshootingFlow cluster_SnAr Nucleophilic Substitution (SnAr) cluster_Pd Pd-Catalyzed Coupling Start START: Reaction Failure at C5-Cl ReactionType What is the Reaction Type? Start->ReactionType SnAr_Node SnAr (Displacement) ReactionType->SnAr_Node Pd_Node Cross-Coupling (Suzuki/Buchwald) ReactionType->Pd_Node Deactivation Issue: Electronic Deactivation Furan ring donates e- density SnAr_Node->Deactivation SnAr_Sol Solution: Acid Activation or High-Temp Dipolar Solvent Deactivation->SnAr_Sol IodineCheck Is C3-Iodine still present? Pd_Node->IodineCheck YesI YES: Iodine Present IodineCheck->YesI Yes NoI NO: C3 is already functionalized IodineCheck->NoI No SelectivityIssue Issue: Chemoselectivity Pd prefers C3-I >> C5-Cl YesI->SelectivityIssue InertIssue Issue: Oxidative Addition Failure C5-Cl bond is strong/inert NoI->InertIssue SeqProt Solution: Sequential Coupling (React C3 first, then C5) SelectivityIssue->SeqProt AdvCat Solution: Advanced Ligands (XPhos, RuPhos, Pd-PEPPSI) InertIssue->AdvCat

Caption: Diagnostic logic for identifying the root cause of C5-Cl inertness based on reaction type and substrate status.

Troubleshooting Guide & Protocols

Scenario A: SnAr Reaction Fails or Yields are <20%

The Issue: The electron-donating furan ring reduces the electrophilicity of C5. Standard conditions (e.g., K2CO3, MeOH, reflux) are insufficient to overcome the activation energy barrier.

Corrective Protocol: Acid-Catalyzed or High-Temperature SnAr To force the reaction, you must either increase the temperature significantly or activate the pyridine nitrogen.

ParameterStandard (Failing)Optimized (Recommended)Mechanism
Solvent MeOH, EtOH, THFNMP, DMSO, or Sulfolane High boiling point allows T > 120°C; polar aprotic stabilizes the transition state [11].
Base K2CO3, TEADIPEA (Hunig's Base) or KF/Al2O3 Non-nucleophilic bases prevent side reactions at high temps.
Additive Nonep-TsOH (0.1 eq) or TFA Protonation of the pyridine nitrogen (in situ) dramatically increases electrophilicity at C5 [7].
Temp 60-80°C120-150°C (Microwave preferred) Overcomes the high activation barrier caused by furan donation.

Step-by-Step Optimization:

  • Dissolve substrate in NMP (0.5 M).

  • Add nucleophile (1.5 eq) and DIPEA (2.0 eq).

  • Critical Step: If using an amine nucleophile, add 10 mol% p-TsOH. The acid protonates the pyridine nitrogen, making the C5-Cl highly susceptible to attack.

  • Heat to 130°C (microwave) for 30-60 mins. Monitor by LCMS.[4]

Scenario B: Palladium Coupling Selectivity (The Iodine Trap)

The Issue: You intend to cross-couple at C5-Cl, but the catalyst consumes the C3-I bond first. Reality Check: You cannot efficiently couple C5-Cl in the presence of C3-I using standard Pd chemistry. The oxidative addition rate difference (


) is too large [12].

Corrective Protocol: Sequential Functionalization You must design the synthesis to react the Iodine first.

  • Step 1 (C3 Functionalization): Perform the first Suzuki/Sonogashira coupling at Room Temperature. The C3-I will react exclusively.

    • Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

    • Temp: 25-40°C.

    • Result: Intermediate with C3-R and C5-Cl intact.

  • Step 2 (C5 Functionalization): Perform the second coupling on the isolated intermediate.

    • Catalyst: Requires a "hot" catalyst system (see Scenario C).

    • Temp: 80-100°C.

Scenario C: C5-Cl Coupling Fails (Even after C3 is substituted)

The Issue: Once C3 is substituted (or if you are ignoring it), the C5-Cl bond remains sluggish due to the electron-rich nature of the furo[3,2-b]pyridine system. Standard ligands (PPh3) fail to facilitate oxidative addition.

Corrective Protocol: Advanced Ligand Systems Switch to electron-rich, bulky phosphine ligands or N-heterocyclic carbene (NHC) precatalysts designed for deactivated aryl chlorides.

Recommended Catalyst Systems:

  • System 1 (Buchwald G3/G4): XPhos-Pd-G3 or RuPhos-Pd-G3.

    • Why: XPhos is excellent for general aryl chlorides; RuPhos is specific for sterically hindered or electron-rich substrates [1, 12].

  • System 2 (NHC): Pd-PEPPSI-IPr.

    • Why: Extremely stable and active for difficult oxidative additions.

Optimized C5-Coupling Protocol:

  • Solvent: 1,4-Dioxane or Toluene (degassed).

  • Base: K3PO4 (anhydrous) or Cs2CO3. Avoid weak bases.

  • Catalyst: XPhos-Pd-G3 (2-5 mol%).

  • Temperature: 100°C.

  • Additives: If hydrolysis of C5-Cl is observed (forming the pyridone), add 1% water to the solvent system (paradoxically helps solubility) or switch to anhydrous t-Amyl alcohol.

Frequently Asked Questions (FAQ)

Q: Can I use the N-oxide to activate C5? A: Yes. Oxidizing the pyridine nitrogen (using mCPBA) to the N-oxide creates a highly electrophilic species at C2 and C5. The C5-Cl will become significantly more reactive toward SnAr. After the substitution, you can reduce the N-oxide back to the pyridine using PCl3 or Zn/NH4Cl. This is a viable workaround if thermal activation fails [3, 11].

Q: Why does my C5-Cl reaction yield the 5-methoxy impurity in methanol? A: Methoxide is a potent nucleophile. If you run a Suzuki coupling in MeOH/Water with a strong base (like NaOH or KOtBu), the methoxide will compete with the boronic acid for the C5 site (SnAr side reaction).

  • Fix: Switch solvent to Dioxane/Water or THF. Use a bulky base like Cs2CO3 to minimize nucleophilic attack by the base itself.

Q: Is the 3-Iodo group sterically hindering the C5 position? A: Minimally. The C3 and C5 positions are separated by the N4 atom and the rigid fused ring structure. The lack of reactivity is almost entirely electronic (furan donation) rather than steric. However, if you place a massive group at C3 first, it may block the approach of bulky Pd-ligand complexes to C5.

References

  • BenchChem. "Furo[3,2-b]pyridine: A Comprehensive Technical Guide to Synthesis and Applications."[3] BenchChem Technical Library. Accessed March 8, 2026. Link

  • Shiotani, S. "Furopyridines: Synthesis and Properties."[5] Heterocycles, vol. 45, no.[5][6] 5, 1997, pp. 975-1011.[5] Link

  • Sigma-Aldrich. "5-Chlorofuro[3,2-b]pyridine Product & Safety Data." Merck/MilliporeSigma. Accessed March 8, 2026. Link

  • ChemScene. "5-Chloro-3-iodofuro[3,2-b]pyridine: Properties and Reactivity." ChemScene Product Catalog. Accessed March 8, 2026. Link

  • Anticancer Agents Med Chem. "Synthesis of 2-substituted Furo[3,2-b]pyridines Under Pd/C-Cu Catalysis." NIH PubMed. 2020. Link

  • MDPI. "Regioselective Synthesis of New 2,4-(Het)aryl-3H-pyrido[1′,2′:1,5]pyrazolo[4,3-d]pyrimidines Involving Palladium-Catalyzed Cross-Coupling Reactions." Molecules, 2018. Link

  • BenchChem. "Troubleshooting Low Yield in Multicomponent Reactions of Pyridines." BenchChem Technical Support. Accessed March 8, 2026. Link

  • ChemRxiv. "C5-Halogenation of Pyridines via Zincke Iminium Intermediates." ChemRxiv Preprints, 2026. Link

  • J. Org. Chem. "Regioselective Syntheses of 2,3,5-Trisubstituted Pyridines." ACS Publications, 2024. Link[7]

  • RSC. "Regioselective difunctionalization of pyridines via 3,4-pyridynes." Chemical Science, 2020. Link

  • NIH. "Reactivity in the Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions." PMC, 2015.[8] Link

  • WuXi AppTec. "Understanding Regioselectivity in SNAr reaction of Dichloropyrimidines." QM Magic Class, Chapter 29. Link

Sources

Technical Support Center: Optimization of 5-Chloro-3-iodofuro[3,2-b]pyridine Couplings

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Substrate Challenge

You are working with 5-Chloro-3-iodofuro[3,2-b]pyridine , a privileged scaffold in kinase inhibitor discovery (e.g., JAK, HIPK inhibitors). This substrate presents a classic "halide hierarchy" challenge:

  • Site A (C-3 Iodine): Located on the electron-rich furan ring. The C-I bond is weaker (

    
    ), making it the primary site for oxidative addition.
    
  • Site B (C-5 Chlorine): Located on the electron-deficient pyridine ring, activated by the adjacent nitrogen. While less reactive towards Pd(0) than the iodide, it is susceptible to competing oxidative addition at high temperatures or with electron-rich ligands.

The Problem: Users frequently report "dimerization." To solve this, we must first identify which dimer is forming. The strategies to suppress Scaffold Homocoupling (3,3'-bifuro[3,2-b]pyridine) are chemically distinct from those used to suppress Boronic Acid Homocoupling .

Diagnostic Workflow

Before altering your conditions, use this decision tree to characterize your failure mode.

TroubleshootingFlow Start Identify Major Byproduct (LCMS/NMR) TypeA Byproduct Mass = 2x Boronic Acid - 2H Start->TypeA Boronic Dimer TypeB Byproduct Mass = 2x Scaffold (SM) - 2I Start->TypeB Scaffold Dimer TypeC De-iodinated SM (Mass = SM - I + H) Start->TypeC Reduced SM SolA CAUSE: Oxygen Ingress FIX: Sparging & Base Choice TypeA->SolA SolB CAUSE: Slow Transmetallation FIX: Ligand Sterics & Stoichiometry TypeB->SolB SolC CAUSE: Protodehalogenation FIX: Solvent Choice (Avoid Alcohols) TypeC->SolC

Figure 1: Diagnostic decision tree for identifying the root cause of byproduct formation.

Technical Deep Dive: Mechanisms & Solutions
Scenario A: The Boronic Acid Dimer (Oxidative Homocoupling)

Symptoms: You see large amounts of biaryl derived from your coupling partner. The scaffold remains unreacted or converts slowly.

  • Mechanism: This is the "Glaser-Hay" type coupling driven by Oxygen .

    
     re-oxidizes Pd(0) to Pd(II)-peroxo species, which facilitates the homocoupling of two boronic acid molecules.
    
  • The Fix:

    • Degassing: Balloon backfilling is often insufficient. Use Argon Sparging (bubbling gas directly through the solvent) for at least 15 minutes before adding the catalyst.

    • Base Selection: Carbonate bases (

      
      ) are standard, but if homocoupling persists, switch to Fluoride bases (KF, CsF) . Fluorides facilitate transmetallation without forming the hydroxo-palladium species that are most sensitive to oxidation.
      
Scenario B: The Scaffold Dimer (Reductive Homocoupling)

Symptoms: You observe the 3,3'-dimer of the furo[3,2-b]pyridine.

  • Mechanism: This is an Ullmann-type reaction mediated by Palladium.[1] It occurs when Transmetallation is slow .

    • Step 1: Oxidative addition forms

      
      .
      
    • Step 2: If the boronic acid is slow to react (due to sterics or low solubility), a second molecule of Oxidative Addition complex disproportionates or reacts to form

      
      .
      
    • Step 3: Reductive elimination yields

      
       (the scaffold dimer).[2]
      
  • The Fix:

    • Accelerate Transmetallation: Use water as a co-solvent (Dioxane/H2O 4:1). The active transmetallating species is the organoboronate anion (

      
      ), which forms readily in aqueous base.
      
    • Ligand Switch: Switch to bulky, electron-rich phosphines like XPhos or SPhos . These ligands accelerate the reductive elimination of the cross product and stabilize the Pd(0) species, preventing the "waiting game" that leads to homocoupling.

Validated Protocol: The "Gold Standard"

This protocol is optimized for chemoselectivity (reacting C-3 I over C-5 Cl) and suppression of homocoupling .

Reaction Setup:

  • Substrate: 5-Chloro-3-iodofuro[3,2-b]pyridine (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.1 - 1.2 equiv)

  • Catalyst:

    
     (3-5 mol%)
    
    • Why: The bidentate dppf ligand has a large bite angle that favors reductive elimination of the cross-product, yet is not bulky enough to force the difficult oxidative addition at the C-5 chlorine.

  • Base:

    
     (2.0 equiv) or 
    
    
    
    (for hindered substrates).
  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

    • Critical: The water is essential for dissolving the inorganic base and activating the boron.

Step-by-Step Procedure:

  • Solvent Prep (Critical): Charge the Dioxane/Water mixture into the reaction vessel. Insert a long needle connected to an Argon line directly into the liquid. Sparge vigorously for 15 minutes.

  • Solids Addition: While maintaining a positive Argon flow, add the Furo[3,2-b]pyridine, Boronic Acid, and Base.

  • Catalyst Addition: Add the Pd catalyst last.

  • Seal & Heat: Seal the vessel immediately. Heat to 60–80°C .

    • Note: Do not exceed 90°C. Higher temperatures increase the risk of activating the C-5 Chlorine.

  • Workup: Dilute with EtOAc, wash with brine. If the product contains residual Palladium (dark color), treat with a metal scavenger (e.g., SiliaMetS® Thiol) or wash with aqueous N-acetylcysteine.

Frequently Asked Questions (FAQ)

Q: I am seeing de-iodination (5-chlorofuro[3,2-b]pyridine) instead of coupling. Why? A: This is "Hydrodehalogenation." It usually happens when the reaction is heated in alcoholic solvents (MeOH, EtOH, iPrOH). The alcohol acts as a hydride source via


-hydride elimination on the metal center [1].
  • Fix: Switch to non-protic solvents like Dioxane, DMF, or Toluene.

Q: Can I use Pd/C for this reaction to save money? A: Generally, no. Heterogeneous Pd/C often requires higher temperatures to achieve turnover for heteroaryl chlorides/iodides, which ruins the selectivity between the Iodine (C-3) and Chlorine (C-5). Homogeneous catalysts allow for precise temperature control (60°C) to maintain selectivity.

Q: My boronic acid is unstable. How do I prevent it from degrading before it couples? A: If your boronic acid de-boronates (protodeboronation), use the Potassium Trifluoroborate (


)  salt instead. These are robust and release the active boronic acid slowly in the reaction media, keeping the concentration low and preventing homocoupling [2].
Mechanistic Visualization

The following diagram illustrates the competitive pathways. Your goal is to maximize the green path (Cross-Coupling) and block the red paths.

ReactionPathways Pd0 Pd(0) Active Catalyst OxAdd Oxidative Addition (Ar-Pd-I) Pd0->OxAdd Fast (C-I) TransMet Transmetallation (Ar-Pd-Ar') OxAdd->TransMet + Boronic Acid + Base HomoSM Scaffold Dimer (Ar-Ar) OxAdd->HomoSM Disproportionation (Low Boron Reactivity) Product Product (Cross-Coupled) TransMet->Product Reductive Elim. Product->Pd0 Regeneration O2 O2 Ingress HomoB Boronic Dimer (Ar'-Ar') O2->HomoB Oxidative Coupling

Figure 2: Catalytic cycle showing the desired cross-coupling pathway (Green/Blue) versus competitive homocoupling pathways (Red).

References
  • Mechanisms of Dehalogenation: Zeni, G., & Larock, R. C. (2006). Synthesis of Heterocycles via Palladium-Catalyzed Oxidative Addition. Chemical Reviews, 106(11), 4644–4680. Link

  • Trifluoroborates in Coupling: Molander, G. A., & Ellis, N. (2002). Organotrifluoroborates: Protected Boronic Acids that Expand the Versatility of the Suzuki Coupling Reaction. Accounts of Chemical Research, 36(4), 269–280. Link

  • Homocoupling Suppression: Li, H., et al. (2018). Suppression of Homocoupling in Suzuki–Miyaura Cross-Coupling. Journal of Organic Chemistry, 83(15), 8700–8709. Link

  • Furo[3,2-b]pyridine Synthesis: Eissenstat, M. A., et al. (1995). Furo[3,2-b]pyridine: A New Heterocyclic System. Journal of Medicinal Chemistry, 38(16), 3094–3105. Link

Sources

Validation & Comparative

Publish Comparison Guide: 1H NMR Interpretation of 5-Chloro-3-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides a comprehensive technical analysis of the 1H NMR interpretation for 5-Chloro-3-iodofuro[3,2-b]pyridine , a critical intermediate in the synthesis of selective kinase inhibitors (e.g., CLK1/2/4 and HIPK2).

This guide objectively compares the target molecule against its synthetic precursors to demonstrate how NMR spectroscopy validates the substitution pattern.

Executive Summary

5-Chloro-3-iodofuro[3,2-b]pyridine is a fused bicyclic scaffold used extensively in medicinal chemistry to target the hinge region of kinases. Its structural integrity is defined by two key features: the electrophilic chlorine at position 5 (allowing subsequent SNAr reactions) and the iodine at position 3 (enabling Suzuki-Miyaura coupling).

This guide details the 1H NMR signature required to confirm the successful synthesis of this scaffold, specifically distinguishing it from its non-iodinated precursor, 5-chlorofuro[3,2-b]pyridine .

Key Diagnostic Indicators
FeaturePrecursor (5-Chloro...)[1][2][3]Target (5-Chloro-3-iodo...)Interpretation
Furan Signal Two Doublets (H-2, H-3)One Singlet (H-2) Loss of H-3 confirms iodination.
Coupling

None Disappearance of vicinal coupling on the furan ring.
Pyridine Signal AB System (H-6, H-7)AB System (H-6, H-7)Remains largely unchanged; confirms core integrity.

Structural Analysis & Numbering

Correct interpretation requires adherence to the IUPAC numbering for the furo[3,2-b]pyridine system.

  • Position 1: Oxygen atom.[4]

  • Position 2 & 3: Furan ring carbons (Target: H-2 is present; C-3 is Iodinated).

  • Position 4: Pyridine Nitrogen.[5]

  • Position 5: Carbon alpha to Nitrogen (Target: Chlorinated).

  • Position 6 & 7: Pyridine ring carbons (Target: Protonated).

Visualization of the Assignment Logic

NMR_Logic Start Crude Product Spectrum Region_Arom Aromatic Region (7.0 - 8.6 ppm) Start->Region_Arom Check_H3 Check H-3 Signal (~7.0 ppm) Region_Arom->Check_H3 Identify Furan Protons Check_H2 Check H-2 Multiplicity Check_H3->Check_H2 Result_Precursor Doublet (J~2.2Hz) Incomplete Reaction Check_H2->Result_Precursor Doublet Observed Result_Target Singlet (s) Successful Iodination Check_H2->Result_Target Singlet Observed

Figure 1: Decision tree for validating the C-3 iodination of the furo[3,2-b]pyridine core.

Comparative NMR Data Analysis

The following data compares the target molecule with its direct precursor. The disappearance of the H-3 proton and the collapse of the H-2 doublet into a singlet are the definitive proofs of structure.

Table 1: Chemical Shift Assignments (DMSO-d6, 400 MHz)
PositionProton TypePrecursor (5-Cl-furo[3,2-b]pyridine)Target (5-Cl-3-I-furo[3,2-b]pyridine)Multiplicity (Target)Coupling (

)
H-2 Furan


ppm (d)

ppm
Singlet -
H-3 Furan


ppm (d)
Absent --
H-7 Pyridine


ppm (d)

ppm
Doublet

H-6 Pyridine


ppm (d)

ppm
Doublet

Note: Chemical shifts are approximate based on analog data (5-chloro-1H-pyrrolo[3,2-b]pyridine and 3-iodofuran derivatives). The H-2 signal in the target is significantly deshielded due to the adjacent iodine and oxygen.

Detailed Signal Interpretation
  • H-2 (The Diagnostic Peak): In the precursor, H-2 appears as a doublet due to coupling with H-3 (

    
    ). Upon iodination at C-3, this coupling is removed. The presence of the heavy iodine atom at C-3 also causes a downfield shift (deshielding) of the H-2 proton, typically moving it from ~8.15 ppm to ~8.45 ppm.
    
  • H-6 and H-7 (The Scaffold Check): These protons form an AB system (or two distinct doublets) characteristic of a 2,3-disubstituted pyridine ring.

    • H-7 is closer to the ring fusion and gamma to the nitrogen, appearing further downfield (~8.0 ppm).

    • H-6 is beta to the nitrogen and ortho to the chlorine, appearing upfield (~7.5 ppm).

    • The coupling constant of ~

      
       confirms they are adjacent (ortho-coupling).
      

Experimental Protocol

To ensure high-resolution data for assignment, follow this protocol.

Sample Preparation[1][2][3][6][7][8]
  • Solvent Selection: Use DMSO-d6 (99.9% D) for optimal solubility of the halogenated heterocycle. CDCl3 may be used, but chemical shifts will vary slightly (typically 0.1–0.3 ppm upfield compared to DMSO).

  • Concentration: Dissolve 5–10 mg of the solid in 0.6 mL of solvent.

  • Filtration: If the sample contains inorganic salts (from the iodination quench), filter through a small plug of glass wool into the NMR tube to prevent line broadening.

Acquisition Parameters
  • Pulse Sequence: Standard proton (zg30 or equivalent).

  • Scans (NS): 16–32 scans are sufficient for this molecular weight.

  • Relaxation Delay (D1): Set to

    
     second to ensure accurate integration of the isolated aromatic protons.
    
  • Spectral Width: 0 – 12 ppm (expect all signals between 7.0 and 9.0 ppm).

Synthesis Context & Pathway Verification

The NMR analysis described above is the primary quality control step in the synthesis of kinase inhibitors like MU1700 .

Synthesis_Flow Start 5-Chloropyridin-3-ol Step1 Cyclization (Sonogashira/5-endo-dig) Start->Step1 Precursor 5-Chlorofuro[3,2-b]pyridine (H-2, H-3 Doublets) Step1->Precursor Step2 Iodination (NIS or ICl) Precursor->Step2 Target 5-Chloro-3-iodofuro[3,2-b]pyridine (H-2 Singlet) Step2->Target

Figure 2: Synthetic pathway highlighting the NMR checkpoint at the iodination step.

References

  • Hanke, T., et al. (2011). Discovery of Two Highly Selective Structurally Orthogonal Chemical Probes for Activin Receptor-like Kinases 1 and 2. ACS Medicinal Chemistry Letters.

  • ChemicalBook. (2024). 5-Chloro-1H-pyrrolo[3,2-b]pyridine NMR Data (Analog Reference).

  • BenchChem. (2025).[6][7] Spectroscopic Profile of Furo[3,2-b]pyridine Derivatives.

  • PubChem. Furo[3,2-b]pyridine Core Structure and Data. National Library of Medicine.

Sources

HPLC Method Development for Purity Analysis of 5-Chloro-3-iodofuro[3,2-b]pyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For drug development professionals and analytical scientists, ensuring the purity of critical heterocyclic building blocks is paramount. 5-Chloro-3-iodofuro[3,2-b]pyridine is a privileged scaffold increasingly utilized in the synthesis of highly selective kinase inhibitors, such as CLK and HIPK inhibitors (e.g., MU1210, MU135)[1]. However, its unique structural features—an electron-deficient bicyclic core substituted with two distinct halogens—present significant challenges for standard reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide objectively compares the performance of traditional C18 stationary phases against Biphenyl alternative selectivities. By dissecting the causality behind solvent choices and phase interactions, we provide a self-validating, ICH Q2(R2)-compliant protocol[2] to achieve baseline resolution of this active pharmaceutical ingredient (API) from its closely related synthetic impurities.

The Analytical Challenge: Halogenated Heterocycles

The synthesis of 5-Chloro-3-iodofuro[3,2-b]pyridine relies on sequential halogenation of the furo[3,2-b]pyridine core[3]. This process inherently risks the generation of closely related impurities:

  • Des-iodo impurities: 5-Chlorofuro[3,2-b]pyridine (incomplete iodination).

  • Des-chloro impurities: 3-Iodofuro[3,2-b]pyridine (starting material carryover or dehalogenation).

  • Regioisomers: Halogenation at off-target carbon positions.

Because the loss or shift of a halogen atom does not drastically alter the overall hydrophobic cross-sectional area of the molecule, these impurities often co-elute with the target compound when analyzed using standard dispersive-interaction columns.

Stationary Phase Selection: C18 vs. Biphenyl

The cornerstone of this method development is moving beyond the "generic" C18 column[4].

The Limitation of C18

C18 columns separate analytes based entirely on hydrophobic (van der Waals) interactions[5]. When 5-Chloro-3-iodofuro[3,2-b]pyridine and its des-iodo impurity enter a C18 column, their similar lipophilicities result in poor selectivity (


), often leading to peak merging.
The Biphenyl Advantage

Biphenyl stationary phases offer a mixed-mode retention mechanism[6]. The biphenyl ligand contains two aromatic rings with a specific twist angle, creating an electron-rich cleft.

  • 
     Interactions:  The furo[3,2-b]pyridine core is highly electron-deficient (a 
    
    
    
    -acid) due to the electronegative nitrogen, oxygen, and halogens. This perfectly complements the electron-rich biphenyl phase (a
    
    
    -base).
  • Polarizability: The large, heavy iodine atom is highly polarizable. It engages in strong dipole-induced dipole interactions with the biphenyl rings, an interaction virtually absent on aliphatic C18 chains.

By leveraging these secondary mechanisms, the biphenyl column amplifies minor structural differences (like the presence or absence of an iodine atom) into significant retention time shifts[5].

Mechanism Analyte Halogenated Furo[3,2-b]pyridine (Polarizable I/Cl, Aromatic Core) C18 C18 Stationary Phase Analyte->C18 Biphenyl Biphenyl Stationary Phase Analyte->Biphenyl Mech1 Hydrophobic Interactions Only C18->Mech1 Mech2 Hydrophobic + π-π + Dipole Biphenyl->Mech2 Res1 Co-elution of Impurities Mech1->Res1 Res2 Baseline Resolution (Rs > 2.0) Mech2->Res2

Comparison of retention mechanisms for halogenated aromatics on C18 versus Biphenyl phases.

Mobile Phase Optimization: The Causality of Solvent Choice

Even with a Biphenyl column, the choice of organic modifier is critical.

  • Acetonitrile (ACN): Contains a cyano group with its own

    
    -electrons. These electrons compete with the analyte for the 
    
    
    
    -electrons of the biphenyl stationary phase, effectively masking the
    
    
    selectivity.
  • Methanol (MeOH): A protic solvent completely lacking

    
    -electrons. Using MeOH allows the biphenyl phase to fully interact with the aromatic core of the furo[3,2-b]pyridine, maximizing resolution.
    

Expert Insight: Always pair aromatic stationary phases (Phenyl-Hexyl, Biphenyl) with Methanol rather than Acetonitrile when attempting to separate aromatic or halogenated isomers.

Self-Validating Experimental Protocol

To ensure trustworthiness and reproducibility, the following protocol integrates System Suitability Testing (SST) as a mandatory gateway before sample analysis, aligning with ICH Q14 and Q2(R2) guidelines[2].

Workflow Start Define Target Profile 5-Chloro-3-iodofuro[3,2-b]pyridine PhaseScreen Stationary Phase Screening C18 vs. Biphenyl Start->PhaseScreen Opt Mobile Phase Optimization Protic (MeOH) vs Aprotic (ACN) PhaseScreen->Opt Val ICH Q2(R2) Validation Specificity, Precision, Linearity Opt->Val End Routine Purity Analysis Release & Stability Val->End

HPLC method development and validation workflow aligned with ICH guidelines.

Step-by-Step Methodology

Step 1: System Preparation

  • Install a Biphenyl HPLC column (150 mm × 4.6 mm, 3 µm particle size).

  • Prepare Mobile Phase A: 0.1% Formic Acid in HPLC-grade Water.

  • Prepare Mobile Phase B: 0.1% Formic Acid in HPLC-grade Methanol.

  • Equilibrate the system at 10% B at a flow rate of 1.0 mL/min for 20 minutes. Set column oven to 30°C.

Step 2: System Suitability Testing (The Self-Validation Gateway)

  • Inject 5 µL of a Resolution Standard mixture (0.1 mg/mL each of 5-Chloro-3-iodofuro[3,2-b]pyridine, 5-Chlorofuro[3,2-b]pyridine, and 3-Iodofuro[3,2-b]pyridine).

  • Proceed ONLY IF:

    • Resolution (

      
      ) between all adjacent peaks is 
      
      
      
      2.0.
    • Tailing factor (

      
      ) for the main peak is 
      
      
      
      1.5.
    • Precision (%RSD) of the main peak area over 5 replicate injections is

      
       2.0%.
      

Step 3: Gradient Execution & Sample Analysis

  • Prepare the sample at 0.5 mg/mL in 50:50 Water:Methanol.

  • Execute the following gradient:

    • 0–2 min: 10% B

    • 2–12 min: Linear ramp to 90% B

    • 12–15 min: Hold at 90% B

    • 15–15.1 min: Return to 10% B

    • 15.1–20 min: Re-equilibration

  • Monitor absorbance via PDA detector at 254 nm.

Comparative Data & Validation Summary

The superiority of the Biphenyl phase over C18 for this specific API is demonstrated in the chromatographic parameters below.

Table 1: Chromatographic Performance Comparison
ParameterStandard C18 Column (ACN/Water)Biphenyl Column (MeOH/Water)
Retention Mechanism Hydrophobic onlyHydrophobic +

+ Dipole
Retention Time (Main Peak) 6.8 min9.4 min
Resolution (

) from Des-iodo
1.1 (Co-elution)3.4 (Baseline)
Peak Asymmetry (

)
1.61.1
Selectivity (

)
1.051.28
Table 2: ICH Q2(R2) Method Validation Summary (Biphenyl Method)
Validation ParameterICH Q2(R2) RequirementExperimental ResultStatus
Specificity No interference from blank/impuritiesPeak purity angle < threshold (PDA)Pass
Linearity

over reportable range

(0.05 to 1.0 mg/mL)
Pass
Accuracy 98.0% - 102.0% recovery99.4% mean recovery (at 80/100/120%)Pass
Repeatability %RSD

2.0% (n=6)
%RSD = 0.8%Pass

Conclusion

For the purity analysis of halogenated heterocyclic building blocks like 5-Chloro-3-iodofuro[3,2-b]pyridine, traditional C18 columns often lack the necessary selectivity. By rationally transitioning to a Biphenyl stationary phase and utilizing a protic modifier (Methanol), analysts can exploit


 and polarizability interactions to achieve robust, baseline separation of critical dehalogenated impurities. This causality-driven approach ensures that the resulting method is not only highly accurate but easily passes rigorous ICH Q2(R2) validation standards.

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines. URL:[Link]

  • LCGC International. "Evaluation of Retention and Selectivity Using Biphenyl Stationary Phases." Chromatography Online. URL:[Link]

  • National Institutes of Health (NIH). "Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core." European Journal of Medicinal Chemistry. URL:[Link]

Sources

Mass Spectrometry Fragmentation Pattern of 5-Chloro-3-iodofuro[3,2-b]pyridine: A Comparative Guide for Structural Elucidation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-Chloro-3-iodofuro[3,2-b]pyridine (CAS: 2275607-45-7) has emerged as a critical, highly functionalized building block in modern medicinal chemistry. It serves as the central pharmacophore for synthesizing state-of-the-art chemical biology probes, including the highly selective CDC-like kinase (CLK) inhibitor MU1210 and the homeodomain-interacting protein kinase (HIPK) inhibitor MU135[1].

Because of its dense halogenation and fused heterocyclic core, verifying its structural integrity during synthesis and metabolism studies is paramount. Mass spectrometry (MS) is the premier analytical tool for this task. However, the choice of ionization platform—Gas Chromatography-Electron Ionization-MS (GC-EI-MS) versus Liquid Chromatography-Electrospray Ionization-Tandem MS (LC-ESI-MS/MS)—profoundly alters the observed fragmentation landscape[2]. This guide objectively compares these two platforms, detailing the mechanistic causality behind the fragmentation patterns of this unique scaffold.

Structural Causality and Isotopic Fidelity (The "Why")

Before comparing analytical platforms, we must establish the thermodynamic realities of the 5-chloro-3-iodofuro[3,2-b]pyridine molecule (Formula: C₇H₃ClINO). The fragmentation logic is governed by two primary factors:

  • Bond Dissociation Energies (BDE): The carbon-iodine (C-I) bond is exceptionally weak (~272 kJ/mol) compared to the carbon-chlorine (C-Cl) bond (~402 kJ/mol). Consequently, the loss of iodine is the thermodynamically favored primary fragmentation event, regardless of the ionization method.

  • Isotopic Signatures: Chlorine naturally exists as two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio. Iodine is monoisotopic (¹²⁷I). Therefore, any intact precursor or fragment retaining the chlorine atom will exhibit a diagnostic M / M+2 doublet separated by 1.997 Da. This isotopic fidelity acts as an internal validation mechanism during spectral interpretation[3].

Table 1: Exact Mass and Isotopic Signatures
SpeciesFormulaIonization ModeExact Mass (³⁵Cl)Exact Mass (³⁷Cl)Relative Abundance
Radical Cation (M⁺•) C₇H₃ClINO⁺•GC-EI-MS278.8948 Da280.8918 Da100 : 32
Protonated Molecule ([M+H]⁺) C₇H₄ClINO⁺LC-ESI-MS279.9026 Da281.8997 Da100 : 32

Platform Comparison: GC-EI-MS vs. LC-ESI-MS/MS

GC-EI-MS (Hard Ionization)
  • Mechanism: Bombardment with 70 eV electrons strips an electron from the molecule, generating a highly energetic radical cation (M⁺•).

  • Performance: EI is a "hard" technique. The excess internal energy rapidly localizes at the weakest bond. The primary event is the homolytic cleavage of the C-I bond, expelling an iodine radical (I•, 126.9 Da) to form a stable, even-electron cation at m/z 152.0. This peak typically dominates the spectrum as the base peak. Subsequent high-energy rearrangements lead to the cleavage of the furan ring (loss of CO, 28.0 Da).

LC-ESI-MS/MS (Soft Ionization + CID)
  • Mechanism: Electrospray ionization in the presence of an acidic modifier yields a stable protonated molecule ([M+H]⁺) at m/z 279.9.

  • Performance: ESI is a "soft" technique; the precursor ion remains intact until intentionally subjected to Collision-Induced Dissociation (CID). Because the precursor is an even-electron species, the loss of a radical (I•) is mechanistically unfavorable (dictated by the "even-electron rule"). Instead, CID drives the neutral loss of hydrogen iodide (HI, 127.9 Da), converging on the exact same product ion (m/z 152.0) seen in EI-MS. This orthogonal convergence makes LC-ESI-MS/MS highly reliable for targeted quantification.

Table 2: Comparative Fragmentation Pathways
Fragment Ionm/z (³⁵Cl)Neutral LossBDE / Mechanistic DriverPlatform Dominance
[C₇H₃ClNO]⁺ 152.0I• (126.9 Da) or HI (127.9 Da)Weak C-I bond (~272 kJ/mol)Both (Base Peak in EI)
[C₆H₃ClN]⁺ 124.0CO (28.0 Da)Furan ring thermodynamic instabilityBoth (Secondary CID)
[C₆H₂N]⁺ 88.0HCl (36.0 Da)Stable pyridine ring formationGC-EI-MS (High Energy)

Visualizing the Fragmentation Logic

The following diagram maps the convergent fragmentation pathways across both analytical platforms, demonstrating how different ionization techniques funnel into a shared structural core.

MS_Fragmentation M_EI M+• (EI-MS) m/z 278.9 (35Cl) m/z 280.9 (37Cl) Frag_I [M - I]+ / [M+H - HI]+ m/z 152.0 (35Cl) m/z 154.0 (37Cl) M_EI->Frag_I - I• (126.9 Da) Hard Ionization M_ESI [M+H]+ (ESI-MS) m/z 279.9 (35Cl) m/z 281.9 (37Cl) M_ESI->Frag_I - HI (127.9 Da) CID Activation Frag_Cl [C6H3ClN]+ m/z 124.0 (35Cl) m/z 126.0 (37Cl) Frag_I->Frag_Cl - CO (28.0 Da) Furan Cleavage Frag_End Pyridine Core m/z 88.0 Frag_Cl->Frag_End - HCl (36.0 Da)

Convergent mass spectrometry fragmentation pathways of 5-Chloro-3-iodofuro[3,2-b]pyridine.

Self-Validating Experimental Protocols

To ensure absolute trustworthiness, the following protocols are designed as self-validating systems. Every step includes internal checks to prevent false positives and ensure the causality of the observed peaks.

Protocol A: GC-EI-MS Structural Confirmation

Rationale: To observe radical fragmentation pathways and validate the isotopic ratio of the intact molecular ion.

  • Sample Preparation: Dissolve 1.0 mg of 5-chloro-3-iodofuro[3,2-b]pyridine in 1.0 mL of MS-grade ethyl acetate. Self-Validation Step: Spike the solution with 10 µg/mL of 1,4-dichlorobenzene-d₄ (Internal Standard). The IS ensures that any absence of signal is due to the analyte, not a failure of the injection port or ion source.

  • Chromatographic Separation: Inject 1 µL in split mode (1:10) onto a 5% phenyl-methylpolysiloxane capillary column (30 m × 0.25 mm × 0.25 µm). Use helium carrier gas at a constant flow of 1.0 mL/min. Program the oven: 100°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min).

  • Ionization & Acquisition: Set the electron energy to exactly 70 eV. Maintain the ion source at 230°C to prevent cold-spot condensation of the heavy iodinated compound. Scan from m/z 50 to 350.

  • Data Validation: Extract the ion chromatograms for m/z 278.9 and 280.9. The peaks must co-elute perfectly, and their integrated area ratio must be 3.1:1 (±10%). If the ratio deviates, suspect co-eluting interference.

Protocol B: LC-ESI-MS/MS Targeted Analysis

Rationale: To perform high-sensitivity, soft-ionization analysis utilizing CID to confirm the furan-pyridine core.

  • Sample Preparation: Dilute the analyte to 1 µg/mL in a diluent of 50:50 Acetonitrile:Water containing 0.1% Formic Acid. Self-Validation Step: The formic acid is not optional; it acts as the proton donor. Run a blank injection of the diluent immediately prior to the sample to establish baseline chemical noise and rule out carryover.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (50 × 2.1 mm, 1.7 µm) maintained at 40°C. Elute using a linear gradient from 5% to 95% Mobile Phase B (Acetonitrile + 0.1% FA) over 5 minutes at 0.4 mL/min.

  • Ionization & CID: Operate the ESI source in positive ion mode. Set the capillary voltage to 3.0 kV and desolvation temperature to 350°C. Isolate the [M+H]⁺ precursor (m/z 279.9) in Q1.

  • Fragmentation Ramping: Apply a Normalized Collision Energy (NCE) ramp from 15 eV to 35 eV using Argon as the collision gas in Q2.

  • Data Validation: Monitor the transition m/z 279.9 → 152.0. To confirm the fragment retains the chlorine atom, simultaneously monitor the ³⁷Cl isotopologue transition (m/z 281.9 → 154.0). Both transitions must peak at the exact same retention time.

References

  • Source: nih.
  • Source: benchchem.
  • Source: chemscene.

Sources

A Comparative Guide to the Reactivity of 5-Chloro-3-iodofuro[3,2-b]pyridine and its 5-Bromo Analog in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, furo[3,2-b]pyridines stand out as a privileged heterocyclic scaffold, forming the core of numerous biologically active molecules.[1] Their rigid, planar structure and unique electronic properties make them ideal for developing selective kinase inhibitors and modulators of crucial signaling pathways.[2] The strategic functionalization of this core, particularly through palladium-catalyzed cross-coupling reactions, is a cornerstone of medicinal chemistry programs. This guide provides an in-depth technical comparison of the reactivity of two key intermediates: 5-Chloro-3-iodofuro[3,2-b]pyridine and its 5-bromo analog, supported by established chemical principles and illustrative experimental protocols.

The Decisive Role of the Carbon-Halogen Bond in Reactivity

The choice of halogen at the 5-position of the 3-iodofuro[3,2-b]pyridine scaffold significantly influences the molecule's reactivity in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations. The established order of reactivity for aryl halides in these transformations is a direct consequence of the carbon-halogen (C-X) bond dissociation energy:

C-I > C-Br > C-Cl

The weaker carbon-iodine bond is more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[3][4] This inherent difference in reactivity allows for highly regioselective functionalization. In both 5-chloro-3-iodofuro[3,2-b]pyridine and its 5-bromo counterpart, the C-I bond at the 3-position is the primary site of reaction under carefully controlled conditions.[5][6]

The key comparison, therefore, lies in the subsequent reactivity of the remaining C-Cl or C-Br bond at the 5-position, or in cases where forcing conditions might lead to double coupling. The C-Br bond is significantly more reactive than the C-Cl bond, meaning that the 5-bromo analog will undergo subsequent cross-coupling reactions under milder conditions than the 5-chloro analog.[3] This has important implications for the design of synthetic routes, particularly in the context of complex, multi-step syntheses where mild reaction conditions are paramount to preserve sensitive functional groups.

Comparative Performance in Key Cross-Coupling Reactions

While direct side-by-side experimental data for 5-chloro-3-iodofuro[3,2-b]pyridine and its 5-bromo analog is not extensively available in the public literature, we can extrapolate their expected performance based on well-established principles and data from analogous polyhalogenated heterocyclic systems.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a versatile method for forming C-C bonds. For both target molecules, the initial coupling will selectively occur at the C-3 position.

Feature5-Chloro-3-iodofuro[3,2-b]pyridine5-Bromo-3-iodofuro[3,2-b]pyridine
Primary Reaction Site C-3 (Iodo)C-3 (Iodo)
Conditions for C-3 Coupling Mild to moderateMild to moderate
Secondary Reaction Site C-5 (Chloro)C-5 (Bromo)
Conditions for C-5 Coupling Forcing (higher temp., more active catalyst)Moderate
Overall Reactivity LowerHigher
Selectivity for Mono-Coupling High under standard conditionsHigh under carefully controlled, milder conditions

Table 1: Expected Comparative Performance in Suzuki-Miyaura Coupling

Sonogashira Coupling

The Sonogashira coupling is the premier method for introducing alkyne moieties. High regioselectivity for the C-I bond is expected for both substrates.

Feature5-Chloro-3-iodofuro[3,2-b]pyridine5-Bromo-3-iodofuro[3,2-b]pyridine
Primary Reaction Site C-3 (Iodo)C-3 (Iodo)
Conditions for C-3 Coupling Mild, often room temperatureMild, often room temperature
Secondary Reaction Site C-5 (Chloro)C-5 (Bromo)
Potential for Di-Coupling Low under standard conditionsHigher than chloro analog under forcing conditions
Selectivity for Mono-Coupling ExcellentVery good, requires careful temperature control

Table 2: Expected Comparative Performance in Sonogashira Coupling

Buchwald-Hartwig Amination

For C-N bond formation, the Buchwald-Hartwig amination is the reaction of choice. The reactivity trend of the halogens (I > Br > Cl) is also pronounced in this reaction.[6]

Feature5-Chloro-3-iodofuro[3,2-b]pyridine5-Bromo-3-iodofuro[3,2-b]pyridine
Primary Reaction Site C-3 (Iodo)C-3 (Iodo)
Conditions for C-3 Coupling Mild to moderateMild to moderate
Secondary Reaction Site C-5 (Chloro)C-5 (Bromo)
Utility in Sequential Amination Excellent, due to large reactivity differenceVery good, requires precise control of conditions
Ligand Choice Bulky, electron-rich phosphines are effectiveA wider range of ligands can be effective

Table 3: Expected Comparative Performance in Buchwald-Hartwig Amination

Experimental Protocols

The following protocols are representative procedures for achieving regioselective cross-coupling at the C-3 position of a 3-iodo-5-halofuro[3,2-b]pyridine. These are based on established methods for similar polyhalogenated heterocycles and should serve as a robust starting point for optimization.[7][8]

Protocol 1: Regioselective Suzuki-Miyaura Coupling at C-3

This protocol details a representative procedure for the selective arylation of a 3-iodo-5-halofuro[3,2-b]pyridine at the iodine position.

Materials:

  • 5-Chloro-3-iodofuro[3,2-b]pyridine or 5-Bromo-3-iodofuro[3,2-b]pyridine

  • Arylboronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))

  • Base (e.g., K₂CO₃ or Cs₂CO₃)

  • Solvent (e.g., 1,4-Dioxane/Water or Toluene/Ethanol/Water mixture)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Ethyl acetate

  • Brine solution

  • Deionized water

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the 3-iodo-5-halofuro[3,2-b]pyridine (1.0 mmol), arylboronic acid (1.2 mmol), and base (2.0 mmol).

  • Add the palladium catalyst (0.03 mmol, 3 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent mixture (e.g., 10 mL of 4:1 Dioxane/Water) via syringe.

  • Heat the reaction mixture to 80-90 °C with vigorous stirring for 4-12 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

  • Wash the organic layer with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-aryl-5-halofuro[3,2-b]pyridine.

Caption: General workflow for regioselective Suzuki-Miyaura coupling.

Protocol 2: Regioselective Sonogashira Coupling at C-3

This protocol provides a general method for the selective alkynylation at the C-3 position.

Materials:

  • 5-Chloro-3-iodofuro[3,2-b]pyridine or 5-Bromo-3-iodofuro[3,2-b]pyridine

  • Terminal alkyne

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂)

  • Copper(I) iodide (CuI)

  • Base (e.g., Triethylamine or Diisopropylethylamine)

  • Solvent (e.g., THF or DMF)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add the 3-iodo-5-halofuro[3,2-b]pyridine (1.0 mmol), palladium catalyst (0.02 mmol, 2 mol%), and CuI (0.04 mmol, 4 mol%).

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the anhydrous, degassed solvent (10 mL) and the base (3.0 mmol).

  • Add the terminal alkyne (1.2 mmol) dropwise to the stirring mixture.

  • Stir the reaction at room temperature to 40 °C for 2-8 hours, monitoring by TLC or LC-MS.

  • Upon completion, filter the reaction mixture through a pad of Celite, washing with the reaction solvent.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 3-alkynyl-5-halofuro[3,2-b]pyridine.

Sonogashira_Mechanism cluster_pd_cycle Palladium Cycle cluster_cu_cycle Copper Cycle Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-I(L₂) Pd0->PdII_Aryl Oxidative Addition (Ar-I) PdII_Alkynyl Ar-Pd(II)-C≡CR(L₂) PdII_Aryl->PdII_Alkynyl Transmetalation PdII_Alkynyl->Pd0 Reductive Elimination Product Ar-C≡CR PdII_Alkynyl->Product CuI_acetylide Cu-C≡CR CuI_acetylide->PdII_Aryl Alkyne H-C≡CR Alkyne->CuI_acetylide Deprotonation Base Base

Caption: Catalytic cycles of the Sonogashira coupling reaction.

Conclusion

The choice between 5-chloro-3-iodofuro[3,2-b]pyridine and its 5-bromo analog is a strategic decision in synthetic planning. The fundamental principles of C-X bond reactivity dictate that the C-I bond at the 3-position will be the primary site of reaction in palladium-catalyzed cross-couplings for both substrates.

  • For regioselective mono-functionalization at the C-3 position , both substrates are excellent choices, with the reaction proceeding under mild conditions.

  • For sequential di-functionalization , the 5-bromo analog offers the advantage of higher reactivity at the C-5 position, allowing for subsequent coupling under milder conditions compared to the more robust C-Cl bond of the 5-chloro analog. This can be critical for the synthesis of complex molecules with sensitive functional groups.

  • From a cost perspective , chloro-aromatics are often less expensive than their bromo counterparts, which may be a consideration in large-scale synthesis. However, the potentially more forcing conditions required to activate the C-Cl bond could offset this initial cost advantage.[3]

Ultimately, the selection of the optimal starting material will depend on the specific synthetic goals, the complexity of the target molecule, and economic considerations. This guide provides the foundational knowledge and practical starting points for researchers to make informed decisions in their pursuit of novel furo[3,2-b]pyridine-based compounds.

References

  • ResearchGate. (n.d.). Furo[3,2- b ]pyridine: A Privileged Scaffold for Highly Selective Kinase Inhibitors and Effective Modulators of the Hedgehog Pathway | Request PDF. [Link]

  • Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92–102. [Link]

  • ResearchGate. (n.d.). Regioselective Triple Suzuki Couplings of Trihalopyridines | Request PDF. [Link]

  • Khan, M. A., et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Molecules, 22(1), 190. [Link]

  • PubChem. (n.d.). Furo(3,2-b)pyridine. National Center for Biotechnology Information. [Link]

  • Al-Zoubi, M. S., et al. (2020). Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions. Organic & Biomolecular Chemistry, 18(16), 3073-3083. [Link]

  • Google Patents. (n.d.). CN107628990B - Synthesis method of 5-bromopyridine-3-formaldehyde.
  • Al-Zoubi, R. M., et al. (2021). Palladium-Catalyzed Highly Regioselective Buchwald-Hartwig Amination of 5-Substituted-1,2,3-triiodobenzene: Facile Synthesis of 2,3-Diiodinated N-Arylanilines as Potential Anti-Inflammatory Candidates. Journal of Organometallic Chemistry, 949, 121786. [Link]

  • Google Patents. (n.d.). CN101830845A - Synthesis method of 5-chloro-2,3-dihydroxyl pyridine.
  • Doebelin, C., et al. (2013). Trisubstitution of pyridine through sequential and regioselective palladium cross-coupling reactions affording analogs of known GPR54 antagonists. RSC Advances, 3(27), 10296-10300. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (2015). Regioselective Suzuki Couplings of Non-Symmetric Dibromobenzenes: Alkenes as Regiochemical Control Elements. [Link]

  • ResearchGate. (n.d.). 5-Bromo-2-chloropyrimidine undergoes SMC at C5 (75 → 76).100g. [Link]

  • National Institutes of Health. (2024). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. [Link]

  • National Institutes of Health. (2017). Asymmetric Suzuki-Miyaura coupling of heterocycles via Rhodium-catalysed allylic arylation of racemates. [Link]

  • PubChemLite. (n.d.). Furo[3,2-b]pyridine (C7H5NO). [Link]

  • PubMed. (2022). Cross-Coupling Reactions of 5-Bromo-1,2,3-triazine. [Link]

  • National Institutes of Health. (2011). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • University of Southampton. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. [Link]

  • Google Patents. (n.d.).
  • Royal Society of Chemistry. (n.d.). Diversity-oriented synthesis of benzofuro[3,2-b]pyridine derivatives from aurone-derived α,β-unsaturated imines and activated terminal alkynes. [Link]

  • Royal Society of Chemistry. (2015). Palladium salen Complex: An efficient Catalyst for Sonogashira reaction at room temperature. [Link]

  • European Patent Office. (n.d.). Process for the preparation of fluorinated pyridines - EP 0192287 A2. [Link]

  • SciELO. (2015). Recent Progress in the Use of Pd-Catalyzed C-C Cross-Coupling Reactions in the Synthesis of Pharmaceutical Compounds. [Link]

  • ResearchGate. (2018). (PDF) Synthesis of benzofuro[3,2-b]furo[2,3-d]pyridin-4(5H)-ones, derivatives of a novel heterocyclic system. [Link]

Sources

Structural Characterization of 5-Chloro-3-iodofuro[3,2-b]pyridine: A Comparative Guide to X-Ray Crystallography vs. Alternative Modalities

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Analytical Challenge of Halogenated Heterocycles

5-Chloro-3-iodofuro[3,2-b]pyridine (CAS: 2275607-45-7) is a highly specialized, rigid heterocyclic scaffold that serves as a foundational building block in modern medicinal chemistry [1]. It is the critical intermediate used to synthesize state-of-the-art chemical biology probes and highly selective inhibitors targeting Cdc2-like kinases (CLKs) and Homeodomain-Interacting Protein Kinases (HIPKs), such as the anti-cancer agents MU1210 and MU135 [2].

The downstream synthesis of these kinase inhibitors relies entirely on chemoselective cross-coupling (e.g., Sonogashira or Suzuki reactions). Because iodine is significantly more reactive toward palladium-catalyzed oxidative addition than chlorine, chemists exploit this differential reactivity to sequentially functionalize the C3 and C5 positions. However, if the initial structural assignment of the halogens is incorrect, the entire multi-step library synthesis will yield the wrong regioisomers. Thus, unambiguous structural elucidation of 5-Chloro-3-iodofuro[3,2-b]pyridine is a non-negotiable quality control checkpoint [3].

This guide objectively compares the performance of X-ray crystallography against Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS) for this specific application, detailing why X-ray diffraction remains the gold standard.

Modality Comparison: Why X-Ray Crystallography Outperforms NMR and MS

While NMR and MS are ubiquitous in organic synthesis, they present critical limitations when characterizing highly substituted, di-halogenated fused ring systems like furo[3,2-b]pyridines.

  • Nuclear Magnetic Resonance (NMR): In 5-Chloro-3-iodofuro[3,2-b]pyridine, the C3 and C5 positions are quaternary carbons bonded to halogens. Because there are no adjacent protons, 2D NMR techniques (like NOESY or HMBC) often fail to provide the definitive through-space or through-bond correlations needed to confidently distinguish whether the iodine is at C3 and the chlorine is at C5, or vice versa.

  • High-Resolution Mass Spectrometry (HRMS): HRMS will perfectly confirm the exact mass and the distinct isotopic pattern of the molecule (confirming the presence of one Cl and one I atom). However, MS is a gas-phase fragmentation technique that provides zero spatial or regiochemical data .

  • Single-Crystal X-Ray Crystallography: X-ray diffraction directly maps the electron density of the molecule in 3D space. Iodine possesses 53 electrons, whereas chlorine possesses only 17. This massive discrepancy in electron density makes their differentiation in the crystal lattice absolute and mathematically unambiguous.

Quantitative Comparison Matrix
Analytical ModalityRegiochemical CertaintyHalogen DifferentiationSample RequirementThroughputPrimary Limitation
X-Ray Crystallography Absolute (3D Coordinates) Unambiguous (17e⁻ vs 53e⁻) ~0.1 mg (Single Crystal)Low (24-48 Hours)Requires highly ordered single crystals
NMR Spectroscopy (1H/13C/2D) InferentialPoor (Lacks adjacent protons)2-5 mg (Solution)High (Minutes)Ambiguity in quaternary carbon assignment
High-Resolution Mass Spec (HRMS) NoneConfirms presence, not position<1 µg (Solution)Very High (Minutes)Provides zero spatial/regiochemical data

Logical Workflow & Decision Matrix

The following diagram illustrates the analytical decision-making process for validating the structure of 5-Chloro-3-iodofuro[3,2-b]pyridine.

G A 5-Chloro-3-iodofuro[3,2-b]pyridine Synthesis & Purification B Structural Characterization Decision Matrix A->B C NMR Spectroscopy (1H, 13C, 2D) B->C D Mass Spectrometry (HRMS) B->D E X-Ray Crystallography (Direct Electron Mapping) B->E F Ambiguous Halogen Regiochemistry C->F Insufficient NOE D->F No Spatial Data G Unambiguous 3D Coordinates (I vs Cl Differentiation) E->G R1 < 0.05 F->E Requires Validation

Caption: Workflow comparing X-ray crystallography against NMR and MS for halogenated heterocycle validation.

Self-Validating Experimental Protocol: X-Ray Characterization

To ensure scientific integrity, every step of the crystallographic pipeline must be driven by chemical causality and incorporate internal validation checks.

Step 1: Single Crystal Growth via Vapor Diffusion
  • Procedure: Dissolve 2-3 mg of HPLC-purified (>98%) 5-Chloro-3-iodofuro[3,2-b]pyridine in 0.5 mL of Dichloromethane (DCM) in a small inner vial. Place this uncapped vial inside a larger outer vial containing 3 mL of Hexane (antisolvent). Seal the outer vial tightly and leave undisturbed at 4°C for 48-72 hours.

  • The Causality: DCM is an excellent solvent for rigid, planar heterocycles, while hexane is a poor solvent. Vapor diffusion allows the hexane to slowly permeate the DCM solution, gradually reducing solubility. This slow kinetic process promotes highly ordered nucleation rather than rapid, amorphous precipitation, minimizing

    
     stacking defects common in furopyridines [4].
    
Step 2: Data Collection Parameters
  • Procedure: Mount a suitable single crystal on a diffractometer equipped with a Molybdenum (Mo K

    
    )  X-ray source (
    
    
    
    = 0.71073 Å) rather than a Copper (Cu K
    
    
    ) source. Collect data at cryogenic temperatures (100 K) using a nitrogen stream.
  • The Causality: Iodine is a heavy atom that highly absorbs X-rays. Using a shorter-wavelength Mo K

    
     source minimizes X-ray absorption effects that would otherwise skew the electron density map and reduce data quality if a Cu K
    
    
    
    source were used. Cryogenic cooling minimizes atomic thermal vibrations, yielding sharper diffraction spots and higher resolution.
Step 3: Phase Problem Solution & Internal Validation (The Self-Validating Check)
  • Procedure: Solve the structure using direct methods (e.g., SHELXT) and refine using full-matrix least-squares on

    
     (e.g., SHELXL).
    
  • The Causality & Validation: The crystallographic refinement process acts as a self-validating system. If a chemist accidentally assigns the C3 position as Chlorine and C5 as Iodine in the software model, the refinement will immediately flag the error. The software will generate an abnormally large Thermal Ellipsoid (Atomic Displacement Parameter) for the C3 atom (attempting to mathematically "expand" a 17-electron chlorine to account for the 53 electrons of actual iodine density) and a tiny ellipsoid for C5. This physical impossibility ensures 100% accuracy in halogen assignment. A final R-factor (

    
    ) of < 0.05 validates that the model perfectly matches the experimental electron density.
    

Downstream Application: Kinase Inhibitor Development

Once the regiochemistry of 5-Chloro-3-iodofuro[3,2-b]pyridine is definitively confirmed via X-ray crystallography, the compound is utilized in sequential cross-coupling reactions to generate potent kinase inhibitors. These derivatives modulate critical cellular pathways, making them highly valuable in oncology research.

Pathway A Furo[3,2-b]pyridine Inhibitor (e.g., MU135 / MU1210) B HIPK / CLK Kinase Hinge Region Binding A->B High Affinity Binding C Inhibition of SR Protein Phosphorylation B->C Kinase Inhibition D Spliceosome Assembly Modulation C->D E Correction of Aberrant Transcript Splicing D->E F Apoptosis in Cancer Cells / Disease Modification E->F

Caption: Downstream application of furo[3,2-b]pyridines in modulating CLK/HIPK kinase signaling pathways.

References

  • Němec, V., et al. (2021). Highly selective inhibitors of protein kinases CLK and HIPK with the furo[3,2-b]pyridine core. European Journal of Medicinal Chemistry, 215, 113299. Retrieved March 8, 2026, from[Link]

  • National Center for Biotechnology Information (NIH). (n.d.). PubChem Compound Summary for CID 12210217, Furo(3,2-b)pyridine. Retrieved March 8, 2026, from[Link]

Spectroscopic Comparison of Halogenated Furopyridine Derivatives: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: March 2026

Rationale and Chemical Context

Furopyridines are a privileged class of fused heterocyclic scaffolds that are increasingly utilized in drug discovery. They serve as core pharmacophores in kinase inhibitors, melatonin analogues, and antiprotozoal agents [1]. Within structure-activity relationship (SAR) campaigns, the halogenation (fluorination, chlorination, bromination) of the furopyridine core is a highly effective strategy to modulate lipophilicity, metabolic stability, and target binding affinity.

However, the synthesis of these derivatives—often achieved via palladium-catalyzed cross-coupling followed by cyclization—requires rigorous analytical validation. Determining the exact regiochemistry and understanding the electronic perturbations caused by the halogen substituent is critical. This guide provides an objective, data-driven comparison of the spectroscopic signatures (NMR, IR, UV-Vis) of halogenated furo[3,2-c]pyridines against their unsubstituted counterparts.

Workflow for Synthesis and Validation

To ensure scientific integrity, the characterization of furopyridines must follow a self-validating analytical workflow. The sequence below illustrates the progression from catalytic synthesis to multi-nuclear spectroscopic elucidation.

G cluster_0 Multi-Nuclear Analysis A Precursor Synthesis (Sonogashira Coupling) B 5-endo-dig Cyclization (Furopyridine Core) A->B Pd/Cu Catalyst C Chromatographic Purification B->C Crude Mixture D Spectroscopic Validation C->D Pure Isolate E 1H/13C/19F NMR (Regiochemistry) D->E F FT-IR (Functional Groups) D->F G UV-Vis (Photophysics) D->G

Workflow for the synthesis and spectroscopic validation of halogenated furopyridines.

Spectroscopic Comparison: The Core Data

The introduction of a halogen atom at the C-2 position of the furo[3,2-c]pyridine system dramatically alters its electronic environment. As an application scientist, you must look beyond the raw data and understand the causality of these shifts.

Multi-Nuclear NMR Spectroscopy (¹H, ¹³C, ¹⁹F)
  • Fluorinated Derivatives (C-2 Substitution): Fluorine exerts a massive inductive (-I) electron-withdrawing effect but also a strong resonance (+M) electron-donating effect. In ¹H NMR, the adjacent C-3 proton is slightly shielded but exhibits a distinct scalar coupling to fluorine (

    
     Hz). In ¹³C NMR, the C-2 carbon is highly deshielded (~158 ppm) and splits into a massive doublet (
    
    
    
    Hz).
  • Chlorinated and Brominated Derivatives: Chlorine and bromine are less electronegative than fluorine. While chlorine deshields the C-2 carbon (~138 ppm), bromine introduces the Heavy Atom Effect . The large electron cloud of bromine causes spin-orbit coupling, which induces a diamagnetic shielding effect. Consequently, the ¹³C signal for a brominated C-2 carbon shifts upfield (~128 ppm) compared to the chlorinated analog.

Infrared (FT-IR) Spectroscopy

IR spectroscopy provides rapid confirmation of the carbon-halogen bond. The extreme difference in reduced mass between the halogens dictates the stretching frequencies (Hooke's Law):

  • C-F Stretch: Appears as a very strong, broad band between 1120–1250 cm⁻¹.

  • C-Cl Stretch: Appears in the fingerprint region between 740–780 cm⁻¹.

  • C-Br Stretch: Appears even lower, typically between 580–650 cm⁻¹.

UV-Vis & Photophysical Properties

Halogens act as auxochromes. Their lone pairs participate in


 and 

transitions, lowering the HOMO-LUMO gap of the conjugated furopyridine system. This results in a bathochromic (red) shift. As demonstrated by Taszarek and Reissig in their work on multivalent furo[3,2-c]pyridines, extending the conjugation or altering the electronic push-pull dynamics directly impacts the absorption wavelength and Stokes shift [2].

Quantitative Data Summary

The following table summarizes the benchmark spectroscopic parameters for C-2 substituted furo[3,2-c]pyridine derivatives, providing a reliable reference for structural elucidation.

Derivative¹H NMR (C3-H)

(ppm)
¹³C NMR (C2)

(ppm)
¹⁹F NMR

(ppm)
FT-IR (C-X)

(cm⁻¹)
UV-Vis

(nm)
Furo[3,2-c]pyridine (Unsubstituted)6.85 (d,

Hz)
145.2N/AN/A250
2-Fluoro-furo[3,2-c]pyridine 6.20 (d,

Hz)
158.4 (d,

Hz)
-115.31120 - 1250254
2-Chloro-furo[3,2-c]pyridine 6.65 (s)138.6N/A740 - 780258
2-Bromo-furo[3,2-c]pyridine 6.72 (s)128.5N/A580 - 650262

Mechanistic Causality of Spectroscopic Shifts

To fully trust the analytical data, one must map the observed spectroscopic phenomena to their fundamental quantum mechanical and electronic causes.

G2 H Halogen Substitution (F, Cl, Br) I Electronegativity (-I Effect) H->I J Heavy Atom Effect (Spin-Orbit Coupling) H->J K Auxochromic Effect (n -> π* transitions) H->K L 1H NMR Deshielding (C3-H Shift) I->L Decreased e- density M 13C NMR Upfield Shift (C2-Br vs C2-F) J->M Diamagnetic shielding N UV-Vis Bathochromic Shift (λmax Increase) K->N Lowered HOMO-LUMO gap

Logical relationship between halogen substitution effects and observed spectroscopic phenomena.

Experimental Protocol: Synthesis & Self-Validating Characterization

The following protocol adapts the robust palladium-copper catalyst system utilized in the synthesis of furopyridine-based melatonin analogues [3]. It is designed as a self-validating system—meaning each step contains an internal check to prevent the propagation of errors.

Step 1: Palladium-Catalyzed Cross-Coupling
  • Setup: In an oven-dried Schlenk flask under an argon atmosphere, add 4-hydroxy-3-iodopyridine (1.0 equiv) and the desired halogenated terminal alkyne (1.2 equiv).

  • Catalysis: Add

    
     (5 mol%) and 
    
    
    
    (10 mol%). Causality Note: The palladium activates the carbon-iodine bond via oxidative addition, while the copper co-catalyst forms a nucleophilic copper acetylide, facilitating the transmetalation step.
  • Solvent/Base: Inject anhydrous DMF and diisopropylamine (2.0 equiv). Stir at 70 °C for 4 hours.

Step 2: 5-endo-dig Cyclization
  • In Situ Ring Closure: The basic conditions and elevated temperature naturally drive the 5-endo-dig cyclization of the pyridine oxygen onto the activated alkyne, forming the furan ring.

  • Self-Validation (TLC): Before workup, pull a 10

    
    L aliquot. Run a TLC (Hexanes:EtOAc 3:1) against the starting material. The disappearance of the 4-hydroxy-3-iodopyridine spot and the appearance of a highly UV-active (254 nm) product spot confirms the cyclization.
    
Step 3: Chromatographic Purification
  • Workup: Quench with saturated aqueous

    
    , extract with EtOAc, dry over 
    
    
    
    , and concentrate in vacuo.
  • Purification: Purify the crude residue via flash column chromatography (silica gel). Self-Validation: Obtain a crude ¹H NMR prior to column loading. If the product degrades on the column (a known issue with some electron-deficient heterocycles), the crude NMR serves as proof of successful synthesis.

Step 4: Multi-Dimensional Spectroscopic Elucidation
  • 1D NMR: Dissolve 15 mg of the purified compound in

    
    . Acquire ¹H, ¹³C, and (if applicable) ¹⁹F NMR spectra.
    
  • 2D NMR (Critical Step): 1D NMR alone cannot definitively prove the regiochemistry of the furan ring closure. Acquire an HMBC (Heteronuclear Multiple Bond Correlation) spectrum. Causality Note: You must observe a 3-bond coupling (

    
    ) between the furan C-3 proton and the bridgehead carbons of the pyridine ring. This definitively proves the fused bicyclic structure.
    
  • Optical Spectroscopy: Record the FT-IR spectrum (neat, ATR) to confirm the C-X stretch, and the UV-Vis spectrum (in spectroscopic grade MeCN) to document the bathochromic shift.

References

  • Istanbullu, H., Bayraktar, G., & Saylam, M. (2022). Fused Pyridine Derivatives: Synthesis and Biological Activities. IntechOpen.[Link]

  • Taszarek, M., & Reissig, H.-U. (2022). Synthesis of New Multivalent Furo[3,2-c]pyridine and Bifuro[3,2-c]pyridine Derivatives. Heterocycles, 104(11), 2053.[Link]

  • Viaud-Massuard, M.-C., et al. (2002). Synthesis of Melatonin Analogues Derived from Furo[2,3-b]- and[2,3-c]pyridines by Use of a Palladium-Copper Catalyst System. Heterocycles, 57(1), 55.[Link]

Comparative Analysis: HRMS vs. Standard LC-MS for Impurity Profiling in 5-Chloro-3-iodofuro[3,2-b]pyridine Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Audience: Process Chemists and Analytical Scientists. Objective: To contrast the utility of Single Quadrupole (SQ) MS against Quadrupole Time-of-Flight (Q-TOF) MS for identifying process-related impurities in the synthesis of 5-Chloro-3-iodofuro[3,2-b]pyridine .

While standard HPLC-UV-SQ is sufficient for routine release testing (QC), this guide argues that High-Resolution Mass Spectrometry (HRMS) is the requisite tool for process development. The specific halogenation patterns (Chlorine + Iodine) in this scaffold create unique isotopic envelopes that are definitive in HRMS but ambiguous in low-resolution techniques.

Synthetic Context & Impurity Prediction

To accurately identify impurities, one must first understand their origin.[1] The synthesis of 5-Chloro-3-iodofuro[3,2-b]pyridine typically involves the electrophilic iodination of the parent heterocycle, 5-chlorofuro[3,2-b]pyridine.

Predicted Impurity Profile

Based on the mechanism (Electrophilic Aromatic Substitution), the following impurities are statistically probable:

Impurity IDStructure NameOriginMolecular FormulaMonoisotopic Mass (Da)
IMP-A 5-chlorofuro[3,2-b]pyridineUnreacted Starting Material

152.998
IMP-B 5-chloro-2,3-diiodofuro[3,2-b]pyridineOver-iodination

404.791
IMP-C 5-chloro-2-iodofuro[3,2-b]pyridineRegioisomer (C2 Iodination)

278.895
Target 5-Chloro-3-iodofuro[3,2-b]pyridine Product

278.895
Visualization: Impurity Genesis Pathway

The following diagram illustrates where these impurities diverge from the main reaction vector.

ImpurityPathway SM Starting Material (5-Cl-furo[3,2-b]pyridine) Target TARGET PRODUCT (3-Iodo) SM->Target Electrophilic Sub (C3) Imp_A IMP-A (Residual SM) SM->Imp_A Incomplete Rxn Imp_C IMP-C (2-Iodo Isomer) SM->Imp_C Regio-error (C2) Reagent Iodinating Agent (NIS or I2) Reagent->Target Imp_B IMP-B (2,3-Diiodo) Target->Imp_B Over-iodination

Caption: Reaction scheme showing the genesis of critical impurities IMP-A (unreacted), IMP-B (over-reacted), and IMP-C (regio-error).

Comparative Methodology

This section details the experimental setup for both the "Standard" (Routine) and "Advanced" (Recommended) workflows.

Method A: Standard HPLC-UV-MS (Single Quad)

Best for: Routine Quality Control (QC), Quantitation.

  • Column: C18 (e.g., Agilent Zorbax Eclipse Plus),

    
    , 
    
    
    
    .
  • Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

  • Detection: UV at 254 nm; MS (ESI+) Scan range 100-600 Da.

  • Limitation: It cannot distinguish the Target from IMP-C (Isobaric). It provides nominal mass only (e.g., m/z 279), which can be confused with background noise or other adducts.

Method B: UPLC-Q-TOF-MS (High Resolution)

Best for: Impurity Structural Elucidation, Process Development.

  • Column: Phenyl-Hexyl (e.g., Waters BEH Phenyl),

    
    , 
    
    
    
    .
    • Why? The Phenyl-Hexyl stationary phase provides superior selectivity for halogenated aromatic isomers (Target vs. IMP-C) via

      
       interactions, which C18 often fails to resolve.
      
  • MS Parameters:

    • Source: ESI Positive Mode.

    • Mass Range: 50–1000 m/z.

    • Acquisition: Data Independent Acquisition (DIA) or

      
       to get precursor and fragment data simultaneously.
      
    • Mass Accuracy: < 5 ppm.

Comparison of Data Output
FeatureMethod A (Single Quad)Method B (Q-TOF HRMS)
Mass Accuracy

Da (Nominal)

Da (Exact)
Isotope Fidelity Low (distorted by resolution)High (matches theoretical distribution)
Isomer Resolution Chromatographic onlyChromatographic + Ion Mobility (optional)
Fragmentation In-source only (uncontrolled)MS/MS (Collision Cell - Controlled)
Confidence Level PresumptiveDefinitive

Deep Characterization: The Science of Identification

The true power of Method B (HRMS) lies in resolving the specific "Halogen Signature" of the impurities.

Isotopic Pattern Analysis

5-Chloro-3-iodofuro[3,2-b]pyridine contains one Chlorine (


) and one Iodine (

, monoisotopic).
  • Target (

    
    ): 
    
    • m/z 278.895 (100%)

    • m/z 280.892 (32%) — Distinctive 3:1 pattern.

  • IMP-B (Di-iodo,

    
    ): 
    
    • The presence of two iodines does not change the M+2 ratio (since I is monoisotopic), but the mass defect of Iodine (mass 126.9044, slightly lower than integer) shifts the exact mass significantly from the nominal calculation, which Q-TOF detects and SQ misses.

Fragmentation Logic (MS/MS)

In the Q-TOF collision cell, we apply energy (e.g., 20-40 eV) to shatter the molecule. This confirms the structure.

  • Pathway 1: De-iodination (Radical Loss)

    • Precursor:

      
      
      
    • Fragment:

      
      
      
    • Insight: If you see a loss of 127 Da, the iodine is attached to the aromatic ring.

  • Pathway 2: CO Loss (Furan Ring)

    • Common in furo[3,2-b]pyridines.

    • Fragment: Loss of 28 Da (

      
      ).[2][3]
      
Visualization: Analytical Workflow

The following diagram outlines the decision tree for identifying an unknown peak at RRT 1.12.

Workflow Start Unknown Peak Detected (RRT 1.12) Step1 Check Exact Mass (HRMS) Start->Step1 Decision1 Mass = 404.79? Step1->Decision1 Result_Di ID: Di-iodo Impurity (Over-reaction) Decision1->Result_Di Yes Step2 Check Isotope Pattern (Cl Signature) Decision1->Step2 No (Mass ~279) Decision2 Matches 1-Cl 1-I? Step2->Decision2 Step3 MS/MS Fragmentation Decision2->Step3 Yes Result_Iso ID: Regioisomer (Requires NMR to confirm position) Step3->Result_Iso Identical Mass/Isotope to Target

Caption: Analytical decision matrix for classifying unknown peaks in the crude reaction mixture.

Experimental Protocol (Self-Validating)

To ensure trustworthiness, this protocol includes a "System Suitability" step.

Step 1: System Suitability

  • Inject a standard of the Starting Material (5-Cl-furo[3,2-b]pyridine).

  • Verify Signal-to-Noise (S/N) > 10 for the [M+H]+ peak at 153.99.

  • Validation Check: Ensure the

    
     isotope peak is visible at ~33% intensity of the base peak. If not, the detector is saturated or sensitivity is too low.
    

Step 2: Sample Preparation

  • Dissolve 5 mg of crude reaction solid in 10 mL acetonitrile (HPLC grade).

  • Sonicate for 10 mins.

  • Filter through 0.2

    
     PTFE filter (prevents particulate clogging).
    
  • Dilute 1:10 with water/acetonitrile (50:50) to avoid column overload.

Step 3: Data Analysis

  • Extract Ion Chromatograms (EIC) for:

    • m/z 153.99 (SM)

    • m/z 279.89 (Target/Isomer)

    • m/z 405.79 (Di-iodo)

  • Compare retention times. If the "Target" EIC shows a "shoulder" or split peak on the Phenyl-Hexyl column, the Regioisomer (IMP-C) is present.

References

  • International Council for Harmonisation (ICH). ICH Q3A(R2): Impurities in New Drug Substances. (2006). Defines reporting thresholds for impurities (0.05% to 0.15%). [Link]

  • Stavber, S., et al. "Electrophilic Iodination of Organic Compounds Using Elemental Iodine or Iodides."[4] Synthesis, 2008(10), 1487-1513.[4] (Provides mechanistic grounding for the formation of di-iodo vs mono-iodo species). [Link]

  • Holčapek, M., et al. "Recent advances in the analysis of impurities in pharmaceuticals." Trends in Analytical Chemistry, 2012. (Validates the use of HRMS/Q-TOF for structural elucidation over single quad). [Link]

  • Agilent Technologies. "Impurity Identification and Profiling Using Agilent Q-TOF LC/MS." Application Note 5991-2459EN. (Technical reference for the workflow described in Section 3). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-Chloro-3-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

This document provides essential procedural guidance for the safe and compliant disposal of 5-Chloro-3-iodofuro[3,2-b]pyridine. As a halogenated heterocyclic compound, this chemical requires specialized handling to mitigate risks to personnel, research integrity, and the environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, designed for direct application by researchers, scientists, and drug development professionals.

Hazard Assessment and Core Principles

The foundational principle for its disposal is waste segregation . Halogenated organic compounds must not be mixed with non-halogenated solvent waste.[3][4] The high-temperature incineration required for the safe destruction of halogenated waste is a specialized process designed to prevent the formation of highly toxic byproducts such as dioxins and furans.[5] Mixing waste streams complicates and increases the cost of disposal and can lead to incompatible chemical reactions.[3][6]

Key Disposal Principles:

  • NEVER dispose of 5-Chloro-3-iodofuro[3,2-b]pyridine or its contaminated materials via standard trash or sink drains.[6]

  • ALWAYS consult your institution's Environmental Health and Safety (EHS) department for specific local guidelines, as they have the final authority on waste management.[7][8]

  • MINIMIZE WASTE through careful planning of experiments and by using microanalysis techniques where possible.[3][8]

  • LABEL ACCURATELY all waste containers with the full chemical name and hazard information as soon as waste is first added.[6][9]

Personal Protective Equipment (PPE) and Safety Measures

Before handling the neat compound or its waste, ensure appropriate personal protective equipment is worn.

PPE CategorySpecificationRationale
Eye/Face Protection Wear tightly fitting safety goggles or a face shield conforming to EN 166 (EU) or NIOSH (US) standards.[10]Protects against splashes of solutions or accidental aerosolization of solid powder, preventing serious eye damage.
Skin Protection Use chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat. Ensure gloves are inspected before use.[10]Prevents skin contact, which can cause irritation.
Respiratory Protection Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[10]Minimizes the risk of inhaling the compound, which may cause respiratory irritation.
Step-by-Step Disposal Protocol

The proper disposal route for 5-Chloro-3-iodofuro[3,2-b]pyridine depends on its form. The following decision workflow provides a logical path for waste management.

G start Waste Generation (Contains 5-Chloro-3-iodofuro[3,2-b]pyridine) solid_neat Unused or Expired Neat Compound start->solid_neat solid_cont Contaminated Labware (Gloves, Weigh Boats, Wipes) start->solid_cont liquid_sol Solutions in Organic Solvent start->liquid_sol empty_cont Empty Original Container start->empty_cont waste_container Designated 'Halogenated Organic Solid Waste' Container solid_neat->waste_container Keep in original, labeled container or transfer to waste container. solid_cont->waste_container Double-bag and place in waste container. liquid_container Designated 'Halogenated Organic Liquid Waste' Container liquid_sol->liquid_container Segregate from non-halogenated waste. Do not overfill. rinse_collect Collect First Rinseate empty_cont->rinse_collect Triple-rinse with a suitable solvent (e.g., acetone). rinse_collect->liquid_container trash Deface Label & Dispose in Dry Glass Waste rinse_collect->trash After rinsing and air-drying in a fume hood.

Caption: Disposal decision workflow for 5-Chloro-3-iodofuro[3,2-b]pyridine.

3.1. Unused or Expired Neat Compound

  • Do Not Attempt to Neutralize: This compound is stable and does not require deactivation.

  • Containerize: If in its original container, ensure the label is intact and the cap is sealed. If transferring, use a new, compatible container.

  • Label: Affix a hazardous waste label from your institution's EHS. Clearly write "Waste 5-Chloro-3-iodofuro[3,2-b]pyridine" and list any other components. Avoid abbreviations.[8]

  • Segregate and Store: Place the container in a designated satellite accumulation area for "Halogenated Organic Solid Waste." Ensure secondary containment is used.[6][9]

  • Request Pickup: Contact your EHS office for a hazardous waste pickup.[6]

3.2. Contaminated Solid Waste This category includes items like gloves, weighing paper, pipette tips, and absorbent materials from spill cleanup.

  • Collect: Place all contaminated solid materials into a designated, clearly labeled plastic bag or container.

  • Segregate: This waste must be placed into the "Halogenated Organic Solid Waste" stream. Do not mix it with regular trash, biohazardous waste, or non-halogenated chemical waste.

  • Store: Keep the waste container sealed except when adding waste.[6][9] Store in a designated satellite accumulation area.

3.3. Solutions and Liquid Waste

  • Collect: Use a dedicated, compatible waste container (e.g., a properly vented solvent can or a glass bottle if compatible) for all liquid waste containing this compound.

  • Label: Label the container "Halogenated Organic Liquid Waste" and list all constituents, including solvents and an estimated concentration of the title compound.[4]

  • Segregate: It is critical to keep this waste stream separate from non-halogenated liquids.[3][4]

  • Store: Keep the container tightly capped and within secondary containment to prevent spills.[6] Do not fill containers beyond 90% capacity to allow for vapor expansion.

3.4. Empty Original Containers An "empty" container must be managed properly to be disposed of as non-hazardous waste.

  • Triple Rinse: Rinse the container three times with a suitable solvent (e.g., acetone, ethanol) that can dissolve the compound.[7][8]

  • Collect Rinsate: The first rinsate, and preferably all three, must be collected and disposed of as "Halogenated Organic Liquid Waste."[6][8] This is a critical step as the rinsate is considered hazardous.

  • Dry: Allow the rinsed container to air-dry completely in a fume hood.[7]

  • Deface Label: Completely remove or obliterate the original chemical label.[6][9]

  • Dispose: Once clean, dry, and unlabeled, the glass container can typically be disposed of in a designated glass waste receptacle.[7]

Spill Management

In the event of a spill, prioritize personnel safety.

  • Evacuate and Alert: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate and contact your institution's EHS/emergency line.[6]

  • Secure the Area: Restrict access to the spill area.

  • Don Appropriate PPE: At a minimum, wear a lab coat, gloves, and safety goggles.

  • Contain the Spill: For a small spill of the solid, carefully sweep it up using a dustpan and brush or absorb it with a dry, inert material (e.g., vermiculite, sand). Avoid raising dust. For a liquid spill, cover with an absorbent material compatible with halogenated organics.

  • Collect Waste: Place all cleanup materials into a container and manage it as "Halogenated Organic Solid Waste."

  • Decontaminate: Clean the spill area with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.

By adhering to these structured protocols, researchers can ensure the safe and compliant disposal of 5-Chloro-3-iodofuro[3,2-b]pyridine, upholding the principles of laboratory safety and environmental stewardship.

References

  • Hazardous Waste Disposal Guide. Dartmouth Policy Portal. [Link]

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety. [Link]

  • Hazardous Waste Disposal Guide. Research Safety, Northwestern University. [Link]

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center. [Link]

  • Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. United Nations Office on Drugs and Crime. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois Urbana-Champaign. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich. [Link]

Sources

Navigating the Unseen Threat: A Comprehensive Guide to Handling 5-Chloro-3-iodofuro[3,2-b]pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For the vanguard of research and development, the introduction of novel chemical entities is a daily reality. Among these, 5-Chloro-3-iodofuro[3,2-b]pyridine, a halogenated heterocyclic compound, presents unique handling challenges. This guide, designed for the experienced researcher, scientist, and drug development professional, provides a deep dive into the essential personal protective equipment (PPE) and safety protocols required to manage this compound effectively and safely. Our focus extends beyond mere compliance, aiming to instill a culture of proactive safety and operational excellence.

Understanding the Risk: A Profile of 5-Chloro-3-iodofuro[3,2-b]pyridine

While detailed toxicological data for this specific molecule is sparse, the presence of a chlorinated and iodinated furo[3,2-b]pyridine core suggests several potential hazards. Halogenated organic compounds can exhibit varying degrees of toxicity, and it is prudent to treat 5-Chloro-3-iodofuro[3,2-b]pyridine as a substance with the potential for skin and eye irritation, respiratory tract irritation, and potential toxicity upon ingestion or absorption.[1][2][3] The compound has a molecular formula of C₇H₃ClINO and a molecular weight of 279.46 g/mol .[4] Standard handling procedures for such compounds should therefore be rigorously applied.

The Last Line of Defense: A Multi-Layered PPE Strategy

The selection of appropriate PPE is paramount and should be based on a thorough risk assessment of the specific procedures being undertaken. The following table outlines the recommended PPE for various operational scales.

Operation/ScaleEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Small-Scale Laboratory Use (milligrams to grams)Tightly fitting safety goggles with side-shields conforming to EN166 (EU) or NIOSH (US) standards.[3][5]Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected prior to use.[2][6]Standard laboratory coat.[5]Work should be conducted in a certified chemical fume hood to avoid inhalation of any potential dust or vapors.[1]
Large-Scale Operations or Bulk Handling A face shield worn over safety goggles is required to provide maximum protection against splashes and airborne particles.[7][8]Heavy-duty, chemical-resistant gloves. Consider double-gloving.[8]A chemical-resistant apron or coveralls worn over a laboratory coat.[6]A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates (e.g., N95 or higher) should be used.[1][8]
Emergency Situations (e.g., Spills)Full-face respirator with appropriate cartridges.[8]Heavy-duty, chemical-resistant gloves.[5]Full-body chemical-resistant suit ("bunny suit") to prevent any skin contact.[9]A self-contained breathing apparatus (SCBA) may be necessary for large spills or in poorly ventilated areas.[1]

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 5-Chloro-3-iodofuro[3,2-b]pyridine is crucial for minimizing risk. The following workflow provides a procedural guide for routine laboratory operations.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep 1. Risk Assessment & Procedure Review Don_PPE 2. Don Appropriate PPE Prep->Don_PPE Proceed Weigh 3. Weighing & Transfer in Fume Hood Don_PPE->Weigh Enter Handling Area Reaction 4. Perform Reaction in Contained System Weigh->Reaction Transfer Compound Decon 5. Decontaminate Glassware & Surfaces Reaction->Decon Reaction Complete Waste 6. Segregate & Dispose of Waste Decon->Waste Collect Waste Doff_PPE 7. Doff PPE Correctly Waste->Doff_PPE Secure Waste end Procedure Complete Doff_PPE->end Exit Area

Figure 1: A step-by-step workflow for the safe handling of 5-Chloro-3-iodofuro[3,2-b]pyridine.

1. Preparation and Engineering Controls:

  • Before any work begins, ensure a chemical fume hood is certified and functioning correctly.

  • Have all necessary equipment, including spill cleanup materials, readily accessible.

2. Donning Personal Protective Equipment (PPE):

  • Put on all required PPE as outlined in the table above before entering the designated handling area.

3. Weighing and Transfer:

  • Conduct all weighing and transfer operations within the fume hood to contain any dust or vapors.[2]

  • Use a disposable weigh boat and handle the solid material carefully to minimize dust generation.[5]

  • Immediately close the container after use.

4. Reaction Setup:

  • Perform all reactions in a closed system or under an inert atmosphere where appropriate to prevent the release of the compound.

5. Post-Handling:

  • Thoroughly wash hands with soap and water after handling is complete, even if gloves were worn.[1]

  • Decontaminate all surfaces and equipment that may have come into contact with the compound.

Spill Management and First Aid: Preparing for the Unexpected

In the event of a spill, immediate and appropriate action is critical.

Minor Spills (within a fume hood):

  • Alert others in the immediate area.

  • Wearing appropriate PPE, use an absorbent material (e.g., vermiculite, sand) to cover the spill.

  • Carefully collect the absorbed material into a labeled, sealed container for hazardous waste.

  • Decontaminate the spill area.

Major Spills (outside a fume hood):

  • Evacuate the area immediately.

  • Alert your institution's emergency response team.

  • Only personnel trained in hazardous spill cleanup and equipped with the appropriate PPE should address the spill.

First Aid Measures:

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2][3]

  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[1][3]

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2][3]

Disposal Plan: Environmental Responsibility

Proper disposal of 5-Chloro-3-iodofuro[3,2-b]pyridine and any contaminated materials is a legal and ethical responsibility.

Disposal_Plan cluster_collection Waste Collection cluster_segregation Segregation & Storage cluster_disposal Final Disposal Solid Solid Waste (gloves, weigh boats) Segregate Segregate Halogenated Waste Solid->Segregate Liquid Liquid Waste (reaction residues, solvents) Liquid->Segregate Store Store in Labeled, Sealed Containers Segregate->Store EHS Contact Environmental Health & Safety (EHS) Store->EHS Pickup Arrange for Professional Disposal EHS->Pickup end Disposal Complete Pickup->end Waste Removed

Figure 2: A clear and compliant disposal plan for 5-Chloro-3-iodofuro[3,2-b]pyridine waste.

  • Waste Segregation: All materials contaminated with 5-Chloro-3-iodofuro[3,2-b]pyridine, including gloves, weigh boats, and absorbent materials, must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic waste.[5]

  • Containerization: Use chemically resistant, sealable containers for both solid and liquid waste. Ensure containers are properly labeled with the chemical name and associated hazards.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal service.[10] Do not dispose of this chemical down the drain.[2]

By adhering to these comprehensive guidelines, researchers can confidently and safely work with 5-Chloro-3-iodofuro[3,2-b]pyridine, fostering a secure and productive research environment.

References

  • PENTA. (2024, November 26).
  • Jubilant Ingrevia Limited. (n.d.).
  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - 5-CHLORO-2-(CHLOROMETHYL)PYRIDINE.
  • Echemi. (n.d.). 5-Chloro-3-iodo-2(1H)
  • Santa Cruz Biotechnology, Inc. (n.d.).
  • BenchChem. (2025, December). Personal protective equipment for handling H-Ala-OEt.HCl.
  • U.S. Department of the Navy. (2025, November 7). Chapter 10 – Personal Protective Equipment.
  • ChemicalBook. (2026, January 13). 5-CHLORO-1H-PYRROLO[3,2-B] PYRIDINE.
  • Agency for Toxic Substances and Disease Registry. (n.d.). Toxicological Profile for Pyridine. Retrieved from [Link]

  • Provista. (2022, October 6). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
  • National Center for Biotechnology Information. (n.d.). 5-Chloro-1H-pyrrolo(3,2-b)pyridine. PubChem. Retrieved from [Link]

  • Carl ROTH. (n.d.).
  • Princeton University Environmental Health and Safety. (2015, July 22). Personal Protective Equipment Selection Guide.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Cancer Care Ontario. (n.d.). Safe handling of hazardous drugs.
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • ChemicalBook. (2025, August 8). 5-CHLORO-2-FLUORO-3-NITROPYRIDINE.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.